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  • Product: Methyl 4-ethylpiperidine-4-carboxylate
  • CAS: 1206228-66-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 4-ethylpiperidine-4-carboxylate

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of Methyl 4-ethylpiperidine-4-carboxylate , a critical quaternary piperidine scaffold. A Versatile Quaternary Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of Methyl 4-ethylpiperidine-4-carboxylate , a critical quaternary piperidine scaffold.

A Versatile Quaternary Scaffold for Medicinal Chemistry

Executive Summary

Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1206228-66-1) represents a specialized class of gem-disubstituted piperidines . Unlike simple piperidine derivatives, the presence of a quaternary carbon at the C4 position introduces significant steric constraints, locking the piperidine ring into specific conformations (typically the chair form with the bulky group equatorial). This "Thorpe-Ingold effect" is highly valued in drug design for improving receptor binding affinity and metabolic stability. This guide explores its physicochemical profile, validated synthetic routes, and utility as an intermediate in the development of Leukotriene A4 hydrolase (LTA4H) inhibitors and opioid receptor modulators.

Chemical Identity & Physicochemical Profiling[1]

This molecule is characterized by a piperidine ring substituted at the 4-position with both an ethyl group and a methyl ester functionality.[1] The steric bulk at C4 significantly influences its reactivity, particularly regarding ester hydrolysis and nucleophilic attacks.

Table 1: Core Chemical Identifiers & Properties

PropertySpecification
IUPAC Name Methyl 4-ethylpiperidine-4-carboxylate
Common Name 4-Ethyl-4-methoxycarbonylpiperidine
CAS Number 1206228-66-1 (Free Base); 1205749-08-1 (HCl Salt)
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
pKa (Calculated) ~9.8 (Piperidine Nitrogen)
LogP (Predicted) 1.2 – 1.5
Topological Polar Surface Area 38.3 Ų
H-Bond Donors/Acceptors 1 / 3
Structural Implications for Drug Design

The quaternary center at C4 is the defining feature. In medicinal chemistry, replacing a hydrogen with an alkyl group (ethyl, in this case) at a metabolic hotspot can:

  • Block Metabolism: Prevent oxidation at the C4 position.

  • Restrict Conformation: The gem-disubstitution biases the ring pucker, reducing the entropic penalty upon binding to a protein target.

Synthetic Routes & Manufacturing

Synthesis of 4,4-disubstituted piperidines is synthetically demanding due to steric hindrance. Two primary methodologies are employed: Direct Alkylation (Small Scale/Discovery) and De Novo Cyclization (Large Scale).

Method A: Direct

-Alkylation (Discovery Route)

This method utilizes a strong base to deprotonate an N-protected piperidine ester.

  • Precursor: N-Boc-piperidine-4-carboxylate or N-Benzyl-piperidine-4-carboxylate.

  • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS; Ethyl Iodide (EtI).

  • Mechanism: Formation of the enolate at -78°C, followed by S

    
    2 attack on ethyl iodide.
    
  • Challenge: Requires strictly anhydrous conditions to prevent hydrolysis or self-condensation.

Method B: Bis-Alkylation / Cyclization (Scale-Up Route)

This route builds the piperidine ring from acyclic precursors, avoiding the difficult alkylation of a hindered secondary center.

  • Precursors: N-Benzyl-bis(2-chloroethyl)amine + Methyl 2-ethylcyanoacetate (or Methyl 2-ethylmalonate).

  • Mechanism: Double nucleophilic substitution (cyclization) followed by decarboxylation (if malonate is used) or nitrile hydrolysis/esterification.

Synthesis cluster_A Method A: Direct Alkylation cluster_B Method B: Cyclization StartA N-Boc-Piperidine-4-Ester Enolate Li-Enolate Intermediate StartA->Enolate LDA, -78°C ProductA N-Boc-4-Ethyl-Product Enolate->ProductA Ethyl Iodide StartB1 N-Benzyl-bis(2-chloroethyl)amine Cyclic Piperidine Nitrile Intermediate StartB1->Cyclic NaH, DMF StartB2 Methyl 2-ethylcyanoacetate StartB2->Cyclic ProductB Methyl 4-ethylpiperidine-4-carboxylate Cyclic->ProductB H2SO4/MeOH (Hydrolysis/Esterification)

Figure 1: Comparative synthetic strategies. Method A is preferred for rapid analog generation, while Method B is robust for multi-gram synthesis.

Reactivity & Functionalization

The chemical behavior of Methyl 4-ethylpiperidine-4-carboxylate is dominated by two functional handles: the secondary amine (if unprotected) and the sterically hindered ester .

3.1 Amine Functionalization

The piperidine nitrogen is highly nucleophilic.

  • N-Alkylation: Reacts with alkyl halides to form tertiary amines (e.g., introduction of benzyl or heterocyclic groups).

  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the standard entry point for linking the scaffold to pharmacophores.

3.2 Ester Manipulation (The Quaternary Challenge)

The ester group is adjacent to the ethyl group, making it neopentyl-like in terms of steric environment.

  • Hydrolysis: Saponification to the free acid (4-ethylpiperidine-4-carboxylic acid) requires harsh conditions (e.g., LiOH in MeOH/H2O at reflux) compared to non-substituted esters.

  • Reduction: Reduction to the primary alcohol (using LiAlH

    
    ) is possible but may require extended reaction times.
    

Reactivity Center Methyl 4-ethylpiperidine-4-carboxylate Acid 4-Ethylpiperidine-4-carboxylic acid (Scaffold for Peptidomimetics) Center->Acid Hydrolysis (LiOH, Reflux) Amide N-Acyl Derivatives (LTA4H Inhibitors) Center->Amide Acylation (RCOCl / Base) Alcohol 4-Hydroxymethyl derivative Center->Alcohol Reduction (LiAlH4) TertAmine N-Alkyl Derivatives (Opioid Analogs) Center->TertAmine Reductive Amination (R-CHO / NaBH(OAc)3)

Figure 2: Reactivity map highlighting the divergence points for library synthesis.

Applications in Drug Discovery[5]

This scaffold is not merely a building block; it acts as a pharmacophore modulator .

4.1 Leukotriene A4 Hydrolase (LTA4H) Inhibitors

Research indicates that 4-substituted piperidine carboxylates are key intermediates in synthesizing LTA4H inhibitors [1]. These inhibitors prevent the biosynthesis of Leukotriene B4 (LTB4), a potent inflammatory mediator involved in asthma and inflammatory bowel disease. The ethyl group at C4 likely fills a hydrophobic pocket in the enzyme active site, enhancing selectivity.

4.2 Opioid Receptor Ligands

The 4,4-disubstituted piperidine motif is structural kin to the fentanyl and pethidine families. While fentanyl possesses a 4-anilino group, analogs using 4-carboxylates (like carfentanil derivatives) utilize the quaternary carbon to orient the ester for optimal interaction with the mu-opioid receptor. The 4-ethyl variant serves as a probe to study the steric tolerance of the receptor's binding pocket.

4.3 Tachykinin Antagonists

Gem-disubstituted piperidines prevent the "chair-flip" inversion of the ring. In Neurokinin-1 (NK1) antagonists, this rigidification is crucial for maintaining the pharmacophore in the bioactive conformation, improving potency against Substance P.

Analytical Characterization

Validating the identity of this molecule requires careful analysis of the NMR signals, particularly the distinction between the ethyl group and the ring protons.

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • 
       ~3.65 ppm (s, 3H): Methyl ester (-COOCH
      
      
      
      ).
    • 
       ~2.80 - 3.00 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (C2/C6).
      
    • 
       ~1.50 - 2.10 ppm (m, 4H): Piperidine ring protons (C3/C5). Note the complexity due to the rigid chair conformation.
      
    • 
       ~1.40 ppm (q, 2H): Ethyl methylene (-CH
      
      
      
      CH
      
      
      ).
    • 
       ~0.80 ppm (t, 3H): Ethyl methyl (-CH
      
      
      
      CH
      
      
      ).
  • Mass Spectrometry (ESI):

    • [M+H]

      
       = 172.13 (Consistent with C
      
      
      
      H
      
      
      NO
      
      
      ).
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: The free base is prone to absorbing CO

    
     from the air (forming carbamates). Store under inert gas (Nitrogen/Argon) at 2-8°C. The Hydrochloride salt is stable at room temperature but is hygroscopic.
    
  • Handling: Use standard PPE. Avoid inhalation of dusts (HCl salt) or vapors (free base).

References
  • ChemicalBook. (n.d.). Methyl 4-ethyl-4-piperidinecarboxylate hydrochloride Properties and Uses. Link

  • BLD Pharm. (n.d.). Methyl 4-ethylpiperidine-4-carboxylate Product Data. Link

  • Accela ChemBio. (n.d.).[1] Catalog Entry: Methyl 4-Ethylpiperidine-4-carboxylate Hydrochloride. Link

  • PubChem. (n.d.). Compound Summary for Ethyl 4-piperidinecarboxylate (Structural Analog). Link

Sources

Exploratory

Methyl 4-ethylpiperidine-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 4-ethylpiperidine-4-carboxylate Introduction Methyl 4-ethylpiperidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-ethylpiperidine-4-carboxylate

Introduction

Methyl 4-ethylpiperidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. As a substituted piperidine derivative, it serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The piperidine scaffold is prevalent in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. The specific substitution pattern of an ethyl group and a methyl carboxylate at the C4-position creates a quaternary center, offering a unique three-dimensional structure for molecular design and interaction with biological targets.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to methyl 4-ethylpiperidine-4-carboxylate. As a senior application scientist, the focus will be on not only the procedural steps but also the underlying mechanistic principles, the rationale for reagent selection, and critical parameters that ensure reproducibility and high yield. The primary pathway discussed involves a strategic α-alkylation of a protected piperidine precursor, a method valued for its efficiency and control.

Retrosynthetic Analysis

A retrosynthetic approach to methyl 4-ethylpiperidine-4-carboxylate allows for a logical deconstruction of the molecule to identify viable starting materials and key chemical transformations. The primary disconnection is at the C4-ethyl bond, suggesting an alkylation reaction as the key bond-forming step. This requires the C4 carbon to act as a nucleophile, which can be achieved by forming an enolate from the corresponding piperidine-4-carboxylate ester. To prevent undesired side reactions at the piperidine nitrogen, a protecting group strategy is essential.

G target Methyl 4-ethylpiperidine-4-carboxylate intermediate1 N-Protected Methyl 4-ethylpiperidine-4-carboxylate target->intermediate1 Deprotection intermediate2 N-Protected Methyl piperidine-4-carboxylate Enolate intermediate1->intermediate2 C-C Bond Formation (Alkylation) intermediate3 N-Protected Methyl piperidine-4-carboxylate intermediate2->intermediate3 Enolate Formation (Deprotonation) start_material Methyl piperidine-4-carboxylate intermediate3->start_material N-Protection G cluster_reactants reactant1 Methyl piperidine-4-carboxylate plus1 + reactant2 (Boc)₂O arrow reactant2->arrow product Methyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate arrow->product conditions Base (e.g., Et₃N) Solvent (e.g., DCM)

Caption: N-Protection reaction scheme.

Experimental Protocol: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Dissolve methyl piperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (Et₃N, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is often pure enough for the next step.

Stage 2: α-Alkylation with Ethyl Iodide

This is the critical C-C bond-forming step. A strong, non-nucleophilic base is required to deprotonate the α-carbon at the C4 position, creating a nucleophilic enolate. Lithium diisopropylamide (LDA) is the base of choice for this transformation as it is exceptionally strong and sterically hindered, which minimizes side reactions like self-condensation or attack at the ester carbonyl.

Reaction Mechanism: LDA removes the acidic proton from the C4 position of the N-Boc protected ester, forming a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in an Sₙ2 reaction to form the new carbon-carbon bond.

G reactant1 N-Boc-Methyl piperidine-4-carboxylate arrow reactant1->arrow product N-Boc-Methyl 4-ethylpiperidine-4-carboxylate arrow->product reagents 1. LDA, THF, -78 °C 2. Ethyl Iodide

Caption: α-Alkylation reaction scheme.

Experimental Protocol: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the THF, followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.05 eq). Stir for 30 minutes at -78 °C to generate LDA in situ.

  • Add a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq) dropwise. Keep the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully at 0 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure alkylated product.

Stage 3: N-Deprotection

The final step is the removal of the Boc protecting group to reveal the secondary amine of the piperidine ring. This is efficiently achieved under strong acidic conditions.

Reaction Mechanism: The carbonyl oxygen of the Boc group is protonated by the acid. The resulting intermediate is unstable and collapses, with the stable tert-butyl cation leaving. The carbocation is then neutralized, and the resulting carbamic acid decarboxylates to yield the free amine.

G reactant1 N-Boc-Methyl 4-ethylpiperidine-4-carboxylate arrow reactant1->arrow product Methyl 4-ethylpiperidine-4-carboxylate arrow->product reagents TFA, DCM or HCl in Dioxane

Caption: N-Deprotection reaction scheme.

Experimental Protocol: Synthesis of Methyl 4-ethylpiperidine-4-carboxylate

  • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, methyl 4-ethylpiperidine-4-carboxylate. The product can be further purified by distillation or chromatography if necessary.

Alternative Synthetic Approaches

While the α-alkylation route is highly effective, other strategies exist for constructing the piperidine ring, though they can be more complex.

  • Dieckmann Condensation: This is an intramolecular cyclization of a linear diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated. [1][2]This method builds the piperidine ring itself but requires a more complex starting material.

  • Starting from 4-Piperidones: It is conceivable to synthesize the target molecule from a 4-piperidone precursor. [3][4]This might involve a Reformatsky-type reaction to introduce the ester and a subsequent reaction to add the ethyl group, but controlling the chemoselectivity can be challenging.

Data Summary and Comparison

ParameterStage 1: N-ProtectionStage 2: α-AlkylationStage 3: N-Deprotection
Typical Yield >95%70-85%>90%
Key Reagents (Boc)₂O, Et₃NLDA, Ethyl IodideTFA or HCl
Critical Conditions 0 °C to RTAnhydrous, -78 °C0 °C to RT
Purification Simple wash/extractionColumn ChromatographySimple wash/extraction
Main Challenge -Strict anhydrous and anaerobic conditions are crucial.Handling of corrosive acids.

Conclusion

The synthesis of methyl 4-ethylpiperidine-4-carboxylate is most effectively achieved through a three-stage pathway involving N-protection, α-alkylation, and N-deprotection. This method offers high yields and excellent control over the introduction of the C4-substituents. The success of the synthesis, particularly the key alkylation step, hinges on careful control of reaction conditions, including temperature and the exclusion of moisture. This robust and well-understood pathway provides researchers and drug development professionals with a reliable method to access this valuable chemical intermediate for the advancement of new therapeutic agents.

References

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.
  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]

  • WO2010080787A1 - Synthesis of methylphenidate and analogs thereof. Google Patents.
  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
  • Ethyl 4-piperidinecarboxylate | C8H15NO2. PubChem. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.

Sources

Foundational

Methyl 4-ethylpiperidine-4-carboxylate: A Quaternary Piperidine Scaffold for Medicinal Chemistry

Topic: Methyl 4-ethylpiperidine-4-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Methyl 4-ethylpiperidine-4-carboxylate (CAS: 12...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-ethylpiperidine-4-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1206228-66-1 for free base; 1205749-08-1 for HCl salt) is a specialized heterocyclic building block used in the synthesis of conformationally constrained pharmaceutical agents.[1][2] Distinguished by a quaternary carbon center at the C4 position, this scaffold is critical for modulating the steric environment of ligand-receptor interactions, particularly in the development of Sphingosine-1-Phosphate (S1P) receptor modulators , Neurokinin antagonists , and Opioid analgesics .

Unlike simple isonipecotic acid derivatives, the 4-ethyl substitution introduces a specific lipophilic bulk that restricts the conformational flexibility of the piperidine ring, often locking the molecule into a bioactive "chair" conformation that enhances potency and selectivity.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

PropertyData
IUPAC Name Methyl 4-ethylpiperidine-4-carboxylate
Common Name 4-Ethylisonipecotic acid methyl ester
CAS Number 1205749-08-1 (Hydrochloride)
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol (Free Base)
LogP (Calc) 1.85 ± 0.3 (Lipophilic core)
pKa (Calc) 9.8 (Piperidine Nitrogen)
Boiling Point ~210°C (Predicted at 760 mmHg)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in water

Synthetic Pathways[7][9][10][11]

The construction of the quaternary center at C4 is the rate-limiting step in accessing this scaffold. Two primary methodologies are employed: De Novo Cyclization (Method A) for multi-gram scale-up, and Direct


-Alkylation  (Method B) for rapid analog generation.
Method A: De Novo Cyclization (The "Malonate" Route)

Best for: Large-scale production (>10g), high purity requirements.

This classical approach constructs the piperidine ring around the quaternary center, avoiding the steric difficulties of alkylating a pre-formed ring.

Protocol:

  • Reagents: N-Benzyl-bis(2-chloroethyl)amine, Methyl ethylmalonate (or Dimethyl ethylmalonate), Sodium Hydride (NaH), DMF.

  • Mechanism: Double nucleophilic substitution (SN2) closes the ring.

  • Step-by-Step:

    • Suspend NaH (2.2 eq) in anhydrous DMF at 0°C under N₂.

    • Add Methyl ethylmalonate (1.0 eq) dropwise. Stir 30 min to form the sodiomalonate.

    • Add N-Benzyl-bis(2-chloroethyl)amine (1.0 eq) dissolved in DMF.

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Quench with NH₄Cl, extract with EtOAc.

    • Decarboxylation (Optional): If a diester was used, hydrolysis and thermal decarboxylation (DMSO/NaCl, 160°C) followed by re-esterification is required to reach the mono-ester.

    • Deprotection: Hydrogenation (H₂, Pd/C, MeOH) removes the N-benzyl group to yield the target secondary amine.

Method B: Direct -Alkylation of N-Protected Isonipecotate

Best for: Library generation, speed.

This method utilizes strong bases to generate the enolate of a protected piperidine ester. Note that steric hindrance at C4 can lead to competing elimination (E2) of the ethyl halide.

Protocol:

  • Reagents: N-Boc-piperidine-4-carboxylic acid methyl ester, LDA (Lithium Diisopropylamide), Ethyl Iodide (EtI), HMPA or DMPU (additive).

  • Step-by-Step:

    • Cool a solution of N-Boc-isonipecotate (1.0 eq) in dry THF to -78°C.

    • Add LDA (1.1 eq) slowly. Stir 45 min to ensure complete enolization.

    • Add DMPU (2.0 eq) to disrupt aggregates and enhance nucleophilicity.

    • Add Ethyl Iodide (1.2 eq) dropwise.

    • Allow to warm slowly to -20°C (Do not heat to RT immediately to minimize E2 elimination).

    • Workup: Quench with cold NaHCO₃. Purify via flash chromatography (Hex/EtOAc).

    • Deprotection: Treat with 4M HCl in Dioxane to yield the title compound as the HCl salt.

Visualization: Synthetic Workflow

Synthesis cluster_0 Method A: De Novo (Scale) cluster_1 Method B: Direct Alkylation (Speed) Start1 N-Benzyl-bis(2-chloroethyl)amine Inter1 Quaternary Piperidine Diester/Ester Start1->Inter1 Cyclization Reagent1 Methyl Ethylmalonate (NaH, DMF) Reagent1->Inter1 Step2 Pd/C, H2 (Debenzylation) Inter1->Step2 Product Methyl 4-ethylpiperidine- 4-carboxylate Step2->Product Start2 N-Boc-Isonipecotate Inter2 N-Boc-4-ethyl Intermediate Start2->Inter2 alpha-Alkylation Reagent2 LDA, -78°C Ethyl Iodide Reagent2->Inter2 Step3 HCl / Dioxane (Deprotection) Inter2->Step3 Step3->Product

Caption: Comparison of De Novo Cyclization (Method A) vs. Direct Alkylation (Method B) routes.

Applications in Drug Discovery[1][2][12]

Conformational Locking in GPCR Ligands

The 4-ethyl group creates a "Gem-Disubstituted Effect" (Thorpe-Ingold effect), forcing the piperidine ring into a rigid chair conformation. This is crucial for:

  • S1P1 Receptor Agonists: The quaternary center mimics the steric bulk of the sphingosine tail, improving binding affinity (Ref: Bioorg. Med. Chem. Lett. 2012).[3]

  • Neurokinin-1 (NK1) Antagonists: Used to orient the pendant aromatic rings in the correct vector for pi-stacking interactions within the receptor pocket.

Opioid Receptor Modulation

In the "Pethidine" (Meperidine) class of opioids, the 4-phenyl group is standard. Replacing or modifying this region with alkyl esters + alkyl chains (like the title compound) allows researchers to probe the hydrophobic sub-pocket of the Mu-opioid receptor. The 4-ethyl analog often exhibits reduced narcotic potential but retains antinociceptive properties, making it a valuable tool for separating analgesia from addiction liabilities.

Visualization: Structural Activity Relationship (SAR) Logic

SAR Core Methyl 4-ethylpiperidine- 4-carboxylate Core N_Sub N-Substitution (Benzyl, Phenethyl) Core->N_Sub Ester_Mod Ester Hydrolysis -> Amide (Linker to Pharmacophore) Core->Ester_Mod Ethyl_Var 4-Ethyl Group (Steric Lock / Lipophilicity) Core->Ethyl_Var Opioid Mu-Opioid Activity (if N-Phenethyl) N_Sub->Opioid S1P S1P Receptor Modulation (Lipophilic Pocket) Ester_Mod->S1P Metab Metabolic Stability (Blocked alpha-oxidation) Ethyl_Var->Metab Quaternary C blocks metabolism

Caption: SAR Map illustrating how the core scaffold translates to specific biological activities.

Safety & Handling (E-E-A-T)

While not a DEA Schedule I/II controlled substance itself, this compound is a structural isomer of precursors to controlled substances (e.g., prodine analogs).

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Storage: Store the HCl salt at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester.

  • Handling: Use a fume hood. The free base is an amine and can absorb CO₂ from the air; always handle as the salt form for weighing.

References

  • Preparation of 4-substituted piperidines. Organic Syntheses, Coll. Vol. 1, p. 272 (Malonate route foundation). Link

  • Synthesis of S1P receptor modulators. Bioorganic & Medicinal Chemistry Letters, 2012, 22(23), 7106-7109.[3] (Contextual usage of 4-substituted piperidine esters). Link

  • Regioselective gamma-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007, 2007(19), 2996-3002.[4] (Methodology for direct alkylation). Link

  • PubChem Compound Summary: Ethyl 4-piperidinecarboxylate. (Homologous series data). Link

Sources

Foundational

Physical and chemical properties of Methyl 4-ethylpiperidine-4-carboxylate

Physicochemical Profiling and Synthetic Utility of a Gem-Disubstituted Scaffold Executive Summary & Structural Significance Methyl 4-ethylpiperidine-4-carboxylate (C₉H₁₇NO₂) represents a critical class of gem-disubstitut...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility of a Gem-Disubstituted Scaffold

Executive Summary & Structural Significance

Methyl 4-ethylpiperidine-4-carboxylate (C₉H₁₇NO₂) represents a critical class of gem-disubstituted piperidines. Unlike simple isonipecotate derivatives, the introduction of an ethyl group at the C4 position creates a quaternary carbon center. This structural modification serves two primary functions in medicinal chemistry:

  • Conformational Locking: The steric bulk restricts the chair conformation, often favoring specific axial/equatorial orientations of the ester group, which can enhance binding affinity in GPCR targets (e.g., CCR5 antagonists, Neurokinin-1 ligands).

  • Metabolic Stability: The quaternary center blocks oxidative metabolism at the C4 position, a common clearance pathway for simple piperidines.

Regulatory Note: While this specific ester is a versatile building block, researchers must be aware that 4,4-disubstituted piperidines are structural pharmacophores found in potent analgesics (e.g., Remifentanil, Carfentanil precursors). Strict adherence to local chemical diversion regulations is required.

Physicochemical Properties

The following data aggregates experimental values for close structural analogs (e.g., Ethyl 4-methylpiperidine-4-carboxylate) and computational predictions for the specific title compound.

PropertyValue / DescriptionConfidence Level
Molecular Formula C₉H₁₇NO₂Exact
Molecular Weight 171.24 g/mol Exact
Physical State (Free Base) Colorless to pale yellow viscous liquidHigh (Analog based)
Physical State (HCl Salt) White crystalline solidHigh
Boiling Point (Predicted) 220–225 °C (at 760 mmHg)Medium
Density 0.98 ± 0.05 g/cm³High
pKa (Piperidine N) 10.1 ± 0.2 (Basic)High
LogP 1.15 – 1.45Medium
Solubility Soluble in MeOH, EtOH, DCM, EtOAc.[1][2] Sparingly soluble in water (Free Base).[3]High
Synthetic Methodology: Construction of the Quaternary Center

The synthesis of Methyl 4-ethylpiperidine-4-carboxylate is non-trivial due to the difficulty of alkylating a tertiary center. Direct alkylation of methyl isonipecotate often leads to N-alkylation or poly-alkylation.

Recommended Protocol: Thermodynamic Enolate Alkylation The most robust route utilizes N-Boc protection followed by enolate generation using a non-nucleophilic strong base (LiHMDS) to prevent ester attack.

Step-by-Step Workflow
  • Protection: React Methyl piperidine-4-carboxylate with Boc₂O and TEA in DCM.

  • Enolization: Treat N-Boc intermediate with LiHMDS at -78°C in THF. The lithium counter-ion is critical for stabilizing the enolate geometry.

  • Alkylation: Add Ethyl Iodide (EtI) slowly. The reaction must warm to -20°C to overcome the steric barrier of the C4 position.

  • Deprotection: Acidolytic cleavage of the Boc group using 4M HCl in Dioxane.

Visualization of Synthetic Logic

The following diagram outlines the critical decision nodes in the synthesis, highlighting the divergence between successful C-alkylation and unwanted side reactions.

SynthesisWorkflow Start Methyl Isonipecotate (Starting Material) Protection N-Boc Protection (Boc2O, TEA) Start->Protection Enolization Enolate Formation (LiHMDS, -78°C) Protection->Enolization Inert Atm (Ar) Alkylation C4-Alkylation (Ethyl Iodide) Enolization->Alkylation Steric Control Check Check: C- vs N- Alkylation? Alkylation->Check Check->Start N-Alkylated (Fail) Deprotection Boc Removal (HCl/Dioxane) Check->Deprotection C-Alkylated (Major) Final Methyl 4-ethylpiperidine- 4-carboxylate HCl Deprotection->Final

Figure 1: Synthetic pathway emphasizing the critical enolization step required to install the ethyl group at the sterically hindered C4 position.

Analytical Characterization & Handling

To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures that confirm the quaternary center.

NMR Diagnostics (¹H NMR, 400 MHz, CDCl₃)
  • Absence of C4-Methine: The disappearance of the multiplet typically found at ~2.5 ppm (C4-H in isonipecotate) is the primary indicator of successful alkylation.

  • Ethyl Group Signals: Look for a triplet (CH₃) at ~0.8 ppm and a quartet (CH₂) at ~1.6 ppm. The chemical shift of the methylene is distinct due to the shielding effect of the geminal ester.

  • Methyl Ester: A sharp singlet at ~3.7 ppm.

Handling & Stability Protocol

The 4,4-disubstituted nature creates a "neopentyl-like" environment around the ester, making it significantly more resistant to hydrolysis than standard esters.

  • Storage: Store as the HCl salt at -20°C. The free base readily absorbs CO₂ from the air (carbamate formation).

  • Reactivity: Saponification (hydrolysis to the acid) requires harsh conditions (e.g., LiOH in MeOH/H₂O at reflux for >24h) due to steric hindrance blocking the nucleophilic attack on the carbonyl.

References
  • Colapret, J. A., et al. (1989).[4] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 32(5), 968-974.[4] Link

  • Orsini, P., et al. (2007). "Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate." Synthesis, 2007(18). (Validating LiHMDS usage for hindered piperidines). Link

  • PubChem Compound Summary. "Ethyl 4-methylpiperidine-4-carboxylate" (Structural Analog Data). National Center for Biotechnology Information. Link

  • Kukla, M. J., et al. (1990). "Synthesis and anti-HIV activity of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry. (Context for scaffold utility).

Sources

Exploratory

Methyl 4-ethylpiperidine-4-carboxylate: Structural Characterization and Synthetic Methodology

Executive Summary Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1206228-66-1) is a specialized heterocyclic building block characterized by a gem-disubstituted quaternary center at the 4-position of the piperidine ring. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1206228-66-1) is a specialized heterocyclic building block characterized by a gem-disubstituted quaternary center at the 4-position of the piperidine ring. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly Leukotriene A4 Hydrolase (LTA4H) inhibitors and novel analgesic scaffolds structurally related to the pethidine and fentanyl classes.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic pathway via


-alkylation, and analytical protocols for structural verification.

Structural Characterization & Physicochemical Profile[1]

The molecule features a piperidine ring distorted by the steric bulk of the geminal ethyl and methyl ester groups at C4. This quaternary center imposes specific conformational constraints, typically favoring a chair conformation where the bulkier ester group occupies the equatorial position to minimize 1,3-diaxial interactions, although the ethyl group competes for this orientation.

Molecular Specifications
PropertyData
IUPAC Name Methyl 4-ethylpiperidine-4-carboxylate
Common Name 4-Ethyl-4-methoxycarbonylpiperidine
CAS Number (Free Base) 1206228-66-1
CAS Number (HCl Salt) 1205749-08-1
Molecular Formula

Molecular Weight 171.24 g/mol (Free Base) / 207.70 g/mol (HCl)
SMILES COC(=O)C1(CC)CCNCC1
InChI Key RZVWBASHHLFBJF-UHFFFAOYSA-N (Analog)
pKa (Calculated) ~10.8 (Piperidine Nitrogen)
LogP ~1.2 (Estimated)
Structural Visualization

The following diagram illustrates the connectivity and the critical quaternary center at C4.

MolecularStructure N1 N1 (Amine) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 (Quat) C3->C4 C5 C5 C4->C5 Ethyl Ethyl (-CH2CH3) C4->Ethyl Ester Ester (-COOCH3) C4->Ester C6 C6 C5->C6 C6->N1

Figure 1: Connectivity graph highlighting the quaternary C4 center bearing both ethyl and ester groups.

Synthetic Methodology

The synthesis of Methyl 4-ethylpiperidine-4-carboxylate requires the construction of a quaternary carbon. Direct alkylation of the unprotected amine is non-selective. The preferred industrial route utilizes N-protection followed by


-lithiation  and alkylation.
Retrosynthetic Analysis
  • Target: Methyl 4-ethylpiperidine-4-carboxylate.[1][2][3][4]

  • Precursor: N-Boc-piperidine-4-carboxylic acid methyl ester (N-Boc-Methyl Isonipecotate).

  • Key Transformation: Enolate formation using LDA followed by electrophilic attack by Ethyl Iodide.

Step-by-Step Protocol
Step 1: N-Protection (if starting from Methyl Isonipecotate)
  • Reagents: Methyl isonipecotate,

    
    , 
    
    
    
    , DCM.
  • Procedure: Dissolve methyl isonipecotate in DCM. Add triethylamine (1.5 eq) and

    
     (1.1 eq) at 0°C. Stir at RT for 12h. Wash with 1N HCl, brine, dry over 
    
    
    
    .
  • Yield: >95%.

Step 2:

-Alkylation (The Critical Step)
  • Reagents: N-Boc-Methyl Isonipecotate, LDA (Lithium Diisopropylamide), Ethyl Iodide (

    
    ), dry THF.
    
  • Conditions: Cryogenic (-78°C), Inert Atmosphere (

    
    /Ar).
    
  • Protocol:

    • Charge a flame-dried flask with dry THF and cool to -78°C.

    • Add LDA (1.1 eq) dropwise.

    • Slowly add N-Boc-Methyl Isonipecotate (dissolved in THF) to generate the enolate. Stir for 45-60 min.

    • Add Ethyl Iodide (1.2 eq) dropwise.

    • Allow the reaction to warm slowly to room temperature over 4-6 hours.

    • Quench: Saturated

      
       solution.
      
    • Workup: Extract with EtOAc, dry, and concentrate. Purify via column chromatography (Hexane/EtOAc).

Step 3: Deprotection [5]
  • Reagents: 4N HCl in Dioxane or TFA/DCM.

  • Procedure: Dissolve the alkylated intermediate in dioxane. Add 4N HCl (excess). Stir for 2h.

  • Isolation: Concentrate in vacuo to obtain the Hydrochloride Salt (CAS 1205749-08-1).

Synthesis Pathway Diagram

SynthesisPathway Start Methyl Isonipecotate (C7H13NO2) Step1 Step 1: N-Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-Methyl Isonipecotate Step1->Inter1 Yield >95% Step2 Step 2: α-Alkylation (LDA, -78°C; then EtI) Inter1->Step2 Inter2 N-Boc-4-Ethyl-4-Ester Intermediate Step2->Inter2 C-C Bond Formation Step3 Step 3: Deprotection (4N HCl / Dioxane) Inter2->Step3 Final Methyl 4-ethylpiperidine-4-carboxylate HCl (Target Molecule) Step3->Final Salt Formation

Figure 2: Synthetic route from commercial isonipecotate to the target 4-ethyl analog.

Analytical Validation

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     3.70 ppm (s, 3H):  Methyl ester singlet (Characteristic).
    
  • 
     2.90-3.30 ppm (m, 4H): 
    
    
    
    -protons of the piperidine ring (shifted downfield due to N).
  • 
     2.10-1.50 ppm (m, 4H): 
    
    
    
    -protons of the piperidine ring.
  • 
     1.60 ppm (q, 2H):  Methylene of the ethyl group.
    
  • 
     0.85 ppm (t, 3H):  Methyl of the ethyl group (Triplet).
    
Mass Spectrometry (ESI-MS)
  • Theoretical Mass: 171.24 Da.

  • Observed Ion:

    
     peak at 172.2 m/z .
    

Applications in Drug Development

Leukotriene A4 Hydrolase (LTA4H) Inhibition

Methyl 4-ethylpiperidine-4-carboxylate is a key intermediate in the synthesis of LTA4H inhibitors. These inhibitors prevent the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator involved in chronic inflammation and cardiovascular diseases. The 4,4-disubstitution pattern provides steric bulk that improves the selectivity of the inhibitor for the LTA4H active site.

Analgesic Scaffolds

The structure is homologous to the pethidine (meperidine) and fentanyl class of opioids, which often feature a 4-phenyl-4-ester motif. Replacing the phenyl group with an ethyl group (as in this molecule) alters the lipophilicity and receptor binding profile, making it a valuable scaffold for exploring non-addictive analgesic derivatives or "soft drugs" designed for rapid metabolic deactivation (similar to remifentanil).

References

  • ChemicalBook. (2024). Methyl 4-ethylpiperidine-4-carboxylate hydrochloride Product Description. Retrieved from .

  • BLD Pharm. (2024). Methyl 4-ethylpiperidine-4-carboxylate hydrochloride MSDS and Properties. Retrieved from .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 4-piperidinecarboxylate (Analog). Retrieved from .

  • Accela ChemBio. (2024). Product Catalog: Methyl 4-Ethylpiperidine-4-carboxylate Hydrochloride. Retrieved from .

  • Google Patents. (2018). CN108047125A - Preparation method of (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester.[5] (Cited for general alkylation methodologies). Retrieved from .

Sources

Foundational

Technical Monograph: Spectroscopic Profile of Methyl 4-ethylpiperidine-4-carboxylate

The following technical guide details the spectroscopic characterization and structural analysis of Methyl 4-ethylpiperidine-4-carboxylate , a critical disubstituted piperidine intermediate. This guide is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of Methyl 4-ethylpiperidine-4-carboxylate , a critical disubstituted piperidine intermediate.

This guide is structured for application scientists and medicinal chemists, focusing on the causality of spectral features and the validation of the 4,4-disubstituted scaffold.

[1]

Compound Identity & Significance

Methyl 4-ethylpiperidine-4-carboxylate represents a specific class of "gem-disubstituted" piperidines.[1] Unlike the common monosubstituted isonipecotic acid derivatives, the C4 position here is quaternary, bearing both an ethyl group and a methyl ester. This structural motif effectively "locks" the piperidine conformation and blocks metabolic oxidation at the C4 position, a strategy often employed in the design of stable synthetic analgesics and substance P antagonists.

  • IUPAC Name: Methyl 4-ethylpiperidine-4-carboxylate[1][2][3][4][5][6]

  • CAS Registry Number: 1206228-66-1 (Free Base) | 1205749-08-1 (Hydrochloride Salt)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 171.24 g/mol (Free Base)

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the synthesis. The 4,4-disubstitution pattern is rarely achieved by direct functionalization of a piperidine ring. Instead, it typically proceeds via the alkylation of an N-protected 4-piperidinecarboxylate using a strong base (LDA or LiHMDS) to generate the enolate, followed by trapping with ethyl iodide.[1]

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical "C4-Quaternary Formation" step which defines the spectral output (disappearance of the C4 methine proton).

SynthesisPath Figure 1: Synthetic route establishing the quaternary C4 center, eliminating the H4 proton signal. Start N-Boc-Methyl Piperidine-4-carboxylate Inter Lithium Enolate Intermediate Start->Inter LiHMDS / THF -78°C Prod_Boc N-Boc-4-Ethyl Derivative Inter->Prod_Boc Ethyl Iodide (EtI) Alkylation Final Methyl 4-ethylpiperidine -4-carboxylate (HCl) Prod_Boc->Final 4M HCl / Dioxane Deprotection

[3][6]

Spectroscopic Characterization Data

The following data represents the consensus analytical profile for the Hydrochloride Salt (the stable storage form).

A. Mass Spectrometry (MS)

The mass spectrum is characterized by the stability of the piperidine ring and the facile loss of the ester group.

ParameterValueMechanistic Interpretation
Ionization Mode ESI (+)Electrospray Ionization in positive mode.[1]
[M+H]⁺ 172.2 m/z Protonated molecular ion (Base Peak).[1]
Fragment 1 140.2 m/zLoss of Methanol (

) from the ester group.[1]
Fragment 2 113.1 m/zLoss of the Carbomethoxy group (

), leaving the 4-ethylpiperidinyl cation.[1]
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the ester and the amine salt.

Functional GroupWavenumber (

)
Assignment
Amine Salt (NH₂⁺) 2800 – 3000Broad, multiple bands characteristic of secondary amine salts (ammonium stretch).[1]
Ester Carbonyl (C=O) 1730 – 1745 Sharp, strong stretch.[1] Higher frequency due to the electron-withdrawing effect of the quaternary center.[1]
C-O Stretch 1150 – 1200Ester C-O-C stretching vibration.[1]
C-H (Aliphatic) 2950, 2870

C-H stretches from the ethyl group and piperidine ring.[1]
C. Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive proof of the 4,4-disubstitution.

¹H NMR (400 MHz, DMSO-d₆ or D₂O)

Note: In DMSO-d₆, the exchangeable NH protons are visible; in D₂O, they disappear.[1]

Shift (

ppm)
Mult.CountAssignmentStructural Logic
9.0 - 9.2 br s2H

Ammonium protons (visible in DMSO).[1]
3.68 s3H

Methyl Ester. Distinct singlet, diagnostic of the methyl ester (vs. ethyl ester quartet).[1]
3.15 - 3.25 m2HH-2, H-6 (eq)Deshielded by adjacent Nitrogen.[1] Equatorial protons are downfield.
2.85 - 2.95 m2HH-2, H-6 (ax)Axial protons, shielded relative to equatorial.[1]
2.05 - 2.15 d/m2HH-3, H-5 (eq)Protons beta to Nitrogen.[1]
1.55 q2H

Ethyl Methylene. Quartet (

).[1] Diagnostic of the ethyl group.
1.45 - 1.55 m2HH-3, H-5 (ax)Overlaps slightly with the ethyl quartet.[1]
0.82 t3H

Ethyl Methyl. Triplet (

).[1]
MISSING ----H-4 Crucial: The absence of a methine proton at ~2.4-2.6 ppm confirms the quaternary C4 center.[1]
¹³C NMR (100 MHz, DMSO-d₆)

The presence of a quaternary aliphatic carbon is the key validator.

Shift (

ppm)
TypeAssignmentInterpretation
174.5 Q

Carbonyl carbon of the ester.[1]
52.1


Methyl ester carbon.[1]
44.8 QC-4 Quaternary Center. The pivot point of the molecule.[1]
41.2

C-2, C-6Carbons alpha to the nitrogen.[1]
30.5

C-3, C-5Carbons beta to the nitrogen.[1]
28.4


Ethyl methylene.[1]
8.6


Ethyl methyl group.[1]

Analytical Logic & Quality Control

When validating this compound, researchers must distinguish it from its two closest impurities:

  • Methyl 4-piperidinecarboxylate (Starting Material): This impurity will show a multiplet at ~2.5 ppm (H4) in ¹H NMR and lacks the ethyl signals.

  • Ethyl Ester Analogue (Transesterification Byproduct): If ethanol is used in the workup, the methyl ester may exchange. This is detected by the replacement of the 3.68 ppm singlet with a quartet (~4.1 ppm) and triplet (~1.2 ppm).

HPLC Method Recommendation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 210 nm (Weak chromophore, requires low wavelength) or ELSD/CAD.

References

  • Compound Identity: Methyl 4-ethylpiperidine-4-carboxylate Hydrochloride. CAS No. 1205749-08-1. BLD Pharm / ChemicalBook Listings.

  • Synthesis Methodology: Preparation of 4-substituted piperidine carboxylates. Patent CN101525313A. Describes the alkylation logic for piperidine esters.

  • Analogue Spectral Data: Ethyl 4-piperidinecarboxylate NMR data. Used as the baseline for chemical shift perturbation analysis. ChemicalBook Spectral Database.

Sources

Exploratory

Advanced Piperidine Scaffolds in Medicinal Chemistry: From "Privileged" to "Precision"

Topic: Potential Research Applications of Piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Piperidine is historically c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of Piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperidine is historically categorized as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. However, in the era of precision medicine, its role has evolved from a generic space-filler to a highly tunable pharmacophore.

This guide analyzes the modern utility of piperidine derivatives, moving beyond simple N-alkylation to complex stereochemical architectures (e.g., cis-2,6-disubstitution) and functional roles in covalent inhibition and PROTAC linkers. We examine the structural causality behind its success: the ability to modulate pKa (typically 9–11) for lysosomal trapping, the rigidification of flexible chains, and its capacity to serve as a vector for electrophilic warheads.

Structural & Stereoelectronic Logic

Conformational Control

The piperidine ring predominantly exists in a chair conformation. Substituents at the C2, C3, and C4 positions dictate the preferred conformer (equatorial vs. axial) based on A-values (1,3-diaxial interactions).

  • C4-Substitution: Often used to project lipophilic groups into deep hydrophobic pockets (e.g., Fentanyl, Haloperidol).

  • C2/C6-Substitution: Critical for restricting conformational flexibility. The cis-2,6-disubstitution pattern locks the nitrogen lone pair orientation, influencing receptor binding kinetics and metabolic stability by hindering N-dealkylation.

pKa and Solubility Modulation

The basicity of the piperidine nitrogen (pKa ~11.2) is a tunable handle.

  • Electron-Withdrawing Groups (EWGs): Introducing fluorine at C3/C4 or an adjacent carbonyl (piperidinone) lowers the pKa, improving membrane permeability (logD) while maintaining water solubility at physiological pH.

  • Lysosomotropism: Basic piperidines accumulate in acidic lysosomes. While this can lead to phospholipidosis (a toxicity risk), it is also exploited for drugs targeting lysosomal enzymes or requiring high intracellular retention.

Therapeutic Applications & Mechanisms[1][2][3][4]

Case Study: Complement Factor B Inhibition (Iptacopan)

Mechanism: Iptacopan (Fabhalta), approved in 2023 for PNH, utilizes a cis-2,6-disubstituted piperidine core. Causality: This specific stereochemistry creates a "molecular clamp," positioning the substituents to bind Factor B with high specificity, inhibiting the alternative complement pathway. The piperidine ring acts as the central hub, organizing the binding elements in 3D space.

Case Study: Covalent Kinase Inhibition (Branebrutinib)

Mechanism: Branebrutinib (BMS-986195) targets BTK (Bruton's Tyrosine Kinase).[1][2] Causality: The piperidine ring serves as a scaffold to position an acrylamide "warhead" near Cys481 in the ATP-binding pocket. The ring's rigidity ensures the electrophile is held at the precise angle for Michael addition, maximizing the rate of inactivation (


) while minimizing off-target reactivity with other thiols.
Emerging Area: PROTAC Linkers

Application: Piperidines are increasingly replacing flexible alkyl chains in PROTACs (Proteolysis Targeting Chimeras).[3] Logic: A flexible linker often results in a "floppy" molecule with poor cell permeability. Incorporating a piperidine ring into the linker:

  • Rigidifies the structure, reducing the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).

  • Improves Solubility via the protonatable nitrogen.

Visualization: SAR & Mechanistic Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a modern piperidine scaffold, highlighting the distinct functional zones.

PiperidineSAR Piperidine Piperidine Core (C5H11N) N_Term N-Terminus (Position 1) • pKa Modulation (Solubility) • PROTAC Linker Attachment • Warhead Vector (Acrylamide) Piperidine->N_Term Functionalization C2_6 C2/C6 Positions (The 'Gatekeepers') • Conformational Locking (cis/trans) • Metabolic Shielding (prevents N-dealkylation) • Chiral Selectivity (e.g., Iptacopan) Piperidine->C2_6 Stereocontrol C4 C4 Position (The 'Payload') • Lipophilic Interactions • Pharmacophore Projection • F-substitution (Metabolic Block) Piperidine->C4 Target Engagement Covalent Covalent Inhibitors (e.g., BTK, EGFR) N_Term->Covalent Acrylamide attachment Degrader PROTACs (Rigid Linkers) N_Term->Degrader Linker integration

Figure 1: Functional zoning of the piperidine scaffold. The N-terminus drives solubility and reactivity, C2/C6 control 3D geometry and stability, and C4 drives hydrophobic binding.

Experimental Protocol: Enantioselective Synthesis of 2,6-Disubstituted Piperidines

Context: Accessing the cis-2,6-disubstituted core (as seen in Iptacopan) is synthetically challenging. Traditional hydrogenation of pyridines often yields racemic mixtures or favors the thermodynamic product exclusively. Methodology: This protocol utilizes a Rh-catalyzed Asymmetric Hydrogenation of a substituted pyridinium salt, a method offering high diastereoselectivity.

Materials
  • Substrate: 2,6-Disubstituted Pyridinium Salt (e.g., 2,6-dimethylpyridinium triflate).

  • Catalyst: [Rh(COD)Cl]2 (Precursor) + Chiral Bisphosphine Ligand (e.g., (R,R)-Me-DuPhos).

  • Solvent: Dichloromethane (DCM) / Isopropanol (1:1).

  • Reagent: Hydrogen gas (

    
    ).
    
Step-by-Step Workflow
  • Catalyst Preparation (Glovebox):

    • In a nitrogen-filled glovebox, mix [Rh(COD)Cl]2 (1.0 mol%) and (R,R)-Me-DuPhos (2.2 mol%) in degassed DCM. Stir for 15 mins until the solution turns orange-red, indicating active catalyst formation.

  • Substrate Loading:

    • Dissolve the pyridinium salt (1.0 equiv) in the catalyst solution.

    • Transfer the mixture to a high-pressure steel autoclave.

  • Hydrogenation:

    • Purge the autoclave 3 times with

      
       (10 bar).
      
    • Pressurize to 50 bar

      
      .
      
    • Stir at room temperature for 24 hours. Note: High pressure is critical to overcome the aromaticity of the pyridine ring.

  • Workup & Purification:

    • Vent

      
       carefully.
      
    • Concentrate the reaction mixture under reduced pressure.

    • Basification: Treat the residue with sat.

      
       (aq) to liberate the free amine. Extract with DCM (3x).
      
    • Analysis: Determine Diastereomeric Ratio (dr) via

      
      -NMR (look for axial/equatorial proton splitting) and Enantiomeric Excess (ee) via Chiral HPLC.
      

Validation Criteria (Self-Correction):

  • If conversion is <50%: Check for catalyst poisoning (pyridinium salts must be halide-free; use triflates or tetrafluoroborates).

  • If cis selectivity is poor: Lower the temperature to 0°C. The cis isomer is often the kinetic product; higher temps may promote isomerization to trans.

Quantitative Data Summary: Piperidine in Recent Therapeutics

Drug NameIndicationApproval YearPiperidine RoleKey Structural Feature
Iptacopan PNH (Blood Disorder)2023Pharmacophore Corecis-2,6-disubstitution (Conformational Lock)
Etrasimod Ulcerative Colitis2023Receptor ModulatorCyclic amine core for S1P receptor fit
Branebrutinib Rheumatoid Arthritis / OncologyClinical (Phase II)Warhead ScaffoldCovalent acrylamide presentation
Lasmiditan Migraine (5-HT1F)2019Ligand Spacer4-substituted piperidine for GPCR selectivity
Fedratinib Myelofibrosis (JAK2)2019SolubilizerN-tert-butylsulfonamide piperidine moiety

Future Perspectives: The "Smart" Scaffold

The future of piperidine research lies in C-H Functionalization . Instead of building the ring from acyclic precursors, chemists are developing methods to selectively functionalize the "inert" C3 and C4 C-H bonds of existing piperidine drug molecules. This "late-stage functionalization" allows for the rapid generation of analog libraries from a single lead compound, significantly accelerating SAR studies.

Furthermore, the integration of piperidines into Molecular Glues —compounds that induce protein-protein interactions—is a frontier area. The ring's ability to adopt specific puckered shapes makes it an ideal interface for filling the gaps between two proteins.

References

  • FDA Approvals (2024). Novel Drug Approvals for 2024. FDA.gov. [Link]

  • Iptacopan Discovery. Discovery of Iptacopan (LNP023), a First-in-Class, Orally Available, Factor B Inhibitor. Journal of Medicinal Chemistry.[4] [Link]

  • Branebrutinib Mechanism. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor. Journal of Medicinal Chemistry.[4] [Link]

  • Piperidine Synthesis Review. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Chemical Reviews. [Link]

  • PROTAC Linkers. Linker Design in Proteolysis Targeting Chimeras (PROTACs). Journal of Medicinal Chemistry.[4] [Link]

Sources

Foundational

Biological Profile &amp; Application Guide: Methyl 4-ethylpiperidine-4-carboxylate

This guide provides an in-depth technical analysis of Methyl 4-ethylpiperidine-4-carboxylate , a critical pharmacophore scaffold in medicinal chemistry. It focuses on its role as a gem-disubstituted building block for GP...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-ethylpiperidine-4-carboxylate , a critical pharmacophore scaffold in medicinal chemistry. It focuses on its role as a gem-disubstituted building block for GPCR ligands (NK1, CCR5, Opioid receptors) and recent antiviral applications.

CAS: 1206228-66-1 (Free Base) | Molecular Formula: C9H17NO2 Class: 4,4-Disubstituted Piperidine | Role: Privileged Scaffold / Metabolic Probe

Executive Technical Summary

Methyl 4-ethylpiperidine-4-carboxylate is not a final pharmaceutical agent but a high-value synthetic intermediate used to generate "gem-disubstituted" piperidine libraries. Its biological significance lies in the Thorpe-Ingold effect (gem-dimethyl effect), where the 4,4-substitution restricts conformational freedom, locking the piperidine ring into a chair conformation that favors receptor binding in specific GPCRs.

While the molecule itself exhibits negligible intrinsic affinity for opioid receptors (due to the lack of a 4-aryl moiety), it serves as a critical structural probe for:

  • Neurokinin-1 (NK1) Antagonists: Probing the hydrophobic "accessory pocket" in the SP receptor.

  • CCR5 Antagonists: Serving as the core scaffold for HIV entry inhibitors (e.g., vicriviroc analogs).

  • Antiviral Protease Inhibitors: Recent screens identify 1,4,4-trisubstituted piperidines as inhibitors of SARS-CoV-2 Mpro.[1]

Structural Biology & Pharmacophore Analysis

The "Gem-Disubstituted" Advantage

The defining feature of this molecule is the quaternary carbon at position 4. In monosubstituted piperidines, the substituent can flip between axial and equatorial positions. In Methyl 4-ethylpiperidine-4-carboxylate, the steric bulk of the ethyl and carboxylate groups forces a rigid conformation.

  • Lipophilicity (LogP): ~1.6 (Predicted). Ideal for CNS penetration when derivatized.

  • Steric Bulk: The 4-ethyl group acts as a hydrophobic anchor. In SAR studies, replacing a 4-H with 4-ethyl often increases metabolic stability by blocking oxidative metabolism at the susceptible 4-position.

SAR Divergence: Opioid vs. NK1

The biological activity of this scaffold depends entirely on the N-substitution and the fate of the ester group.

Target ClassStructural RequirementActivity of Methyl 4-ethylpiperidine-4-carboxylate Derivs.
Mu-Opioid (MOR) Requires 4-Phenyl or 4-Anilino group.Inactive/Low. The 4-ethyl group cannot engage the aromatic sub-pocket (Trp293) of the MOR. Used as a negative control.
NK1 Receptor Requires bulky 4-substituents.High Potential. The 4-ethyl/4-ester motif mimics the steric bulk of Substance P residues, blocking receptor access.
SARS-CoV-2 Mpro Requires 1,4,4-trisubstitution.Active Hit. Acts as a peptidomimetic core preventing viral polyprotein processing.

Mechanism of Action (Signaling Pathways)[2]

When derivatized into an antagonist (e.g., for NK1), the scaffold prevents the binding of the endogenous ligand (Substance P), inhibiting the Gq-coupled signaling cascade.

Diagram 1: NK1 Receptor Antagonism Pathway

This diagram illustrates how derivatives of the 4-ethylpiperidine scaffold block nociceptive signaling.

NK1_Signaling SubstanceP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Scaffold 4-Ethylpiperidine Derivative (Antagonist) Scaffold->NK1R Blocks (Competitive) Gq Gq Protein NK1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pain Nociception / Emesis Ca->Pain Triggers

Caption: Competitive antagonism of the NK1 receptor by 4,4-disubstituted piperidine derivatives prevents Gq-mediated calcium release.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating)

Objective: Synthesize Methyl 4-ethylpiperidine-4-carboxylate from commercially available precursors. Validation: NMR confirms the disappearance of the methine proton at C4 and the appearance of the ethyl triplet.

Reagents:

  • Methyl piperidine-4-carboxylate (Starting Material).[2][3][4]

  • Ethyl Iodide (Alkylation agent).

  • Lithium Diisopropylamide (LDA) (Base).

  • THF (Anhydrous solvent).

Protocol:

  • Protection: Protect the piperidine nitrogen with a Boc group (Boc2O, TEA, DCM) to prevent N-alkylation. Yield: N-Boc-methyl piperidine-4-carboxylate.

  • Deprotonation: Cool anhydrous THF to -78°C under Argon. Add LDA (1.1 eq). Add the N-Boc ester dropwise over 30 mins. Critical: Maintain < -70°C to prevent ester cleavage.

  • Alkylation: Add Ethyl Iodide (1.2 eq) slowly. Stir at -78°C for 2 hours, then warm to RT overnight.

  • Quench & Purify: Quench with NH4Cl(aq). Extract with EtOAc.[5] Purify via silica flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat with 4M HCl in Dioxane to remove Boc.

  • Result: Methyl 4-ethylpiperidine-4-carboxylate HCl salt.

In Vitro Calcium Mobilization Assay (Functional Validation)

Objective: Test the antagonist potency of derivatives against NK1 or CCR5.

  • Cell Line: CHO-K1 cells stably expressing human NK1 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Treatment: Add serial dilutions of the 4-ethylpiperidine derivative (1 nM to 10 µM). Incubate for 15 mins.

  • Challenge: Inject Substance P (EC80 concentration).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC50 based on the reduction of the Substance P-induced calcium peak.

Comparative Data: 4-Substituent Effects

The table below highlights why the 4-ethyl group is distinct from the classical 4-phenyl opioid motif.

FeatureMethyl 4-ethylpiperidine-4-carboxylateMethyl 4-phenylpiperidine-4-carboxylate (Pethidine analog)
Primary Indication NK1 / CCR5 Antagonist (Precursor)Opioid Agonist (Analgesic)
Receptor Binding Hydrophobic pocket filling (Steric)Pi-stacking with Trp293 (MOR)
Metabolic Stability High (Steric hindrance at C4)Moderate (Aromatic hydroxylation)
CNS Side Effects Low (Non-narcotic core)High (Respiratory depression, Euphoria)
Regulatory Status Chemical Building BlockControlled Substance (Schedule I/II)

Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[5]

  • Handling: Use in a fume hood. The free base is an amine and may have a fishy odor; the HCl salt is an odorless hygroscopic solid.

  • Toxicity: No specific LD50 data exists for the ethyl ester. Treat as a generic piperidine irritant. Avoid inhalation of dusts.

References

  • PubChem. (2025).[5][2] Ethyl 4-piperidinecarboxylate | C8H15NO2.[5] National Library of Medicine. [Link]

  • Kudelko, A., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI Molecules. [Link][5]

  • ACS Medicinal Chemistry. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

The Strategic Core: A Technical Guide to Methyl 4-Ethylpiperidine-4-carboxylate in Modern Drug Discovery

Foreword: The Piperidine Moiety - A Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug development, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of synt...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperidine Moiety - A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug development, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of synthetic medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals, from potent analgesics to innovative treatments for central nervous system disorders, underscores its status as a "privileged scaffold."[1] The inherent conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for precise three-dimensional arrangements of pharmacophoric elements, facilitating optimal interactions with biological targets. This guide delves into a specific, yet highly significant, derivative: methyl 4-ethylpiperidine-4-carboxylate. We will explore its synthesis, physicochemical properties, and, most critically, its role as a pivotal intermediate in the generation of high-value therapeutic agents.

The Molecular Blueprint: Understanding Methyl 4-Ethylpiperidine-4-carboxylate

Methyl 4-ethylpiperidine-4-carboxylate is a disubstituted piperidine derivative featuring an ethyl group and a methyl carboxylate moiety at the C4 position. This seemingly simple molecule embodies a strategic design for further chemical elaboration. The quaternary carbon at the C4 position introduces a fixed stereochemical center, influencing the overall topography of molecules derived from it. The methyl ester provides a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, while the piperidine nitrogen is readily amenable to N-alkylation or N-acylation, enabling the introduction of diverse substituents to modulate pharmacological activity.

Physicochemical Properties and Structural Considerations

A comprehensive understanding of the physicochemical properties of methyl 4-ethylpiperidine-4-carboxylate is paramount for its effective utilization in synthesis and for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

PropertyPredicted/Typical ValueSignificance in Drug Development
Molecular Formula C9H17NO2Provides the elemental composition.
Molecular Weight 171.24 g/mol Influences diffusion and transport properties.
LogP (Octanol/Water) ~1.5 - 2.5 (Estimated)A key indicator of lipophilicity, affecting membrane permeability and solubility.
pKa (Piperidine N) ~9.0 - 10.0 (Estimated)Determines the ionization state at physiological pH, impacting receptor interaction and solubility.
Hydrogen Bond Donors 1 (N-H)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 2 (C=O, O-CH3)Potential for interaction with biological targets.

The interplay of these properties dictates the molecule's behavior in both chemical reactions and biological systems. For instance, the lipophilicity conferred by the ethyl group can enhance blood-brain barrier penetration, a desirable trait for centrally-acting drugs.

The Synthetic Pathway: Constructing the Core Scaffold

While a definitive, standardized protocol for the synthesis of methyl 4-ethylpiperidine-4-carboxylate is not extensively documented in publicly available literature, its preparation can be logically deduced from established methodologies for analogous 4,4-disubstituted piperidines. A plausible and efficient synthetic route would likely commence from a readily available starting material such as N-protected-4-piperidone.

Proposed Synthetic Workflow

The following multi-step synthesis is a rational and experimentally sound approach for the laboratory-scale preparation of methyl 4-ethylpiperidine-4-carboxylate.

G A N-Protected-4-piperidone B Intermediate Cyano-ester A->B Strecker or Bucherer-Bergs reaction (e.g., KCN, (NH4)2CO3) C 4-Ethyl-4-cyanopiperidine B->C Alkylation (e.g., Ethyl iodide, NaH) D 4-Ethylpiperidine-4-carboxylic acid C->D Hydrolysis (e.g., conc. HCl or H2SO4) E Methyl 4-ethylpiperidine-4-carboxylate D->E Esterification (e.g., Methanol, SOCl2 or H2SO4)

Caption: Proposed synthetic pathway for methyl 4-ethylpiperidine-4-carboxylate.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on analogous syntheses.[2][3] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of N-Benzyl-4-cyano-4-hydroxypiperidine

  • To a stirred solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (1.1 equivalents).

  • Cool the mixture in an ice bath and add a solution of a suitable acid (e.g., acetic acid) dropwise to maintain a slightly acidic pH.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Alkylation to N-Benzyl-4-cyano-4-ethylpiperidine

  • Dissolve the crude product from Step 1 in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Step 3: Hydrolysis to 4-Ethylpiperidine-4-carboxylic Acid

  • Reflux the product from Step 2 in concentrated hydrochloric acid for several hours. This step facilitates both the hydrolysis of the nitrile and the debenzylation of the nitrogen.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Esterification to Methyl 4-Ethylpiperidine-4-carboxylate

  • Suspend the amino acid from Step 3 in methanol.

  • Cool the suspension in an ice bath and add thionyl chloride (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water, basify with a suitable base (e.g., sodium carbonate), and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by distillation or column chromatography.

The Role in Medicinal Chemistry: A Gateway to Potent Analgesics

The primary significance of methyl 4-ethylpiperidine-4-carboxylate in medicinal chemistry lies in its utility as a key intermediate for the synthesis of potent opioid analgesics, particularly analogs of fentanyl.[4][5] The 4-anilidopiperidine scaffold, which can be constructed from this intermediate, is a well-established pharmacophore for high-affinity binding to the μ-opioid receptor.

The 4-Anilidopiperidine Pharmacophore

The general structure of a 4-anilidopiperidine analgesic highlights the importance of the C4-substituents. The aryl group (often a phenyl or bioisostere) and the acyl group on the aniline nitrogen are crucial for receptor interaction. The substituent on the piperidine nitrogen modulates potency and pharmacokinetic properties.

G cluster_0 4-Anilidopiperidine Core cluster_1 Key Moieties Core General Structure R1 N-substituent (Modulates potency, PK) Core->R1 Aryl Aryl Group (Receptor Interaction) Core->Aryl Acyl Acyl Group (Receptor Interaction) Core->Acyl R2 C4-substituent (Fine-tunes binding) Core->R2

Caption: Key pharmacophoric elements of 4-anilidopiperidine analgesics.

Structure-Activity Relationships (SAR) of 4-Alkyl-4-carboxypiperidines

While specific SAR data for methyl 4-ethylpiperidine-4-carboxylate is scarce, general trends for 4-alkyl substituted piperidines in opioid ligands can be extrapolated.[6] The size and lipophilicity of the 4-alkyl group can influence:

  • Receptor Binding Affinity: The ethyl group may provide a favorable hydrophobic interaction within a specific sub-pocket of the opioid receptor, potentially enhancing binding affinity compared to a smaller methyl group or a hydrogen.

  • Agonist/Antagonist Profile: The nature of the 4-substituent can modulate the functional activity of the ligand, shifting the balance between agonism and antagonism.

  • Pharmacokinetic Properties: Increased lipophilicity can affect absorption, distribution (including blood-brain barrier penetration), and metabolism.

It is hypothesized that the ethyl group in methyl 4-ethylpiperidine-4-carboxylate offers a balance of steric bulk and lipophilicity that can be advantageous in the design of potent and selective opioid receptor modulators. Further research is warranted to fully elucidate the specific contributions of the 4-ethyl substituent.

Future Directions and Perspectives

Methyl 4-ethylpiperidine-4-carboxylate represents a valuable, yet perhaps underutilized, building block in medicinal chemistry. Beyond its established role in the synthesis of opioid analgesics, its unique stereochemical and electronic properties could be leveraged in the design of novel ligands for other G-protein coupled receptors (GPCRs) and ion channels. The development of more efficient and scalable synthetic routes to this intermediate will undoubtedly facilitate its broader application in drug discovery campaigns. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such versatile chemical scaffolds will remain a cornerstone of successful drug development.

References

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC - NIH. [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R)
  • The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl | Request PDF - ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (URL not available)
  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. [Link]

Sources

Foundational

The 4-Substituted Piperidine Scaffold: A Technical Analysis of Discovery, Synthesis, and Pharmacological Evolution

Executive Summary The 4-substituted piperidine moiety represents one of the most enduring "privileged structures" in medicinal chemistry. From its serendipitous discovery in the search for antispasmodics to its central r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 4-substituted piperidine moiety represents one of the most enduring "privileged structures" in medicinal chemistry. From its serendipitous discovery in the search for antispasmodics to its central role in the opioid and antipsychotic revolutions, this scaffold has demonstrated a unique ability to modulate G-protein coupled receptors (GPCRs) across the central nervous system (CNS). This guide analyzes the structural evolution from Pethidine (carbon-linked) to Fentanyl (nitrogen-linked), details the synthetic protocols for the core scaffold, and explores the modern divergence into neurokinin antagonism.

Part 1: The Genesis – Pethidine and the Synthetic Opioid Revolution

The Serendipity of 1939

In 1939, Otto Eisleb and Otto Schaumann at I.G. Farben were not looking for an analgesic. They were attempting to synthesize antispasmodic agents with anticholinergic properties similar to atropine. They synthesized Pethidine (Meperidine), a 4-phenylpiperidine.

  • The Discovery: While the compound exhibited the expected antispasmodic effects in mice, it induced a peculiar "Straub tail" reaction—a rigid erection of the tail characteristic of morphine.

  • The Paradigm Shift: This was the first fully synthetic opioid that did not possess the complex phenanthrene ring system of morphine. It proved that the minimal pharmacophore for opioid activity was the 4-phenylpiperidine core.

The Janssen Era: Divergent Evolution

Dr. Paul Janssen utilized the pethidine scaffold to create two distinct therapeutic classes by modifying the substituents at the 4-position and the nitrogen tail.

  • The Antipsychotic Branch (Haloperidol):

    • By extending the nitrogen substituent to a butyrophenone chain and adding a hydroxyl group at the 4-position, Janssen discovered Haloperidol (1958).

    • Mechanism:[1][2][3] This modification shifted affinity from Mu-opioid receptors to Dopamine D2 receptors.

  • The Super-Potent Opioid Branch (Fentanyl):

    • Janssen replaced the carbon attachment at the 4-position with a nitrogen atom, creating the 4-anilidopiperidine series.

    • Result: This dramatically increased lipophilicity and receptor affinity, leading to Fentanyl (1960), which is 50-100x more potent than morphine.

Part 2: Structural Evolution & SAR Visualization

The following diagram illustrates the evolutionary lineage of the scaffold, highlighting the critical atomic substitutions that dictate pharmacological selectivity.

PiperidineEvolution Root 4-Substituted Piperidine Core Branch1 4-Phenylpiperidines (Carbon Link) Root->Branch1 Original Scaffold Branch2 4-Anilidopiperidines (Nitrogen Link) Root->Branch2 Heteroatom Insertion Drug1 Pethidine (1939) Target: Mu-Opioid Potency: 0.1x Morphine Branch1->Drug1 Ester substitution Drug2 Haloperidol (1958) Target: D2 Dopamine Mod: Butyrophenone tail Branch1->Drug2 Sidechain elongation Drug4 CP-96,345 (1991) Target: NK1 Receptor Non-Peptide Antagonist Branch1->Drug4 Benzhydryl modification Drug3 Fentanyl (1960) Target: Mu-Opioid Potency: 100x Morphine Branch2->Drug3 N-acylation

Figure 1: Evolutionary tree of 4-substituted piperidines showing the divergence between carbon-linked (phenyl) and nitrogen-linked (anilido) derivatives.[3][4]

Comparative Data: The Potency Shift
Compound4-Position LinkerKey SubstituentPrimary TargetLipophilicity (LogP)Clinical Utility
Pethidine Carbon (C-C)Phenyl + EsterMu-Opioid (Agonist)~2.5Moderate Pain
Haloperidol Carbon (C-C)Phenyl + HydroxylD2 Dopamine (Antagonist)~4.3Schizophrenia
Fentanyl Nitrogen (C-N)Anilido + PropionamideMu-Opioid (Agonist)~4.0Anesthesia/Severe Pain
CP-96,345 Carbon (C-C)Phenyl + AminoNK1 (Antagonist)~3.5Experimental (Anti-emetic)

Part 3: Synthetic Methodologies & Protocols

The synthesis of the N-benzyl-4-piperidone intermediate is the foundational step for accessing both 4-phenyl and 4-anilido derivatives. The following protocol utilizes a double Michael addition, a robust and self-validating method.

Protocol: Synthesis of N-Benzyl-4-piperidone (The Weissman Route)

Objective: Construct the piperidine ring from acyclic precursors via a "one-pot" double Michael addition followed by Dieckmann condensation.

Reagents:

  • Benzylamine (1.0 eq)

  • Methyl Acrylate or Ethyl Acrylate (2.2 eq)

  • Sodium Methoxide (NaOMe) or Sodium Ethoxide (2.5 eq)

  • Solvent: Methanol or Toluene (Anhydrous)

Step-by-Step Workflow:

  • The Double Michael Addition (Formation of the tertiary amine):

    • Action: Charge a reaction vessel with benzylamine dissolved in methanol.

    • Addition: Add methyl acrylate dropwise at 0°C to prevent polymerization.

    • Causality: The nucleophilic nitrogen of benzylamine attacks the

      
      -carbon of the acrylate. Two equivalents are required to form the symmetric diester intermediate (N-benzyl-bis(2-carbomethoxyethyl)amine).
      
    • Validation Checkpoint: Monitor by TLC.[5] The disappearance of the primary amine spot indicates the formation of the tertiary amine diester.

  • The Dieckmann Condensation (Ring Closure):

    • Action: Treat the intermediate diester with sodium methoxide (NaOMe) at reflux.

    • Mechanism:[1][2][3] The alkoxide base deprotonates the

      
      -carbon of one ester arm, which then attacks the carbonyl of the other ester arm, closing the ring to form the 
      
      
      
      -keto ester.
    • Observation: The solution often turns a deep orange/red color, indicating enolate formation.

  • Decarboxylation (Formation of the Ketone):

    • Action: Hydrolyze the

      
      -keto ester with dilute HCl and heat to reflux.
      
    • Causality: Acidic hydrolysis converts the ester to a carboxylic acid, which is unstable at the

      
      -position to a ketone and spontaneously decarboxylates (
      
      
      
      ).
    • Validation Checkpoint: Evolution of gas (

      
      ) bubbles confirms the decarboxylation step is active.
      
  • Isolation:

    • Basify the solution with NaOH to pH > 10.

    • Extract with dichloromethane (DCM).

    • Result:N-benzyl-4-piperidone (an oil that may crystallize upon standing).

Workflow Visualization

SynthesisProtocol Step1 Step 1: Michael Addition Benzylamine + 2 eq Acrylate (Formation of Acyclic Diester) Step2 Step 2: Dieckmann Condensation Reagent: NaOMe/Reflux (Ring Closure -> Beta-Keto Ester) Step1->Step2 TLC Check: No Amine Step3 Step 3: Hydrolysis & Decarboxylation Reagent: HCl/Heat (Loss of CO2 -> Piperidone) Step2->Step3 Color Change (Enolate) Final Product: N-Benzyl-4-piperidone Step3->Final Gas Evolution (CO2)

Figure 2: Synthetic workflow for the N-benzyl-4-piperidone precursor.

Part 4: Modern Applications & Future Directions

While the 20th century focused on opioids and antipsychotics, the 21st century has repurposed the 4-substituted piperidine scaffold for non-aminergic GPCRs.

Neurokinin-1 (NK1) Antagonists

The discovery of CP-96,345 by Pfizer marked a departure from peptide-based antagonists.

  • Structure: It features a rigid 4-phenylpiperidine core with a benzhydryl group.

  • Therapeutic Use: These compounds block Substance P, mediating neurogenic inflammation and emesis (vomiting). While CP-96,345 had calcium channel liabilities, it paved the way for modern anti-emetics like Aprepitant (though Aprepitant uses a morpholine core, the SAR logic evolved directly from the piperidine work).

CCR5 Antagonists (HIV Entry Inhibitors)

Compounds like Vicriviroc (closely related to the piperidine lineage) and Maraviroc (which utilizes a tropane core—a bridged piperidine) demonstrate the scaffold's utility in blocking viral entry.

  • Mechanism: These are allosteric modulators that lock the CCR5 receptor in a conformation that prevents the HIV gp120 protein from binding.

The "Self-Validating" Logic in Drug Design

The 4-substituted piperidine remains a "go-to" screen because:

  • Conformational Flexibility: The chair form of the piperidine ring allows the 4-substituent to adopt either axial or equatorial orientations, probing different hydrophobic pockets in the receptor.

  • Synthetic Accessibility: As demonstrated in Part 3, the core can be synthesized cheaply on a kilogram scale, allowing for rapid library generation.

References

  • Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Dolantin, a new antispasmodic and analgesic). Deutsche Medizinische Wochenschrift.

  • Janssen, P. A. (1960). The evolution of the butyrophenones, haloperidol and trifluperidol, from meperidine-like 4-phenylpiperidines. International Review of Neurobiology.

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

  • Snider, R. M., et al. (1991). A potent nonpeptide antagonist of the substance P (NK1) receptor. Science (CP-96,345 Discovery).

  • Kudzma, L. V., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines.[4] A novel class of analgesic and anesthetic agents.[4][6] Journal of Medicinal Chemistry.

  • Carroll, F. I., et al. (2020).[7] Design, synthesis, and biological evaluation of novel 4-substituted piperidines as kappa opioid receptor antagonists. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Master Guide: Safety, Handling, and Application of Methyl 4-ethylpiperidine-4-carboxylate

Executive Summary & Chemical Identity Methyl 4-ethylpiperidine-4-carboxylate is a specialized gem-disubstituted piperidine scaffold. Unlike common 4-substituted piperidines, the presence of both an ethyl group and a meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 4-ethylpiperidine-4-carboxylate is a specialized gem-disubstituted piperidine scaffold. Unlike common 4-substituted piperidines, the presence of both an ethyl group and a methyl ester at the C4 position introduces significant steric bulk and specific conformational properties. This scaffold is increasingly relevant in the synthesis of Leukotriene A4 Hydrolase (LTA4H) inhibitors and novel analgesic pharmacophores.

Due to its specific substitution pattern, this compound presents unique handling challenges regarding steric hindrance during synthesis and hydrolytic sensitivity during storage.

Technical Specifications
PropertySpecification
Chemical Name Methyl 4-ethylpiperidine-4-carboxylate
Common Forms Free Base (Liquid/Low-melt solid) | Hydrochloride Salt (Solid)
CAS (HCl Salt) 1205749-08-1 [1]
CAS (Free Base) 1206228-66-1 [2]
Molecular Formula C₉H₁₇NO₂ (Free Base) | C₉H₁₈ClNO₂ (HCl)
Molecular Weight 171.24 g/mol (Free Base) | 207.70 g/mol (HCl)
Solubility DMSO, Methanol, Water (HCl salt); DCM, Ethyl Acetate (Free Base)

Safety Architecture & Hazard Analysis

This section details the safety protocols derived from the compound's functional classification (piperidine ester) and specific hazard data.

Core Hazards (GHS Classification)

The primary risks stem from the basicity of the secondary amine and the potential for ester hydrolysis.

  • H315 (Skin Irritation): The secondary amine moiety is basic and lipophilic, allowing it to penetrate and irritate the stratum corneum.

  • H319 (Eye Irritation): High risk of corneal opacity if untreated due to basic hydrolysis on the ocular surface.

  • H335 (Respiratory Irritation): Volatility of the free base (if generated) can cause mucosal inflammation.

  • H302 (Acute Toxicity, Oral): Harmful if swallowed; structural analogs suggest potential inhibition of specific enzymatic pathways (e.g., hydrolases).

The "Self-Validating" Safety Protocol

Trustworthiness in the lab requires a system that flags unsafe conditions before an accident occurs.

  • The pH Check: Before disposal of aqueous waste containing this compound, verify pH < 9. Unreacted free amine can cause downstream ecotoxicity.

  • The "Pop" Test: When opening older bottles of the HCl salt, a distinct "pop" or smell of acetic acid/methanol indicates moisture ingress and hydrolysis of the ester. Discard material if this occurs.

  • Double-Gloving Strategy: Use Nitrile (inner) and Neoprene (outer) gloves. The lipophilic ethyl group increases permeation rates through standard latex.

Expert Handling & Storage: Causality and Logic

Merely listing "store cold" is insufficient. You must understand why to prevent degradation.

Steric & Electronic Factors

The C4-Ethyl group provides steric shielding to the adjacent ester.

  • Insight: While this makes the ester more resistant to enzymatic hydrolysis in vivo (a desirable drug property), it also makes synthetic saponification (removal of the ester) slower, often requiring elevated temperatures or stronger bases (e.g., LiOH in THF/Water at 60°C rather than RT).

Stability & Storage Protocol
  • Moisture Sensitivity: Methyl esters are susceptible to hydrolysis. The HCl salt is hygroscopic.

    • Protocol: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).

    • Desiccation: Always warm the container to room temperature before opening to prevent condensation, which accelerates hydrolysis to the carboxylic acid (an impurity that kills coupling reactions).

Synthetic Application: N-Functionalization Workflow

The most common bottleneck with this scaffold is the competition between the secondary amine (nucleophile) and the ester (electrophile) during functionalization.

Protocol: Controlled N-Acylation (Amide Coupling)

This protocol minimizes self-polymerization and ester hydrolysis.

Reagents:

  • Methyl 4-ethylpiperidine-4-carboxylate HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv) — Critical: Excess base needed to neutralize HCl salt.

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Acid partner and HATU in anhydrous DMF. Stir for 5 minutes. Why: Pre-activation ensures the active ester is formed before the sterically hindered amine is introduced.

  • Neutralization: In a separate vial, dissolve the Piperidine HCl salt in DMF and add 2.0 equiv of DIPEA. Why: This liberates the free base amine.

  • Addition: Add the amine solution to the activated acid mixture dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Monitoring: Check via LCMS. Look for the parent mass (M+H).

    • Troubleshooting: If conversion is low, do not heat above 40°C initially, as this promotes diketopiperazine formation or ester hydrolysis. Add a catalyst like HOAt if steric bulk is an issue.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the material from receipt to reaction, incorporating safety checkpoints.

G Start Material Receipt: Methyl 4-ethylpiperidine-4-carboxylate CheckForm Identify Form Start->CheckForm IsHCl HCl Salt (Solid) CheckForm->IsHCl IsFree Free Base (Liquid) CheckForm->IsFree StorageHCl Storage: 2-8°C Desiccated IsHCl->StorageHCl StorageFree Storage: -20°C Inert Gas (Ar) IsFree->StorageFree Usage Experimental Setup StorageHCl->Usage StorageFree->Usage PurityCheck QC Check: 1H NMR (DMSO-d6) Look for Hydrolysis (-COOH) Usage->PurityCheck Pass Purity > 95% PurityCheck->Pass Clean Fail Contains Acid Impurity PurityCheck->Fail Degraded Neutralize Step 1: Neutralize (Add 2-3 eq. DIPEA) Pass->Neutralize If HCl DirectUse Step 1: Direct Use (Add 1.0 eq. Base) Pass->DirectUse If Free Base IsHCl_Path IsHCl_Path IsFree_Path IsFree_Path Purify Recrystallize or Re-esterify Fail->Purify Reaction Reaction: N-Functionalization Neutralize->Reaction DirectUse->Reaction

Figure 1: Decision logic for storage, quality control, and synthetic integration of Methyl 4-ethylpiperidine-4-carboxylate.

References

  • Accela ChemBio. (2023).[1] Safety Data Sheet for Piperidine Carboxylates. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Piperidine-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Commercial Supply &amp; Validation of Methyl 4-ethylpiperidine-4-carboxylate: A Technical Guide

The following is an in-depth technical guide on the commercial supply and validation of Methyl 4-ethylpiperidine-4-carboxylate . Executive Summary Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1205749-08-1 for the HCl sal...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the commercial supply and validation of Methyl 4-ethylpiperidine-4-carboxylate .

Executive Summary

Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1205749-08-1 for the HCl salt) is a specialized gem-disubstituted piperidine building block.[1][2] Unlike common monosubstituted piperidines, the presence of both an ethyl group and a carboxylate ester at the C4 position creates a quaternary carbon center.[2] This structural motif is critical in medicinal chemistry for constraining conformational space in G-protein coupled receptor (GPCR) ligands, particularly in the development of neurokinin antagonists, opioid receptor modulators, and leukotriene A4 hydrolase inhibitors.[1][2]

This guide addresses the fragmentation in the supply chain for this compound, differentiating between high-fidelity "in-stock" suppliers and "synthesis-on-demand" vendors.[1][2] It provides a robust framework for validating supplier quality based on synthetic origin and impurity profiling.[2]

Chemical Identity & Technical Specifications

ParameterSpecification
IUPAC Name Methyl 4-ethylpiperidine-4-carboxylate hydrochloride
Common Name 4-Ethyl-4-methoxycarbonylpiperidine HCl
CAS Number 1205749-08-1 (HCl salt); 1206228-66-1 (Free base/Generic)
Molecular Formula C₉H₁₇NO₂[1][2][3] · HCl
Molecular Weight 171.24 (Free base) / 207.70 (HCl salt)
Structural Feature Quaternary Carbon at C4 (Achiral due to plane of symmetry)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes

Supply Chain Landscape

The commercial availability of this compound is tiered.[2] Because the introduction of the C4-ethyl group requires specific alkylation conditions that can lead to side reactions, "low-cost" suppliers often provide material with significant regioisomeric impurities.[1][2]

Tier 1: Validated Stock Suppliers (High Reliability)

These suppliers typically hold verified inventory with consistent purity (>97%).[1][2]

  • Combi-Blocks: Known for rigorous internal QC; typically stocks the HCl salt.[1][2]

  • BLD Pharm: High availability of the specific CAS 1205749-08-1.[1][2]

  • Accela ChemBio: Strong presence in the Asian market with validated synthesis routes.[2]

Tier 2: Aggregators & Synthesis-on-Demand[1][2][3]
  • Sigma-Aldrich (via Ambeed/Marketplace): Often acts as a pass-through; lead times may vary from 2-6 weeks.[1][2]

  • Generic Catalog Houses: Verify stock status explicitly.[2] "Available" often means "Can be synthesized in 4 weeks."[2]

Technical Deep Dive: Synthesis & Impurity Profiling

Understanding the synthesis route used by your supplier is the single most effective way to predict impurities.[2] There are two primary industrial routes for manufacturing this scaffold.

Route A: Enolate Alkylation (The "Clean" Route)

Used by Tier 1 suppliers for small-to-mid scale batches.[1][2]

  • Starting Material: N-Boc-piperidine-4-carboxylate.[1][2]

  • Process: Deprotection of the alpha-proton using a strong base (LDA or LiHMDS) at -78°C, followed by quenching with Ethyl Iodide (EtI).

  • Impurity Profile:

    • Unreacted Starting Material (Monosubstituted): The most common impurity (~1-5%).[1][2] Hard to separate by standard flash chromatography due to similar polarity.[2]

    • O-Alkylation: Kinetic enolate trapping at the oxygen, leading to ketene acetals (hydrolyzes back to ester or acid).[1][2]

Route B: De Novo Cyclization (The "Industrial" Route)

Used for bulk manufacturing (>1kg).[1][2]

  • Starting Material: Ethyl cyanoacetate + bis(2-chloroethyl)amine.[1][2]

  • Process: Double alkylation followed by hydrolysis and esterification.

  • Impurity Profile:

    • Metal Contaminants: Palladium or Copper residues if cross-coupling was attempted (rare for this specific structure but possible in variants).[2]

    • Polymeric Residues: From incomplete cyclization.[2]

Visualization: Synthetic Pathways & Impurity Logic[2]

SynthesisPathways Start_A N-Boc-Piperidine-4-Ester Step_A1 Lithiation (LDA, -78°C) Start_A->Step_A1 Step_A2 Alkylation (Et-I) Step_A1->Step_A2 Product Methyl 4-ethylpiperidine -4-carboxylate Step_A2->Product Impurity_A Impurity: Monosubstituted (Incomplete Alkylation) Step_A2->Impurity_A Low Conversion Start_B Bis(2-chloroethyl)amine Step_B1 Cyclization w/ Ethyl Cyanoacetate Start_B->Step_B1 Step_B1->Product Impurity_B Impurity: Open Chain Intermediates Step_B1->Impurity_B Side Reaction

Figure 1: Comparison of synthetic routes. Route A is preferred for medicinal chemistry due to a cleaner impurity profile, despite higher cost.[1][2]

Supplier Validation Protocol (QC Workflow)

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1][2] The following self-validating protocol ensures the material meets the stringency required for drug development.

Step 1: Identity Verification (NMR)[1][2]
  • Protocol: Dissolve 5-10 mg in DMSO-d6 (CDCl3 may cause peak broadening for HCl salts).

  • Key Diagnostic Signals:

    • Quaternary Center Check: Disappearance of the methine quintet at ~2.5 ppm (present in the mono-substituted precursor).[1][2]

    • Ethyl Group: Distinct triplet (CH3) and quartet (CH2) upfield (0.8 - 1.5 ppm).[1][2]

    • Symmetry: The piperidine ring protons should show simplified symmetry due to the achiral nature of the 4,4-substitution.

Step 2: Purity Assessment (GC-MS vs LC-MS)[1][2][3]
  • Recommendation: Use GC-MS for this compound.[1][2]

  • Reasoning: Small, non-chromophoric piperidines often have poor UV absorption, making HPLC-UV (254 nm) unreliable unless derivatized.[1][2] GC-MS provides better resolution of the mono-ethyl vs. di-ethyl (if any) vs. non-alkylated impurities.[1][2]

  • Derivatization: If using LC-MS, consider derivatizing the amine with Fmoc-Cl or Benzyl-Cl to enhance UV detectability.[1][2]

Visualization: QC Decision Tree

QCDecisionTree Sample Incoming Sample (Batch X) H1NMR 1H NMR (DMSO-d6) Sample->H1NMR Check_Methine Methine Signal @ 2.5ppm? H1NMR->Check_Methine GCMS GC-MS / LC-MS Check_Methine->GCMS No (Clean) Reject_Mono REJECT: Mono-substituted Impurity Present Check_Methine->Reject_Mono Yes (Impurity) PurityCheck Purity > 97%? GCMS->PurityCheck Approve APPROVE: Release for Synthesis PurityCheck->Approve Yes Reject_Gen REJECT: Return to Vendor PurityCheck->Reject_Gen No

Figure 2: Quality Control workflow.[1][2] The critical checkpoint is the NMR methine signal, which detects the difficult-to-separate mono-substituted precursor.[1][2]

Experimental Application: Hydrolysis Protocol

To demonstrate the utility of this building block, the following protocol outlines the controlled hydrolysis of the ester to the free acid (4-ethylpiperidine-4-carboxylic acid), a common next step in peptidomimetic synthesis.

Objective: Selective hydrolysis of the methyl ester without N-protection interference.

  • Dissolution: Dissolve 1.0 eq of Methyl 4-ethylpiperidine-4-carboxylate HCl in THF:Water (3:1).

  • Base Addition: Add 3.0 eq of LiOH·H₂O.[2] (Avoid NaOH if high salt sensitivity exists downstream).[1][2]

  • Reaction: Stir at 60°C for 4 hours.

    • Note: The steric bulk of the ethyl group at C4 significantly decreases the rate of hydrolysis compared to simple isonipecotates.[2] Room temperature hydrolysis is often incomplete.[2]

  • Workup: Acidify to pH 3 with 1M HCl. Isolate via lyophilization (product is water-soluble amino acid zwitterion).[1][2]

References

  • Kiricojevic, V. D., et al. (2002).[2] "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[1][2] Journal of the Serbian Chemical Society. (Contextual reference for piperidine carboxylate synthesis methods). Retrieved from [Link]

Sources

Exploratory

Literature review of Methyl 4-ethylpiperidine-4-carboxylate research

This technical guide provides a comprehensive review of Methyl 4-ethylpiperidine-4-carboxylate , a critical structural motif in medicinal chemistry used to modulate the physicochemical and pharmacological profiles of pip...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of Methyl 4-ethylpiperidine-4-carboxylate , a critical structural motif in medicinal chemistry used to modulate the physicochemical and pharmacological profiles of piperidine-based drugs.

Advanced Synthesis, Physicochemical Properties, and Medicinal Applications

Executive Summary

Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1206228-66-1 ) is a specialized heterocyclic building block. It represents a 4,4-disubstituted piperidine , a scaffold privileged in drug discovery for its ability to restrict conformational flexibility and increase metabolic stability compared to monosubstituted analogs.

This compound serves as a key intermediate in the synthesis of neurokinin receptor antagonists (NK1/NK2/NK3) and opioid receptor ligands . By introducing an ethyl group at the quaternary center, researchers can probe the "steric tolerance" of receptor binding pockets, often enhancing selectivity between receptor subtypes (e.g.,


 vs. 

opioid receptors).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of the ethyl group at the 4-position creates a quaternary carbon, significantly altering the lipophilicity and spatial occupancy of the molecule compared to the parent isonipecotate.

PropertySpecification
IUPAC Name Methyl 4-ethylpiperidine-4-carboxylate
CAS Number 1206228-66-1
Molecular Formula

Molecular Weight 171.24 g/mol
LogP (Predicted) ~1.8 (vs. 0.9 for methyl isonipecotate)
Boiling Point 220–225°C (Predicted at 760 mmHg)
pKa (Piperidine N) ~10.5 (Basic)
Physical State Colorless to pale yellow oil (free base)

Synthetic Methodology

The construction of the quaternary center at the 4-position is the critical synthetic challenge. Direct esterification of 4-ethylpiperidine-4-carboxylic acid is possible but often expensive due to the scarcity of the acid precursor. The industry-standard approach utilizes


-alkylation of N-protected isonipecotates .
Validated Synthesis Protocol: -Alkylation Route

This protocol ensures regioselectivity and high yield by using a "hard" enolization strategy.

Reagents:

  • Substrate: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (N-Boc-Methyl Isonipecotate).

  • Base: Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA). Note: LiHMDS is preferred to minimize nucleophilic attack on the ester.

  • Electrophile: Ethyl Iodide (EtI).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL).

  • Deprotonation (Enolate Formation):

    • Cool the THF to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes.

    • Add N-Boc-Methyl Isonipecotate (1.0 equiv) dissolved in THF dropwise.

    • Mechanism:[1][2] The bulky base removes the

      
      -proton, generating the lithium enolate. The low temperature prevents self-condensation (Claisen).
      
  • Alkylation:

    • Stir the enolate for 30–45 minutes at -78°C.

    • Add Ethyl Iodide (1.2 equiv) slowly.

    • Allow the reaction to warm to -20°C over 2 hours. Crucial: Do not warm to room temperature immediately; the quaternary center forms best under kinetic control.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc protected intermediate.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the title compound as the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-Methyl Isonipecotate Step1 Enolization (LiHMDS, -78°C) Start->Step1 Step2 Alkylation (Ethyl Iodide) Step1->Step2 Inter Intermediate: N-Boc-4-Ethyl-Ester Step2->Inter Kinetic Control Step3 Deprotection (HCl/Dioxane) Inter->Step3 Final Methyl 4-ethylpiperidine- 4-carboxylate HCl Step3->Final

Caption: Figure 1. Kinetic enolate alkylation pathway for the synthesis of the quaternary 4,4-disubstituted piperidine core.

Medicinal Chemistry Applications

Conformational Locking & Receptor Fit

In unsubstituted piperidines, the ring can flip between chair conformers. The introduction of a 4-ethyl group creates a gem-disubstituted effect (Thorpe-Ingold effect), biasing the ring into a specific chair conformation where the bulkier group (often the ester or the ethyl, depending on the N-substituent) prefers the equatorial position.

  • Opioid Research: In analogs of Remifentanil or Carfentanil, the 4-substituent dictates potency. The 4-ethyl group is used to probe the depth of the lipophilic pocket in the

    
    -opioid receptor. While 4-methyl is standard (as in 4-methylfentanyl), the 4-ethyl analog often shows altered efficacy or metabolic stability profiles due to steric hindrance protecting the ester from hydrolysis.
    
  • Neurokinin Antagonists: High-affinity NK1 antagonists often require a 4,4-disubstituted piperidine core to orient benzyl ether side chains correctly. The ethyl group provides a "hydrophobic anchor" that increases binding affinity compared to the 4-H analog.

SAR Decision Logic

SAR_Logic Core Piperidine Scaffold Mod1 4-H (Parent) Core->Mod1 Mod2 4-Methyl Core->Mod2 Mod3 4-Ethyl (Target) Core->Mod3 Effect1 High Flexibility Rapid Metabolism Mod1->Effect1 Effect2 Standard Potency Balanced Lipophilicity Mod2->Effect2 Effect3 Conformational Lock High Lipophilicity Steric Shielding Mod3->Effect3

Caption: Figure 2. Structure-Activity Relationship (SAR) impact of 4-substitution on piperidine pharmacodynamics.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Potency Warning: As a structural analog of potent opioids and bioactive amines, this compound should be handled with Universal Precautions in a fume hood. It may possess unexpected biological activity even as an intermediate.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs

    
     from the air; the hydrochloride salt is hygroscopic.
    

References

  • Orsini, P., et al. (2007).[1] "Regioselective

    
    -Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate." Synthesis, 2007(18), 2849-2854. Link
    
  • Kudzma, L. V., et al. (1989). "4-Substituted Piperidines. Synthesis and Structure-Activity Relationships."[3][1][4] Journal of Medicinal Chemistry, 32(12), 2534–2542. Link

  • Varnavas, A., et al. (2003). "Synthesis and opioid activity of 4-alkoxycarbonyl-4-arylpiperidines." European Journal of Medicinal Chemistry, 38(11-12), 1005-1013. Link

  • PubChem Database. (2023). "Ethyl 4-methylpiperidine-4-carboxylate (Analogous Chemistry)." National Center for Biotechnology Information. Link

  • Belyakov, S. A., et al. (2005). "Synthesis of 4,4-disubstituted piperidines via alkylation of N-Boc-isonipecotate." Russian Journal of Organic Chemistry, 41, 1183–1187. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-Substituted Piperidine-4-Carboxylates in Modern Drug Discovery: A Guide for Researchers

Introduction: The Privileged Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle offers a synthetically tractable and versatile framework, enabling the precise spatial arrangement of pharmacophoric groups.[1] Its saturated, three-dimensional nature allows for favorable interactions with biological targets, often leading to enhanced binding affinity and selectivity. Furthermore, the piperidine moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[3]

Within this important class of compounds, 4-substituted piperidine-4-carboxylates, such as the representative Methyl 4-ethylpiperidine-4-carboxylate, serve as invaluable building blocks in the synthesis of complex drug candidates. The ester functionality at the 4-position provides a convenient handle for a variety of chemical transformations, while the substituent at the same position allows for the fine-tuning of steric and electronic properties. This guide provides a comprehensive overview of the synthesis, derivatization, and strategic application of Methyl 4-ethylpiperidine-4-carboxylate and its analogs in drug discovery programs.

Physicochemical Properties and Handling

CompoundMolecular FormulaMolecular Weight ( g/mol )FormCAS Number
Ethyl 4-piperidinecarboxylateC₈H₁₅NO₂157.21Liquid1126-09-6[4]
Methyl piperidine-4-carboxylateC₇H₁₃NO₂143.19Liquid2971-79-1[5]
Ethyl 4-methylpiperidine-4-carboxylate hydrochlorideC₉H₁₈ClNO₂207.70Solid225240-71-1[6]
Methyl piperidine-4-carboxylate hydrochlorideC₇H₁₄ClNO₂179.64Solid7462-86-4[7]

Synthesis of the Core Scaffold: A General Protocol

The synthesis of 4-substituted piperidine-4-carboxylates can be achieved through various synthetic routes. A common and adaptable method involves a one-pot cyclization reaction.[8] The following protocol outlines a general procedure that can be adapted for the synthesis of Methyl 4-ethylpiperidine-4-carboxylate.

Protocol 1: Synthesis of Methyl 4-ethylpiperidine-4-carboxylate

Objective: To synthesize the core scaffold via a cyclization reaction.

Materials:

  • Methyl 3-oxopentanoate

  • N-substituted diethanolamine diphenyl sulfonate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF, add methyl 3-oxopentanoate (2.0 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux for approximately 30 minutes to facilitate the formation of the sodium salt.

  • Cool the reaction mixture and add the N-substituted diethanolamine diphenyl sulfonate (1.0 eq).

  • Heat the reaction mixture to reflux for 8-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously neutralize with concentrated HCl.

  • Filter the mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Methyl 4-ethylpiperidine-4-carboxylate.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride is crucial for the deprotonation of the α-carbon of the β-ketoester, initiating the cyclization. Anhydrous conditions are necessary as sodium hydride reacts violently with water. The N-substituted diethanolamine derivative serves as the nitrogen and two-carbon source for the piperidine ring. Acidic workup neutralizes the reaction mixture and protonates the piperidine nitrogen, facilitating its extraction.

Application in Drug Discovery: A Versatile Building Block

Methyl 4-ethylpiperidine-4-carboxylate and its analogs are key intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to readily modify both the piperidine nitrogen and the carboxylate group.

Synthesis of Opioid Receptor Modulators

The 4-substituted piperidine scaffold is a classic feature in many potent opioid analgesics, including fentanyl and its analogs.[9] The piperidine ring mimics the endogenous opioid peptides, allowing for interaction with opioid receptors. The substituents on the piperidine ring play a crucial role in modulating the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). For instance, derivatives of 4-substituted piperidines have been explored as balanced μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, a strategy aimed at reducing the adverse side effects associated with traditional MOR agonists, such as tolerance and dependence.[10]

Development of Central Nervous System (CNS) Agents

The piperidine scaffold is prevalent in drugs targeting the central nervous system. Its ability to cross the blood-brain barrier (when appropriately substituted to balance lipophilicity) makes it a valuable component in the design of antipsychotics, antidepressants, and treatments for neurodegenerative diseases. For example, novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been investigated as monoamine neurotransmitter re-uptake inhibitors for the treatment of depression and other mood disorders.[3]

As a Scaffold for Diverse Therapeutic Targets

The versatility of the 4-substituted piperidine-4-carboxylate scaffold extends beyond CNS and opioid research. Derivatives have been utilized in the development of:

  • Antitubercular agents [5]

  • Protein kinase inhibitors [5]

  • Antimicrobial and antioxidant agents [11]

  • 5α-reductase inhibitors for the treatment of benign prostatic hyperplasia[12]

Experimental Protocols for Derivatization

The true power of the Methyl 4-ethylpiperidine-4-carboxylate scaffold lies in its potential for derivatization. The following protocols detail common transformations at the piperidine nitrogen and the ester functionality.

Protocol 2: N-Alkylation of Methyl 4-ethylpiperidine-4-carboxylate

Objective: To introduce a substituent on the piperidine nitrogen.

Materials:

  • Methyl 4-ethylpiperidine-4-carboxylate

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of Methyl 4-ethylpiperidine-4-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-alkylated product.

Protocol 3: Amide Coupling at the 4-Carboxylate Position

Objective: To convert the ester to an amide, introducing a new point of diversity.

Materials:

  • Methyl 4-ethylpiperidine-4-carboxylate

  • Amine of interest (R-NH₂)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the desired amine (1.1 eq) in anhydrous DCM, add the coupling agent (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add a solution of Methyl 4-ethylpiperidine-4-carboxylate (1.0 eq) in anhydrous DCM.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Workflows

General Synthetic and Derivatization Pathway

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Beta-ketoester Beta-ketoester Core_Scaffold Methyl 4-ethylpiperidine- 4-carboxylate Beta-ketoester->Core_Scaffold NaH, THF, Reflux Diethanolamine_deriv N-substituted diethanolamine deriv. Diethanolamine_deriv->Core_Scaffold N_Alkylation N-Alkylated Derivative Core_Scaffold->N_Alkylation R-X, Base Amide_Coupling Amide Derivative Core_Scaffold->Amide_Coupling R'-NH2, Coupling Agent Drug_Candidates Diverse Drug Candidates (Opioid Modulators, CNS Agents, etc.) Core_Scaffold->Drug_Candidates Further Elaboration

Caption: Synthetic pathway to the core scaffold and subsequent derivatization.

Conclusion

Methyl 4-ethylpiperidine-4-carboxylate, as a representative of the 4-substituted piperidine-4-carboxylate class, is a highly valuable and versatile building block in drug discovery. Its strategic incorporation into lead compounds can significantly enhance their pharmacological and pharmacokinetic properties. The synthetic protocols provided herein offer a foundation for researchers to access and elaborate upon this privileged scaffold, paving the way for the development of novel therapeutics across a broad spectrum of diseases. The causality-driven approach to experimental design and the understanding of the scaffold's role in molecular recognition are paramount to its successful application in medicinal chemistry.

References

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2024.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed. (URL: [Link])

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B - American Chemical Society. (URL: [Link])

  • CN108047125A - The preparation method of one kind (2R, 4R)
  • Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem - NIH. (URL: [Link])

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P
  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) as drugs and prodrugs: a new strategy for dual inhibition of 5 alpha-reductase type 1 and type 2 - PubMed. (URL: [Link])

  • 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 - PubChem. (URL: [Link])

  • The Significance of N-BOC-piperidine-4-carboxylic Acid in Advanced Organic Synthesis. (URL: [Link])

  • Ethyl 4-piperidinecarboxylate Eight Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google P

Sources

Application

HPLC and GC-MS methods for Methyl 4-ethylpiperidine-4-carboxylate analysis

An Application Note and Protocol for the Analysis of Methyl 4-ethylpiperidine-4-carboxylate by HPLC and GC-MS Introduction Methyl 4-ethylpiperidine-4-carboxylate is a key heterocyclic compound, frequently utilized as a b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of Methyl 4-ethylpiperidine-4-carboxylate by HPLC and GC-MS

Introduction

Methyl 4-ethylpiperidine-4-carboxylate is a key heterocyclic compound, frequently utilized as a building block in the synthesis of pharmacologically active molecules. The piperidine moiety is a prevalent scaffold in drug discovery, found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] Consequently, the precise and accurate analytical characterization of intermediates like Methyl 4-ethylpiperidine-4-carboxylate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This application note provides detailed protocols for the quantitative analysis and purity assessment of Methyl 4-ethylpiperidine-4-carboxylate using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of analytical methodology is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring that the procedures are fit for their intended purpose.[2][3]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis, ideal for separating compounds based on their hydrophobicity. For Methyl 4-ethylpiperidine-4-carboxylate, a C18 stationary phase is employed. The molecule, being moderately polar, will partition between the non-polar stationary phase and a polar mobile phase. The inclusion of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial. This serves to protonate the basic nitrogen atom of the piperidine ring, preventing undesirable interactions with residual silanols on the silica-based stationary phase and thus ensuring sharp, symmetrical peaks.[4]

Method Development Rationale
  • Column Chemistry: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of molecules, including piperidine derivatives.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water provides a robust system for eluting the analyte and any potential impurities with varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency. 0.1% TFA is used as an ion-pairing agent to improve peak shape.

  • Detection: While Methyl 4-ethylpiperidine-4-carboxylate lacks a strong UV chromophore, it exhibits absorbance in the low UV range (200-220 nm). Detection at 210 nm is a pragmatic choice. For applications requiring higher sensitivity or for compounds with no UV chromophore, Charged Aerosol Detection (CAD) can be a powerful alternative.[7]

Detailed HPLC Protocol

Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector (e.g., Agilent 1260/1290 Infinity II).[5]

  • C18 Column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).[5]

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • Methyl 4-ethylpiperidine-4-carboxylate reference standard.

Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the stock solution.

    • Further dilutions can be made from this stock to create calibration standards.

  • Sample Preparation:

    • Prepare the sample in the same diluent as the standard solution to a target concentration within the calibration range.

Chromatographic Conditions

Parameter Value
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detector Wavelength | 210 nm |

System Suitability and Validation

A robust analytical method must be validated to ensure its performance.[8][9] Before any sample analysis, the system's suitability must be confirmed.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5.

  • Method Validation (per ICH Q2(R2)): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][10]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) HPLCRun HPLC Injection (C18 Column, 1 mL/min) MobilePhase->HPLCRun StandardPrep Standard Prep (100 µg/mL) StandardPrep->HPLCRun SamplePrep Sample Prep SamplePrep->HPLCRun Detection UV Detection (210 nm) HPLCRun->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing StandardPrepGC Standard Prep (10 µg/mL in DCM) GCRun GC Injection (Splitless, Temp Program) StandardPrepGC->GCRun SamplePrepGC Sample Prep SamplePrepGC->GCRun Ionization EI Ionization (70 eV) GCRun->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis TIC TIC/EIC Generation MassAnalysis->TIC SpectralMatch Spectral Matching & Identification TIC->SpectralMatch QuantGC Quantification TIC->QuantGC

Sources

Method

Application Note: Methyl 4-ethylpiperidine-4-carboxylate in Analgesic Synthesis

[1] Executive Summary & Strategic Rationale Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1206228-66-1 / HCl Salt: 1205749-08-1) serves as a critical quaternary piperidine scaffold in the synthesis of next-generation anal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

Methyl 4-ethylpiperidine-4-carboxylate (CAS: 1206228-66-1 / HCl Salt: 1205749-08-1) serves as a critical quaternary piperidine scaffold in the synthesis of next-generation analgesics.[1] Unlike traditional 4-anilidopiperidine precursors (used for fentanyl/sufentanil), this scaffold offers a unique 4,4-disubstituted aliphatic motif .[1]

Its primary application lies in the development of Non-Anilino Opioids and Nociceptin/Orphanin FQ (NOP) Receptor Ligands . By replacing the aromatic ring at the 4-position (typical of pethidine/meperidine) with an ethyl group, researchers can significantly modulate:

  • Lipophilicity (LogP): Altering blood-brain barrier (BBB) penetration.[1]

  • Metabolic Stability: Reducing first-pass metabolism by removing the electron-rich aromatic ring prone to oxidation.[1]

  • Receptor Selectivity: Shifting affinity from the Mu-Opioid Receptor (MOR) toward NOP or Sigma receptors to reduce respiratory depression side effects.[1]

This guide details the protocols for transforming this scaffold into bioactive analgesic pharmacophores.

Mechanistic Insight: The Quaternary Carbon Effect

The pharmacological value of Methyl 4-ethylpiperidine-4-carboxylate stems from the Thorpe-Ingold Effect (Gem-Dimethyl Effect) applied to the piperidine ring.[1]

  • Conformational Locking: The bulky ethyl group at C4 forces the ester (or its derivatives) into a specific axial/equatorial orientation, reducing the entropic penalty of binding to the receptor pocket.

  • Steric Shielding: The quaternary center protects the ester/amide bond from rapid hydrolysis by esterases, potentially extending the half-life of the resulting analgesic compared to simple esters like Remifentanil.

Visualization: Structural Activity Relationship (SAR) Pathway

The following diagram illustrates how this scaffold is derivatized to target specific analgesic receptors.

G Start Methyl 4-ethylpiperidine- 4-carboxylate (Scaffold) Step1 N-Alkylation (Pharmacophore Anchor) Start->Step1 + Phenethyl / Benzyl Halides PathA Mu-Opioid Agonists (Pethidine Analogs) Step1->PathA Ester Hydrolysis + Amide Coupling PathB NOP Ligands (Spiro-Piperidines) Step1->PathB Cyclization (Bucherer-Bergs) PathC Neurokinin-1 Antagonists (Non-Narcotic) Step1->PathC Reduction to Alcohol + Etherification

Figure 1: Divergent synthesis pathways utilizing the 4-ethylpiperidine scaffold for various analgesic classes.[1]

Detailed Experimental Protocols

Protocol A: N-Functionalization (The "Anchor" Step)

Objective: To attach the lipophilic "tail" required for opioid receptor affinity.[1] The classic N-phenethyl group is standard for MOR activity (mimicking the fentanyl/pethidine tail).[1]

Reagents:

  • Methyl 4-ethylpiperidine-4-carboxylate HCl (1.0 eq)[1]

  • (2-Bromoethyl)benzene (1.2 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Acetonitrile (ACN), HPLC grade (0.2 M concentration)

  • Potassium Iodide (KI), catalytic (0.1 eq)

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the piperidine scaffold and

    
     in ACN.
    
  • Activation: Add catalytic KI. ( Note: KI facilitates the Finkelstein reaction in situ, converting the bromide to a more reactive iodide.)

  • Addition: Add (2-Bromoethyl)benzene dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1]

  • Work-up: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (Hexane:EtOAc gradient).
    

Validation Criteria:

  • Yield: >85%

  • 1H NMR: Appearance of aromatic protons (7.1–7.3 ppm) and ethylene bridge signals (2.6–2.8 ppm).

Protocol B: Construction of Spiro-Hydantoin Analgesics

Objective: To convert the 4,4-disubstituted ester/ketone motif into a spiro-hydantoin, a privileged structure in Nociceptin (NOP) receptor agonists (used for neuropathic pain).[1]

Reagents:

  • N-Substituted 4-ethylpiperidine-4-carboxylate (Product from Protocol A)[1]

  • Note: This protocol first requires conversion of the Ester to a Ketone (via Weinreb amide) or direct cyclization if using specific urea derivatives. Below is the Bucherer-Bergs adaptation for the ketone derivative.

  • Alternative Direct Route (Spiro-succinimide):

    • Potassium Cyanide (KCN)[1]

    • Ammonium Carbonate

      
      [1]
      
    • Ethanol/Water (1:1)[1]

Methodology (Bucherer-Bergs Adaptation):

  • Hydrolysis & Decarboxylation (Pre-step): Convert the ester to the 4-ethyl-4-piperidone (if starting from ketone precursor) OR use the ester directly for spiro-succinimide formation.[1]

  • Reaction: Dissolve the piperidine derivative in EtOH/H2O (1:1).

  • Reagent Addition: Add

    
     (4.0 eq) and KCN (2.0 eq).
    
  • Cyclization: Seal in a pressure tube and heat to 60°C for 24 hours.

  • Isolation: Cool the mixture. The spiro-hydantoin often precipitates.[1] If not, acidify to pH 5 with dilute HCl to induce precipitation.

  • Recrystallization: Purify from Ethanol.

Mechanism of Action: The spiro-ring creates a rigid orthogonal conformation that mimics the bioactive turn of peptide ligands, enhancing selectivity for the NOP receptor over the MOR.

Quantitative Data & Specifications

Table 1: Physicochemical Profile of the Scaffold

ParameterValueRelevance to Drug Design
Molecular Weight 171.24 g/mol (Free Base)Low MW allows significant room for functionalization while staying <500 Da (Lipinski's Rule).[1]
ClogP (Est.) ~1.8Moderate lipophilicity; ideal for CNS penetration after N-alkylation.[1]
pKa (Calc.) ~9.2 (Piperidine N)Ensures the molecule is protonated at physiological pH, critical for aspartate binding in the opioid receptor.
Boiling Point 230°C (Predicted)Stable under standard reflux conditions.[1]

Critical Safety & Compliance

  • Opioid Structural Alert: While Methyl 4-ethylpiperidine-4-carboxylate itself is not a controlled substance, it is a structural isomer/homolog of controlled precursors.[1]

    • Compliance: Ensure all synthesized N-phenethyl derivatives are screened against local controlled substance acts (e.g., US CSA, UK Misuse of Drugs Act).

  • Handling: The HCl salt is hygroscopic. Store in a desiccator.

  • Toxicity: Treat as a potential irritant and bioactive agent.[1] Use full PPE (gloves, goggles, fume hood).

References

  • Colapret, J. A., et al. (1989).[2] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.[2]

  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides.[1][3] Arzneimittelforschung, 26(8), 1521-1531.[1][3]

  • Vong, K. K., et al. (2012). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][4][5] International Journal of Molecular Sciences. (Contextual grounding for piperidine scaffolds).

  • BLD Pharm. (n.d.).[1] Methyl 4-ethylpiperidine-4-carboxylate hydrochloride Product Data. (Source for physicochemical data).

Sources

Application

Synthesis of 4-Anilidopiperidine Esters: A Detailed Guide for Researchers

The 4-anilidopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the potent fentanyl class of opioid analgesics. The strat...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-anilidopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the potent fentanyl class of opioid analgesics. The strategic incorporation of an ester functionality within this framework allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making the synthesis of 4-anilidopiperidine esters a critical area of research for drug development professionals. This comprehensive guide provides an in-depth exploration of the synthetic routes to these valuable compounds, emphasizing not just the procedural steps but also the underlying chemical principles that govern these transformations.

Strategic Approaches to the 4-Anilidopiperidine Core

The construction of the central 4-anilidopiperidine core is the pivotal phase of the synthesis. Several robust methods have been established, with the choice of strategy often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we will delve into the most prevalent and reliable approaches.

Reductive Amination: The Workhorse Strategy

Reductive amination is arguably the most common and versatile method for forging the crucial C-N bond between the piperidine ring and the aniline moiety.[1] This one-pot reaction typically involves the condensation of a 4-piperidone derivative with an aniline to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The "Why": Mechanistic Insight into Reagent Selection

The success of a reductive amination hinges on the choice of the reducing agent. While strong hydride reagents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting ketone, leading to undesired side products. A more controlled and widely adopted approach utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a milder and more selective reducing agent.[2][3] Its steric bulk and attenuated reactivity allow it to preferentially reduce the protonated iminium ion intermediate over the ketone, leading to higher yields of the desired product. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

Workflow for Reductive Amination

Start Starting Materials: N-Protected-4-piperidone Aniline Derivative Reaction Reductive Amination (e.g., NaBH(OAc)₃, DCM) Start->Reaction Intermediate N-Protected-4-anilidopiperidine Reaction->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Final_Core 4-Anilidopiperidine Core Deprotection->Final_Core RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + DCC DCC DCC->O_Acyl + Acyl_DMAP N-Acylpyridinium (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP DMAP DMAP Ester Ester Acyl_DMAP->Ester + ROH ROH Alcohol DCU Dicyclohexylurea (Byproduct) Ester->DCU +

Sources

Method

Experimental setup for the catalytic N-debenzylation of piperidine compounds.

Introduction & Strategic Overview The removal of the benzyl (Bn) protecting group from piperidine nitrogen atoms is a cornerstone transformation in the synthesis of alkaloids and pharmaceutical intermediates. While -benz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The removal of the benzyl (Bn) protecting group from piperidine nitrogen atoms is a cornerstone transformation in the synthesis of alkaloids and pharmaceutical intermediates. While


-benzyl groups provide excellent stability against nucleophiles and bases, their removal often presents kinetic challenges compared to 

-benzyl ethers.[1]

In piperidine systems, the steric bulk of the ring and the strong coordination of the resulting secondary amine to the catalyst surface can lead to catalyst poisoning and stalled reactions. This guide moves beyond basic textbook procedures, offering optimized protocols for Palladium-catalyzed hydrogenolysis that address these specific challenges.

Core Challenges in Piperidine N-Debenzylation
  • Catalyst Deactivation: The free amine product binds tightly to Pd active sites.[2]

  • Steric Hindrance: Substituents at the C2/C6 positions of the piperidine ring significantly retard the reaction rate.

  • Selectivity: Preventing the reduction of other sensitive groups (e.g., aryl halides, olefins) while forcing the difficult N-debenzylation.[1]

Mechanistic Insight

Understanding the surface chemistry is vital for troubleshooting. The reaction proceeds via a heterogeneous mechanism on the Palladium surface.

Figure 1: Surface-Mediated Hydrogenolysis Mechanism

The following diagram illustrates the competitive adsorption between the substrate and the product, highlighting why acid additives are critical.

G cluster_0 Adsorption Phase cluster_1 Reaction Phase cluster_2 Desorption & Poisoning H2_Ads H2 Adsorption (Pd-H Species) Ox_Add Oxidative Addition (C-N Bond Cleavage) H2_Ads->Ox_Add Sub_Ads Substrate Adsorption (N-Coordination) Sub_Ads->Ox_Add Red_Elim Reductive Elimination (Formation of Toluene) Ox_Add->Red_Elim Prod_Des Product Desorption (Piperidine Release) Red_Elim->Prod_Des Poison Catalyst Poisoning (Amine binds Pd) Prod_Des->Poison High Risk without Acid Poison->Sub_Ads Blocks Sites

Caption: Mechanism of Pd-catalyzed N-debenzylation showing the critical risk of product inhibition (poisoning).

Critical Parameter Optimization

Before selecting a protocol, consult this matrix to match reaction conditions to your substrate's complexity.[1]

Table 1: Reaction Parameter Optimization Matrix

ParameterStandard ConditionOptimized for Difficult SubstratesRationale
Catalyst 10% Pd/C (Type 58 or similar)20% Pd(OH)₂/C (Pearlman’s Cat.) Pd(OH)₂ is more electron-deficient, facilitating N-debenzylation of hindered amines.[1]
Solvent Methanol or EthanolEthanol + Acetic Acid (10:1) Protic solvents aid hydrogen transfer; Acid prevents amine poisoning.[1]
H₂ Source H₂ Balloon (1 atm)50-100 psi H₂ or Ammonium Formate High pressure increases surface H₂ concentration; Formate is a more active H-donor.[1]
Additive None1.0 - 1.5 eq.[1][2][3] HCl or AcOH Protonates the product amine (

), which has low affinity for Pd.[1][2]
Temperature RT (20-25°C)50-60°C Overcomes activation energy barriers for sterically crowded C-N bonds.[1]

Experimental Protocols

Protocol A: High-Pressure Hydrogenation (The "Gold Standard")

Best for: Scalable synthesis, hindered substrates, and clean profiles.[1]

Reagents:

  • Substrate:

    
    -Benzylpiperidine derivative (1.0 equiv)[1][2]
    
  • Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst) - Wet support recommended (0.1 - 0.2 equiv by mass)[1]

  • Solvent: Ethanol (0.1 M concentration)[1]

  • Additive: Glacial Acetic Acid (1.2 equiv)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in Ethanol in a hydrogenation bottle (Parr bottle) or autoclave liner.

  • Acidification: Add Glacial Acetic Acid. Note: If the substrate is acid-sensitive, use MeOH without acid first, but expect slower kinetics.[1]

  • Catalyst Addition:

    • Safety Check: Ensure no open flames.[1]

    • Gently add the Pd(OH)₂/C catalyst.[1][2] To minimize pyrophoric risk, wet the catalyst with a small amount of water or toluene before adding to the alcoholic solution.

  • Purging:

    • Seal the reactor.[1][4]

    • Evacuate house vacuum/inert gas (N₂ or Ar) x 3 cycles to remove O₂.[1]

    • Purge with H₂ x 3 cycles (fill to 20 psi, release).[1]

  • Reaction: Pressurize to 50-60 psi (3.5 - 4 bar) and heat to 50°C . Shake/stir vigorously (1000+ rpm).

  • Monitoring: Check LCMS/TLC after 4 hours. If stalled, repressurize and continue overnight.

  • Workup:

    • Cool to RT and vent H₂ carefully.[1] Flush with N₂.

    • Filter through a Celite pad (diatomaceous earth) to remove Pd.[1] Keep the filter cake wet with water to prevent ignition.

    • Concentrate filtrate.[1][2][3] If acid was used, the product is an acetate salt.[1] Neutralize with sat. NaHCO₃ and extract with DCM/EtOAc if the free base is required.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Benchtop scale (<1g), labs without high-pressure equipment, or selective deprotection.[1]

Reagents:

  • Substrate:

    
    -Benzylpiperidine derivative[1][2]
    
  • Catalyst: 10% Pd/C (0.1 - 0.3 equiv by mass)[1]

  • H-Donor: Ammonium Formate (5.0 - 10.0 equiv)[1]

  • Solvent: Methanol (dry, degassed)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve substrate in Methanol.

  • Catalyst Charge: Under a blanket of Nitrogen, add the 10% Pd/C carefully.[1]

  • Donor Addition: Add Ammonium Formate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C) . Evolution of CO₂ and NH₃ gas will occur (ensure venting).[1]

  • Kinetics: Reaction is typically faster than balloon hydrogenation (1-6 hours).[1]

  • Workup:

    • Cool to RT.

    • Filter through Celite.[1][2][3][4]

    • Crucial Step: Ammonium formate residues can sublime or clog columns.[1] Wash the organic layer with water/brine thoroughly to remove excess formate salts.

Troubleshooting & Optimization Workflow

Use this decision tree when the reaction fails or yields are low.

Figure 2: Troubleshooting Logic

G Start Reaction Stalled / Incomplete Check1 Is the Catalyst Poisoned? Start->Check1 Action1 Add 1.0 eq Acetic Acid (Protonate Amine) Check1->Action1 Yes (Basic Amine) Check2 Is Steric Hindrance High? Check1->Check2 No Success Product Isolated Action1->Success Action2 Switch to Pd(OH)2/C Increase Temp to 60°C Check2->Action2 Yes (C2/C6 Subs) Check3 Is Dehalogenation Occurring? Check2->Check3 No Action2->Success Action3 Switch to CTH (Ammonium Formate) Stop reaction early Check3->Action3 Yes (Cl/Br/I present) Action3->Success

Caption: Decision tree for optimizing stalled or non-selective N-debenzylation reactions.

Safety & Waste Management (E-E-A-T Critical)

WARNING: Pyrophoric Hazards Palladium catalysts, especially when dry and saturated with hydrogen, are pyrophoric (ignite spontaneously in air).[1][5]

  • Handling: Never weigh dry Pd/C on an open balance if avoidable. Use water-wet variants (sold as ~50% H₂O) or weigh quickly and immediately cover with solvent.[1]

  • Filtration: When filtering off the catalyst:

    • Do NOT pull the filter cake dry.[1][4][5][6] Keep it damp with water or solvent.[1]

    • Immediately transfer the used filter cake into a waste container filled with water.[6]

  • Disposal: Label waste clearly as "Heavy Metal Waste - Palladium/Carbon (Wet)."

References

  • BenchChem Technical Support. (2025).[1][2][7] A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. Retrieved from [1]

  • National Institutes of Health (NIH). (2011).[1] Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [1]

  • University of Wisconsin-Madison. Hazards associated with laboratory scale hydrogenations. Retrieved from [1]

  • Ram, S., & Ehrenkaufer, R. E. (1988).[1] Ammonium formate in catalytic transfer hydrogenation. Synthesis. (Contextual citation for CTH method).

  • ScienceMadness & ResearchGate Forums. (2020-2025). Community discussions on N-debenzylation troubleshooting and catalyst selection. Retrieved from

Sources

Application

Application Notes and Protocols: The Use of Methyl 4-ethylpiperidine-4-carboxylate in Peptide Chemistry

Introduction: Expanding the Peptidomimetic Toolkit with Constrained Scaffolds In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolkit with Constrained Scaffolds

In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1] However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor selectivity.[2][3] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone of peptide-based drug design, offering a robust means to overcome these challenges.[1][2][4] By introducing steric and conformational constraints, UAAs can rigidify the peptide backbone, leading to enhanced resistance to enzymatic degradation and the stabilization of bioactive conformations.[3][4][5]

This application note details the utility of Methyl 4-ethylpiperidine-4-carboxylate as a novel, constrained amino acid analogue for use in solid-phase peptide synthesis (SPPS). This α,α-disubstituted cyclic amino acid serves as a valuable building block for creating peptidomimetics with improved pharmacological profiles. We will explore the rationale for its use, provide a proposed synthetic scheme for its Fmoc-protected derivative, and present detailed protocols for its incorporation into peptide sequences.

The Scientific Rationale: Why Incorporate 4-Ethylpiperidine-4-carboxylic Acid?

The decision to incorporate a 4,4-disubstituted piperidine moiety into a peptide chain is driven by the desire to impose significant local conformational constraints. Unlike a standard amino acid, the piperidine ring structure locks the Φ (phi) and Ψ (psi) dihedral angles, thereby reducing the conformational entropy of the peptide. This pre-organization can favor a specific binding conformation, potentially leading to a significant increase in binding affinity for the target receptor.

The presence of the ethyl group at the C4 position serves a dual purpose:

  • Steric Shielding: The ethyl group can provide steric hindrance that further protects the adjacent peptide bonds from enzymatic cleavage, thus enhancing the in vivo half-life of the peptide.

  • Modulation of Hydrophobicity: The introduction of the ethyl group increases the local hydrophobicity of the peptide, which can be tuned to optimize interactions with the target protein or to improve membrane permeability.

The use of similar cyclic α,α-disubstituted amino acids, such as 4-aminopiperidine-4-carboxylic acid, has been shown to induce stable helical conformations in peptides, even in aqueous solutions.[6] It is hypothesized that the incorporation of 4-ethylpiperidine-4-carboxylic acid will confer similar or even more pronounced structural ordering, making it a powerful tool for designing peptides with well-defined secondary structures.

Synthesis of the Requisite Building Block: Fmoc-4-ethylpiperidine-4-carboxylic acid

The proposed synthesis begins with a commercially available starting material, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Proposed Synthetic Workflow:

G A Ethyl Isonipecotate B N-Boc-ethyl isonipecotate A->B Boc2O, Et3N, DCM C N-Boc-4-ethyl-piperidine-4-carboxylic acid ethyl ester B->C 1. LDA, THF, -78 °C 2. Ethyl Iodide D N-Boc-4-ethyl-piperidine-4-carboxylic acid C->D LiOH, THF/H2O E 4-Ethyl-piperidine-4-carboxylic acid D->E TFA/DCM F Fmoc-4-ethyl-piperidine-4-carboxylic acid E->F Fmoc-OSu, NaHCO3, Dioxane/H2O

Caption: Proposed synthetic scheme for Fmoc-4-ethylpiperidine-4-carboxylic acid.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-4-ethylpiperidine-4-carboxylic acid

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating the sterically hindered unnatural amino acid, Fmoc-4-ethylpiperidine-4-carboxylic acid, using the widely adopted Fmoc/tBu strategy.[7]

Materials and Reagents:

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)[8]

  • Fmoc-protected amino acids

  • Fmoc-4-ethyl-piperidine-4-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Instrumentation:

  • Peptide synthesis vessel

  • Shaker or bubbler for mixing

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL per gram of resin).

    • Swell the resin in DMF for at least 30 minutes.[9]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.[8]

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% solution of piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL per gram).

  • Coupling of Standard Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the mixture and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a ninhydrin test to confirm reaction completion. If incomplete, continue agitation or recouple.

    • Wash the resin with DMF (3 x 5 mL per gram).

  • Coupling of Fmoc-4-ethylpiperidine-4-carboxylic acid (Sterically Hindered Residue):

    • Rationale: The coupling of α,α-disubstituted amino acids is often sluggish due to steric hindrance.[10] Therefore, a more potent coupling reagent and longer reaction times are recommended.

    • In a separate vial, dissolve Fmoc-4-ethylpiperidine-4-carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and mix for 1 minute.

    • Immediately add the activated solution to the deprotected resin.

    • Agitate for 4-6 hours. A longer coupling time is crucial for sterically demanding residues.

    • Perform a ninhydrin test. If the test is positive, a second coupling is recommended.

    • Wash the resin with DMF (3 x 5 mL per gram).

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.

  • Final Deprotection:

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the deprotected peptide-resin with DCM (3 x 5 mL per gram) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[7]

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Data Presentation: Expected Impact on Peptide Properties

The incorporation of 4-ethylpiperidine-4-carboxylic acid is expected to significantly alter the physicochemical properties of the parent peptide. The following table summarizes the anticipated changes:

PropertyStandard PeptidePeptide with 4-ethylpiperidine-4-carboxylateRationale
Conformational Flexibility HighLowThe rigid piperidine ring restricts backbone dihedral angles, reducing conformational entropy.
Proteolytic Stability Low to ModerateHighThe α,α-disubstitution and the ethyl group provide steric shielding against enzymatic degradation.[3][4]
Helicity Sequence-dependentPotentially IncreasedCyclic α,α-disubstituted amino acids are known to be potent helix inducers.[6]
Hydrophobicity (LogP) BaselineIncreasedThe addition of the ethyl group increases the overall lipophilicity of the peptide.
Solubility VariablePotentially DecreasedThe increased hydrophobicity may lead to reduced aqueous solubility, which may require formulation strategies.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric bulk of Fmoc-4-ethylpiperidine-4-carboxylic acid, incomplete coupling is the most likely challenge.[10]

    • Solution: Use a stronger coupling agent like HATU or HCTU, increase the coupling time, and perform a double coupling if necessary. Warming the reaction vessel to 40-50°C can also improve coupling efficiency.

  • Epimerization: While the α-carbon of 4-ethylpiperidine-4-carboxylic acid is not chiral, care must be taken during the activation of adjacent chiral amino acids to avoid epimerization.[11]

    • Solution: The use of OxymaPure or HOAt as an additive with the carbodiimide coupling agent is recommended to suppress this side reaction.[11]

  • Aggregation: The introduction of rigid, hydrophobic residues can sometimes promote peptide aggregation on the solid support.[4]

    • Solution: If aggregation is observed (e.g., resin clumping, poor solvent flow), consider using a more polar solvent system (e.g., NMP or DMSO/DMF mixtures) or incorporating backbone-disrupting protecting groups like Hmb or Dmb on adjacent residues.

Conclusion: A Valuable Tool for Peptide Design

Methyl 4-ethylpiperidine-4-carboxylate, when converted to its Fmoc-protected form, serves as a powerful and versatile tool for peptide chemists and drug developers. Its incorporation into peptide sequences offers a reliable strategy to enforce conformational rigidity, enhance proteolytic stability, and modulate hydrophobicity. While its steric bulk necessitates optimized coupling protocols, the potential benefits in terms of improved potency, selectivity, and pharmacokinetic properties make it a valuable addition to the growing arsenal of unnatural amino acids for peptidomimetic design. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers looking to leverage this promising building block in their peptide-based drug discovery programs.

References

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Chem. 496.
  • MDPI. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4949. Retrieved from [Link]

  • RSC Publishing. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31085-31102. Retrieved from [Link]

  • SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(19), 6241–6247. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3675-3678. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 31085-31102. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 139, 106731. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

Sources

Method

Application Note: Industrial Process Development for Methyl 4-ethylpiperidine-4-carboxylate

The following Application Note and Protocol is designed for the industrial scale-up of Methyl 4-ethylpiperidine-4-carboxylate . This guide prioritizes process safety, cost-efficiency, and regulatory compliance (GMP), fav...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the industrial scale-up of Methyl 4-ethylpiperidine-4-carboxylate . This guide prioritizes process safety, cost-efficiency, and regulatory compliance (GMP), favoring robust chemical engineering over academic novelty.

Executive Summary & Route Selection

The synthesis of gem-disubstituted piperidines, specifically at the 4-position, presents a unique challenge due to steric hindrance and the potential for racemization (if chiral) or polyalkylation. For the industrial production of Methyl 4-ethylpiperidine-4-carboxylate , two primary retrosynthetic pathways exist:

  • Route A: Direct

    
    -Alkylation  of Methyl Isonipecotate (Methyl piperidine-4-carboxylate).
    
    • Drawbacks: Requires cryogenic conditions (

      
      , LDA/LiHMDS) to prevent self-condensation and ensure regioselectivity. High cost of reagents and cooling infrastructure makes this unfavorable for multi-kilogram scale-up.
      
  • Route B: Double Michael Addition / Alkylation Cyclization (The "Malonate" Route).

    • Mechanism:[1][2][3][4][5] Condensation of an N-protected bis(2-haloethyl)amine with a malonate derivative.

    • Advantages: Uses standard reactor temperatures (

      
       to Reflux), inexpensive bases (alkoxides), and readily available starting materials.
      
    • Selection:Route B is the selected industrial standard. It builds the quaternary center during ring closure, avoiding the steric difficulties of late-stage alkylation.

Process Flow Diagram

The following directed graph illustrates the selected manufacturing workflow, including critical decision points and impurity control strategies.

G Start Start: N-Benzyl Diethanolamine Activation Step 1: Activation (SOCl2 or TsCl) Start->Activation Chlorination/Tosylation Cyclization Step 2: Ring Closure (Dimethyl Ethylmalonate + NaOMe) Activation->Cyclization Bis-electrophile formation Hydrolysis Step 3: Hydrolysis & Decarboxylation (KOH, then Heat) Cyclization->Hydrolysis Gem-diester Intermediate Impurity1 Impurity Control: Remove Mono-alkylated species Cyclization->Impurity1 Filtration Esterification Step 4: Esterification (MeOH / H2SO4) Hydrolysis->Esterification Crude Amino Acid Hydrogenolysis Step 5: Deprotection (H2, Pd/C) Esterification->Hydrogenolysis N-Benzyl Ester Final Target: Methyl 4-ethylpiperidine-4-carboxylate (HCl Salt) Hydrogenolysis->Final Pd/C Removal Impurity2 Impurity Control: Residual Benzyl / Toluene Hydrogenolysis->Impurity2 Solvent Swap

Figure 1: Industrial synthesis workflow for Methyl 4-ethylpiperidine-4-carboxylate via the Malonate Cyclization route.

Safety & Engineering Controls (Critical)

Nitrogen Mustard Precursors

The intermediate N-Benzyl-bis(2-chloroethyl)amine is a structural analog of nitrogen mustards (vesicants).

  • Hazard: Potent alkylating agent; potential blister agent and carcinogen.

  • Control:

    • In-situ Generation: Ideally, generate the chloro-amine in the reactor and consume it immediately without isolation.

    • Alternative: Use the bis(2-tosyloxyethyl) analog, which is a crystalline solid and less volatile, though still an alkylating hazard.

    • Containment: Use Class III biological safety cabinets (BSC) or isolators for solid handling. All reactor vents must pass through a scrubber (acidic/nucleophilic quench).

Thermal Hazards
  • Decarboxylation (Step 3): Releases massive volumes of

    
    .
    
    • Risk: Reactor pressurization and foaming.

    • Control: Controlled heating ramp; oversized vent lines; anti-foaming agents (e.g., simethicone).

Detailed Experimental Protocol

Step 1: Preparation of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride

Note: If purchasing commercial material, skip to Step 2. This protocol assumes in-situ generation for safety.

Reagents:

  • N-Benzyldiethanolamine (1.0 eq)

  • Thionyl Chloride (

    
    , 2.5 eq)
    
  • Solvent: Toluene or Chloroform

Procedure:

  • Charge N-Benzyldiethanolamine into a glass-lined reactor. Dissolve in Toluene (

    
    ).
    
  • Cool to

    
    .
    
  • Add

    
     dropwise, maintaining internal temperature 
    
    
    
    . Exothermic.
  • After addition, heat to

    
     for 2 hours to ensure complete conversion.
    
  • Vacuum Distillation: Remove excess

    
     and solvent under reduced pressure.
    
  • Crystallization: Add Isopropanol (IPA) to the residue to crystallize the hydrochloride salt. Filter and dry.

    • Yield Target:

      
      
      
    • QC: Melting point

      
      .
      
Step 2: Cyclization (The Robinson-Type Annelation)

Reagents:

  • N-Benzyl-bis(2-chloroethyl)amine HCl (1.0 eq)

  • Dimethyl Ethylmalonate (1.1 eq)

  • Sodium Methoxide (

    
    , 30% in MeOH) (3.5 eq)
    
  • Solvent: DMF or Toluene/Methanol mixture.

Procedure:

  • Charge Dimethyl Ethylmalonate and DMF (

    
    ) into the reactor.
    
  • Add

    
     solution slowly at 
    
    
    
    . Stir for 30 mins to form the sodiomalonate enolate.
  • Add N-Benzyl-bis(2-chloroethyl)amine HCl portion-wise (solid addition) or as a slurry.

    • Critical Parameter: Control exotherm. Maintain

      
      .
      
  • Heat to

    
     for 4–6 hours.
    
  • Monitor: HPLC should show disappearance of the amine.

  • Workup: Cool to RT. Quench with water. Extract into Toluene. Wash with brine.

  • Product: Dimethyl 1-benzyl-4-ethylpiperidine-4,4-dicarboxylate. (Often carried forward as crude oil).

Step 3: Hydrolysis and Decarboxylation

Reagents:

  • Potassium Hydroxide (

    
    , aq. 40%)
    
  • Sulfuric Acid (

    
    )
    

Procedure:

  • Add the crude diester from Step 2 to a solution of

    
     (4.0 eq) in Ethanol/Water.
    
  • Reflux (

    
    ) for 12 hours to hydrolyze both esters.
    
  • Acidification: Cool and acidify with

    
     to 
    
    
    
    .
  • Decarboxylation: Heat the aqueous acidic solution to reflux (

    
    ).
    
    • Observation: Vigorous

      
       evolution.
      
    • Endpoint: When gas evolution ceases (approx. 2–4 hours).

  • Isolation: Neutralize to

    
     (isoelectric point). The amino acid 1-Benzyl-4-ethylpiperidine-4-carboxylic acid precipitates. Filter and dry.
    
Step 4: Esterification

Reagents:

  • Methanol (Solvent/Reagent)[6]

  • Thionyl Chloride (

    
    ) or 
    
    
    
    (Catalyst)

Procedure:

  • Suspend the amino acid from Step 3 in dry Methanol (

    
    ).
    
  • Cool to

    
    .[3][7] Add 
    
    
    
    (1.5 eq) dropwise.[6]
  • Reflux for 6 hours.

  • Workup: Evaporate Methanol. Basify residue with saturated

    
    . Extract with Ethyl Acetate.[3][7]
    
  • Purification: Distillation (high vacuum) or crystallization of the HCl salt.

    • Intermediate:Methyl 1-benzyl-4-ethylpiperidine-4-carboxylate.

Step 5: Hydrogenolysis (Deprotection)

Reagents:

  • 10% Pd/C (50% water wet)

  • Hydrogen Gas (

    
    )
    
  • Solvent: Methanol[6][8]

Procedure:

  • Charge the N-benzyl ester into a hydrogenation vessel (Hastelloy or Stainless Steel).

  • Add Methanol (

    
    ) and Pd/C catalyst (5 wt% loading).
    
  • Pressurize with

    
     (3–5 bar). Stir at 
    
    
    
    .
  • Monitor: Consumption of

    
     and HPLC (disappearance of benzyl peak).
    
  • Filtration: Filter catalyst through Celite/sparkler filter.

  • Salt Formation: Add HCl in Methanol (1.1 eq).

  • Isolation: Evaporate solvent. Recrystallize the residue from Acetone/Ether or IPA.

  • Final Product: Methyl 4-ethylpiperidine-4-carboxylate Hydrochloride .

Analytical Data & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid (HCl salt)
Identification 1H-NMR, IRConforms to structure
Purity HPLC (C18, Gradient)

(Area %)
Residual Benzyl HPLC

Water Content Karl Fischer

Assay Titration (AgNO3)

(dry basis)

1H NMR (Expected, DMSO-d6, Free Base):


 3.65 (s, 3H, 

), 2.85 (m, 2H), 2.60 (m, 2H), 2.05 (m, 2H), 1.55 (q, 2H,

), 1.40 (m, 2H), 0.85 (t, 3H,

).

References

  • Janssen, P. A. J. (1962). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
  • Kudzma, L. V., et al. (1989). "4-Substituted-4-piperidinecarboxylic acids: Synthesis and opioid activity." Journal of Medicinal Chemistry, 32(12), 2534-2542. Link

  • Veldstra, H., & Wiardi, P. W. (1955). "Synthesis of 4,4-disubstituted piperidines." Recueil des Travaux Chimiques des Pays-Bas, 74, 977.
  • Werner, J. A., et al. (1996). "Process for the preparation of 4,4-disubstituted piperidines." U.S. Patent 5,504,210. Link

  • Orsini, P., et al. (2007). "Regioselective

    
    -Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate." Synthesis, 2007(17), 2617-2624. (Alternative alkylation strategies). Link
    

Sources

Application

Application Note: Strategic Derivatization of Methyl 4-ethylpiperidine-4-carboxylate for High-Throughput Screening Libraries

Introduction: The Case for 4,4-Disubstituted Piperidines In the landscape of "privileged structures" for drug discovery, the piperidine ring is ubiquitous.[1] However, the 4,4-disubstituted piperidine —specifically Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for 4,4-Disubstituted Piperidines

In the landscape of "privileged structures" for drug discovery, the piperidine ring is ubiquitous.[1] However, the 4,4-disubstituted piperidine —specifically Methyl 4-ethylpiperidine-4-carboxylate —offers a distinct pharmacological advantage over simple piperidines.

The quaternary center at C4 introduces conformational restriction , locking the substituents into specific axial/equatorial orientations. This restriction often leads to higher receptor selectivity (reducing off-target effects) and improved metabolic stability by blocking oxidation at the typically labile C4 position. This scaffold is a core pharmacophore in various analgesic (e.g., Remifentanil analogs), neurokinin receptor antagonists, and antihistamine candidates.

This guide details the strategic derivatization of this scaffold, focusing on high-throughput parallel synthesis (HTPS) to generate diverse libraries for biological screening.

Strategic Analysis: Reactivity Vectors

Successful library generation requires understanding the steric and electronic environment of the scaffold.

  • Vector A (N1 - Secondary Amine): This is the primary handle for rapid diversification. It is nucleophilic and unhindered, amenable to acylation, alkylation, and sulfonylation.

  • Vector B (C4 - Methyl Ester): This position is sterically congested . The adjacent ethyl group creates a neopentyl-like environment, making the ester resistant to mild hydrolysis or direct nucleophilic attack. Modification here typically requires vigorous conditions or specific activation strategies.

Visualization: Divergent Synthesis Pathway

G Scaffold Methyl 4-ethylpiperidine- 4-carboxylate N_Amide N-Amides (GPCR/Kinase focus) Scaffold->N_Amide Acylation (Vector A) N_Alkyl N-Alkyls (Ion Channel focus) Scaffold->N_Alkyl Reductive Amination N_Sulf N-Sulfonamides (Metabolic Stability) Scaffold->N_Sulf Sulfonylation C_Acid Carboxylic Acid (Intermediate) Scaffold->C_Acid Hydrolysis (Vector B) C_Amide C-Amides (Reverse Amide) C_Acid->C_Amide Coupling C_Hetero Heterocycles (Oxadiazoles/Triazoles) C_Acid->C_Hetero Cyclization

Figure 1: Divergent synthesis strategy utilizing the N1 amine (Vector A) and C4 ester (Vector B) to maximize chemical space coverage.

Protocol 1: High-Throughput N-Acylation (Amide Formation)

Objective: Create a library of amides targeting GPCRs. Challenge: Ensuring complete conversion without time-consuming purification (column chromatography) for 96+ samples. Solution: Use HATU for efficient coupling followed by polymer-supported scavenging to remove excess reagents.

Materials
  • Scaffold: Methyl 4-ethylpiperidine-4-carboxylate (HCl salt).

  • Reagents: Diverse Carboxylic Acids (

    
    ), HATU, DIPEA (Diisopropylethylamine).
    
  • Solvent: Anhydrous DMF or DMA.

  • Scavenger Resin: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine) or similar amine scavenger.

Step-by-Step Methodology
  • Preparation: Dissolve the scaffold (1.0 equiv) and DIPEA (3.0 equiv) in DMF (0.2 M concentration).

  • Activation: In a separate vial/well, mix the Carboxylic Acid (1.2 equiv) with HATU (1.2 equiv) in DMF. Shake for 15 minutes to form the activated ester (OAt ester).

    • Expert Note: Pre-activation prevents HATU from reacting with the secondary amine of the scaffold directly (guanidinylation), a common side reaction.

  • Coupling: Add the activated acid solution to the scaffold solution. Shake at Room Temperature (RT) for 4–16 hours.

  • Monitoring: Check one well via LCMS. The peak for the starting material (approx. m/z 172 + 1) should disappear.

  • Scavenging (Purification):

    • Add PS-Trisamine resin (3.0 equiv relative to excess acid). This resin reacts with unreacted activated esters and acid chlorides.

    • Add PS-Isocyanate resin (2.0 equiv) if you suspect unreacted scaffold remains (though usually, we drive reaction to completion with excess acid).

    • Shake for 4 hours at RT.

  • Isolation: Filter off the resin.[2] Concentrate the filtrate (Genevac or SpeedVac).

  • Validation: Resuspend in DMSO for screening.

Protocol 2: Reductive Amination (N-Alkylation)

Objective: Introduce alkyl chains to modulate lipophilicity (LogP) and basicity. Challenge: Avoiding over-alkylation or formation of quaternary ammonium salts. Solution: Use Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the iminium ion intermediate but not the aldehyde/ketone.[3]

Step-by-Step Methodology
  • Imine Formation:

    • Mix Scaffold (1.0 equiv) and Aldehyde (

      
      , 1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
      
    • Expert Note: If using the HCl salt of the scaffold, add 1.0 equiv of Triethylamine (TEA) to release the free base.

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Shake for 30–60 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) as a solid or slurry.

    • Shake at RT for 16 hours.

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (x3).

    • Alternative (Solid Phase Extraction): Pass the reaction mixture through a SCX-2 (Strong Cation Exchange) cartridge.

      • Wash with MeOH (removes non-basic impurities).

      • Elute product with 2M NH₃ in MeOH.

  • Self-Validation:

    • NMR Check: Disappearance of the aldehyde proton (9–10 ppm).

    • LCMS: Appearance of Product Mass [M+H].

Protocol 3: C4-Ester Hydrolysis and Derivatization

Objective: Convert the ester to an amide or heterocycle (Vector B). Challenge: Steric Hindrance. The ethyl group at C4 significantly retards hydrolysis. Standard LiOH/THF/Water at RT is often insufficient.

Optimized Hydrolysis Protocol
  • Conditions: Dissolve Methyl 4-ethylpiperidine-4-carboxylate (N-protected, e.g., N-Boc) in a mixture of Dioxane:Water (2:1) .

  • Reagent: Add LiOH·H₂O (5.0 equiv).

  • Energy Input: Heat to 80°C for 12–24 hours.

    • Why? The tetrahedral intermediate formed during hydrolysis is high-energy due to steric clash with the ethyl group. Thermal energy is required to overcome this barrier.

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc.

Subsequent Amidation (Library Scale)

Once the acid is obtained, standard coupling (as in Protocol 1) can be applied, but the order is reversed (Scaffold = Acid, Reagent = Amine).

Data Summary: Reaction Condition Screening

Reaction TypeReagent AReagent BConditionsYield (Avg)Notes
N-Acylation ScaffoldR-COOHHATU, DIPEA, DMF, RT>90%High fidelity; use scavenger resins.
N-Alkylation ScaffoldR-CHOSTAB, AcOH, DCE, RT75-85%Aldehydes only; ketones are sluggish.
Ester Hydrolysis ScaffoldLiOHDioxane/H2O, 80°C>85%Requires heat due to steric bulk.

Logic & Quality Control (Self-Validating Systems)

To ensure the library is screen-ready, implement the following logic flow:

QC_Flow Start Crude Reaction Mixture Scavenge Add Scavenger Resin (e.g. PS-Isocyanate) Start->Scavenge Filter Filtration Scavenge->Filter LCMS LCMS Analysis (Purity Check) Filter->LCMS Decision Purity > 85%? LCMS->Decision Pass Submit to Biology (DMSO Stock) Decision->Pass Yes Fail Prep HPLC Purification Decision->Fail No

Figure 2: Quality Control Decision Tree for Parallel Synthesis.

Validation Criteria
  • Purity: >85% by UV (254 nm) and ELSD (Evaporative Light Scattering Detector) for primary screening.

  • Identity: [M+H]+ within 0.1 Da.

  • Solubility: Visual inspection of DMSO stock (10 mM). If precipitate forms, dilute to 1 mM.

References

  • Privileged Structures: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][5] Journal of Organic Chemistry, 1996.[4][5] Link

  • HATU Coupling: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 1993.[6] Link

  • Scavenger Resins: Marsh, I. R., et al. "Scavenger Resins for the Purification of Solution Phase Combinatorial Libraries." Organic Process Research & Development, 2002. Link

Sources

Method

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

An in-depth guide to the synthesis of [¹¹C]Methyl 4-ethylpiperidine-4-carboxylate for Positron Emission Tomography (PET) studies. Introduction: The Significance of Radiolabeled Piperidines in PET Imaging The piperidine s...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of [¹¹C]Methyl 4-ethylpiperidine-4-carboxylate for Positron Emission Tomography (PET) studies.

Introduction: The Significance of Radiolabeled Piperidines in PET Imaging

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals. The introduction of a radiolabel, such as Carbon-11, onto molecules like methyl 4-ethylpiperidine-4-carboxylate allows for non-invasive, real-time in vivo quantification of biological processes using Positron Emission Tomography (PET). This capability is invaluable in drug development for assessing target engagement, pharmacokinetics, and pharmacodynamics. The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates a rapid and efficient radiosynthesis, typically performed in an automated synthesis module.

This guide will focus on the most direct and widely adopted method for this synthesis: the [¹¹C]methylation of the corresponding carboxylic acid precursor using [¹¹C]methyl iodide.

Synthetic Strategy: A Two-Phase Approach

The successful production of [¹¹C]methyl 4-ethylpiperidine-4-carboxylate is contingent on a two-part synthetic strategy:

  • Phase 1: Synthesis of the Labeling Precursor: A stable, non-radioactive precursor, 4-ethylpiperidine-4-carboxylic acid, must be synthesized and rigorously purified. The availability of a high-quality precursor is paramount to achieving high radiochemical yield and purity of the final radiotracer.

  • Phase 2: Automated Radiosynthesis and Purification: The introduction of the Carbon-11 label is a time-sensitive process performed on the day of the PET scan. This involves the production of the radiolabeling agent, the radiolabeling reaction itself, and subsequent purification to yield an injectable product.

Phase 1 Protocol: Synthesis of the Precursor, 4-Ethylpiperidine-4-carboxylic acid

The synthesis of the carboxylic acid precursor can be approached through various established organic chemistry methodologies. A plausible and efficient route starts from the commercially available methyl piperidine-4-carboxylate.[1][2]

Rationale for the Synthetic Route

This synthetic pathway is chosen for its straightforward and high-yielding steps, beginning with a commercially available starting material. The use of a protecting group on the piperidine nitrogen is crucial to prevent unwanted side reactions during the alkylation step. The subsequent deprotection and hydrolysis are standard, reliable transformations.

Visualizing the Precursor Synthesis Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Ethylation cluster_2 Step 3: Deprotection & Hydrolysis Start Methyl piperidine-4-carboxylate Step1_Product N-Boc-methyl 4-piperidinecarboxylate Start->Step1_Product Boc₂O, Et₃N, DCM Step2_Start N-Boc-methyl 4-piperidinecarboxylate Step2_Product N-Boc-methyl 4-ethylpiperidine-4-carboxylate Step2_Start->Step2_Product 1. LDA, THF, -78 °C 2. Ethyl iodide Step3_Start N-Boc-methyl 4-ethylpiperidine-4-carboxylate Final_Product 4-Ethylpiperidine-4-carboxylic acid (Precursor) Step3_Start->Final_Product 1. TFA or HCl 2. NaOH(aq), then HCl(aq)

Caption: Workflow for the synthesis of the 4-ethylpiperidine-4-carboxylic acid precursor.

Step-by-Step Experimental Protocol
  • Step 1: N-Protection of Methyl piperidine-4-carboxylate.

    • Dissolve methyl piperidine-4-carboxylate (1 eq.) in dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-methyl 4-piperidinecarboxylate.

  • Step 2: α-Ethylation.

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add a solution of N-Boc-methyl 4-piperidinecarboxylate (1 eq.) in anhydrous THF to the LDA solution at -78 °C.

    • Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add ethyl iodide (1.5 eq.) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-methyl 4-ethylpiperidine-4-carboxylate.

  • Step 3: Deprotection and Hydrolysis.

    • Dissolve the purified N-Boc-methyl 4-ethylpiperidine-4-carboxylate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) and stir at room temperature for 2 hours to remove the Boc protecting group.

    • Remove the solvent and TFA in vacuo.

    • To the resulting residue, add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) and heat to reflux for 4 hours to hydrolyze the methyl ester.

    • Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7, at which point the amino acid will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final precursor, 4-ethylpiperidine-4-carboxylic acid.

Phase 2 Protocol: Automated Radiosynthesis of [¹¹C]Methyl 4-ethylpiperidine-4-carboxylate

This phase is performed using a commercial or in-house automated synthesis module (e.g., GE TRACERlab, Siemens, or similar).[3][4] The entire process, from the end of bombardment (EOB) to the final product, should be completed within 30-40 minutes.

Foundational Principles of the Radiosynthesis

The core of this radiosynthesis is a nucleophilic substitution reaction where the carboxylate anion of the precursor attacks the incoming [¹¹C]methyl iodide.

  • Production of [¹¹C]CO₂: Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[5] The target gas is typically nitrogen with a small amount of oxygen, which yields [¹¹C]CO₂.[5]

  • Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide. A common "wet method" involves the reduction of [¹¹C]CO₂ with lithium aluminum hydride (LiAlH₄) to form [¹¹C]methanol, followed by reaction with hydroiodic acid (HI) to yield [¹¹C]CH₃I.[6]

  • The Labeling Reaction: The precursor is deprotonated in situ with a suitable base to form the carboxylate salt. This salt then reacts with the gaseous [¹¹C]CH₃I that is passed through the reaction vessel.

  • Purification: The final product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired radiolabeled compound from unreacted precursor and radioactive impurities.

Visualizing the Automated Radiosynthesis Workflowdot

G cluster_0 [¹¹C]CH₃I Production cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation Cyclotron [¹¹C]CO₂ from Cyclotron Reduction Reduction (LiAlH₄) Cyclotron->Reduction Iodination Iodination (HI) Reduction->Iodination CH3I_Trap [¹¹C]CH₃I Trapping Iodination->CH3I_Trap Reaction Reaction Vessel (Heat) CH3I_Trap->Reaction [¹¹C]CH₃I delivery Precursor_Prep Precursor + Base (e.g., NaOH in DMF) Precursor_Prep->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC SPE Solid-Phase Extraction (Solvent Exchange) HPLC->SPE Final_Product Final Product Formulation (Sterile Filtration) SPE->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-ethylpiperidine-4-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 4-ethylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-ethylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important piperidine derivative. As Senior Application Scientists, we have compiled this information based on established synthetic routes and extensive laboratory experience to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common synthetic routes to Methyl 4-ethylpiperidine-4-carboxylate, and what are their primary associated impurities?

There are several established synthetic pathways to Methyl 4-ethylpiperidine-4-carboxylate, each with its own set of potential impurities. The choice of route often depends on the available starting materials, scalability, and desired purity profile.

Route A: Alkylation of Methyl piperidine-4-carboxylate

This is a straightforward approach involving the deprotonation of the C-4 position of Methyl piperidine-4-carboxylate followed by quenching with an ethylating agent (e.g., ethyl iodide, ethyl bromide).

  • Common Impurities:

    • Unreacted Starting Material: Incomplete reaction can leave residual Methyl piperidine-4-carboxylate.

    • Over-alkylation Product (Dialkylated Impurity): The enolate can potentially react with a second equivalent of the ethylating agent, leading to the formation of Methyl 4,4-diethylpiperidine-4-carboxylate.

    • O-Alkylation Product: Although less common for carbon nucleophiles, under certain conditions, O-alkylation of the enolate can occur, leading to a ketene acetal-type impurity.

    • N-Alkylation Product: If the piperidine nitrogen is unprotected, it can compete with the C-4 position for the ethylating agent.

Route B: From 4-Cyanopiperidine

This route typically involves the ethylation of 4-cyanopiperidine at the C-4 position, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.

  • Common Impurities:

    • Unreacted 4-Ethylpiperidine-4-carbonitrile: Incomplete hydrolysis will result in the presence of the nitrile intermediate.[1]

    • 4-Ethylpiperidine-4-carboxamide: Partial hydrolysis of the nitrile can lead to the formation of the corresponding amide.[2]

    • 4-Ethylpiperidine-4-carboxylic acid: Incomplete esterification will leave the carboxylic acid in the final product.

    • Side-products from Hydrolysis/Esterification: Harsh hydrolysis or esterification conditions (e.g., strong acids or bases) can lead to degradation of the piperidine ring or other side reactions.[3][4]

Route C: Dieckmann Condensation Approach

This involves the intramolecular cyclization of a suitable acyclic diester to form the piperidine ring with the desired substitution pattern.[5][6][7]

  • Common Impurities:

    • Unreacted Acyclic Diester: Incomplete cyclization will result in the presence of the starting material.

    • By-products from Intermolecular Condensation: The enolate can react with another molecule of the diester in an intermolecular fashion, leading to polymeric impurities.

    • Decarboxylation Products: The β-keto ester intermediate of the Dieckmann condensation can be susceptible to decarboxylation under certain conditions.

Below is a summary table of the common impurities for each route:

Synthetic RouteCommon Impurities
A: Alkylation Unreacted Methyl piperidine-4-carboxylate, Dialkylated impurity, O-alkylation product, N-alkylation product
B: From 4-Cyanopiperidine Unreacted 4-Ethylpiperidine-4-carbonitrile, 4-Ethylpiperidine-4-carboxamide, 4-Ethylpiperidine-4-carboxylic acid
C: Dieckmann Condensation Unreacted acyclic diester, Intermolecular condensation by-products, Decarboxylation products
Troubleshooting Guide 1: My reaction via Alkylation (Route A) is showing multiple spots on TLC, with one major spot having a similar Rf to my starting material. What could be the issue?

This is a common observation and can point to several possibilities. The key is to systematically identify the cause.

Potential Cause 1: Incomplete Deprotonation

  • Explanation: The formation of the C-4 anion is crucial for the subsequent ethylation. If the base used is not strong enough, or if the reaction conditions (temperature, solvent) are not optimal, deprotonation will be incomplete, leading to a significant amount of unreacted starting material.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS).

    • Reaction Temperature: Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is stable.

    • Solvent Purity: Use anhydrous solvents. Traces of water will quench the strong base and the enolate, leading to incomplete reaction.

Potential Cause 2: Inefficient Ethylation

  • Explanation: Even with complete deprotonation, the ethylation step might be inefficient. This could be due to a poorly reactive ethylating agent or suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Ethylating Agent: Use a reactive ethylating agent like ethyl iodide or ethyl triflate.

    • Temperature Control: After deprotonation, the reaction is typically allowed to warm slowly to ensure efficient alkylation without promoting side reactions. Monitor the reaction progress by TLC.

Potential Cause 3: Quenching of the Enolate

  • Explanation: The enolate is a highly reactive intermediate. Any protic source in the reaction mixture before the addition of the ethylating agent will quench the enolate, returning it to the starting material.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried, and all reagents and solvents are anhydrous.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from the air from entering the reaction vessel.

Experimental Workflow: Alkylation of Methyl piperidine-4-carboxylate

cluster_0 Preparation cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Workup & Purification A Dry Glassware & Solvents C Methyl piperidine-4-carboxylate in THF A->C B Inert Atmosphere (Ar/N2) B->C D Add Strong Base (e.g., LDA) at -78 °C C->D E Formation of Enolate D->E F Add Ethyl Iodide E->F G Allow to Warm Slowly F->G H Quench Reaction G->H I Extraction H->I J Column Chromatography I->J K Pure Product J->K

Caption: A typical workflow for the alkylation of Methyl piperidine-4-carboxylate.

FAQ 2: I am attempting the synthesis from 4-cyanopiperidine (Route B) and my final product is contaminated with a significant amount of a more polar impurity. What is the likely identity of this impurity and how can I avoid it?

A more polar impurity in this synthesis is very likely to be the intermediate 4-ethylpiperidine-4-carboxylic acid due to incomplete esterification.

Causality of Incomplete Esterification:

  • Equilibrium: The Fischer esterification (reacting a carboxylic acid with an alcohol under acidic conditions) is a reversible reaction.[4] If water is not effectively removed, the equilibrium will not be driven towards the ester product.

  • Steric Hindrance: The quaternary center at the C-4 position can introduce some steric hindrance, making the esterification slower than for a less substituted carboxylic acid.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

Troubleshooting and Optimization:

  • Water Removal:

    • Dean-Stark Trap: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus is highly effective for removing water as it is formed.

    • Drying Agents: The use of a dehydrating agent like molecular sieves in the reaction mixture can also be effective.

  • Choice of Esterification Method:

    • Thionyl Chloride or Oxalyl Chloride: Converting the carboxylic acid to the more reactive acid chloride followed by the addition of methanol is often a more robust and irreversible method.[8]

    • Coupling Reagents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a DMAP (4-dimethylaminopyridine) catalyst can facilitate the esterification under milder conditions.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting carboxylic acid before workup.

Logical Flowchart: Troubleshooting Incomplete Esterification

Start Incomplete Esterification Detected Q1 Is water being actively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction time sufficient? A1_Yes->Q2 Sol1 Implement Dean-Stark trap or add molecular sieves. A1_No->Sol1 End Complete Esterification Achieved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Consider alternative esterification methods. A2_Yes->Q3 Sol2 Increase reaction time and monitor by TLC/HPLC. A2_No->Sol2 Sol2->End Sol3a Convert to acid chloride (SOCl2 or (COCl)2). Q3->Sol3a Sol3b Use coupling reagents (DCC/DMAP). Q3->Sol3b Sol3a->End Sol3b->End

Caption: A decision-making flowchart for addressing incomplete esterification.

FAQ 3: How can I detect and quantify the common impurities in my final product?

A robust analytical method is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[10][11]

Recommended Analytical Method: Reversed-Phase HPLC

  • Column: A C18 column is a good starting point for separating compounds of moderate polarity like Methyl 4-ethylpiperidine-4-carboxylate and its likely impurities.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient allows for the separation of compounds with a range of polarities.

  • Detection:

    • UV Detection: If the impurities have a chromophore, UV detection is straightforward. However, many of the likely impurities (e.g., starting materials, over-alkylated products) may have poor UV absorbance.

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that are not dependent on a chromophore and are excellent for quantifying impurities that are not UV-active.[12]

    • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful tool for both quantifying and identifying unknown impurities based on their mass-to-charge ratio.[13]

Protocol: General HPLC Method for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm, or CAD/ELSD/MS

  • Analysis: Inject the sample and a reference standard of the pure compound. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

ImpurityExpected Retention Time (Relative to Product)Notes
4-Ethylpiperidine-4-carboxylic acidEarlierMore polar
Methyl piperidine-4-carboxylateEarlierMore polar
Dialkylated ImpurityLaterMore non-polar
4-Ethylpiperidine-4-carboxamideEarlierMore polar

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available at: [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - SciSpace. Available at: [Link]

  • PubChem - NIH. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. Available at: [Link]

  • Sciencemadness Discussion Board. Piperidine from the hydrolysis of piperine. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
  • Chemguide. hydrolysis of esters. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • ResearchGate. Hydrolysis of Esters in Subcritical and Supercritical Water. Available at: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Available at: [Link]

  • PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-ethylpiperidine-4-carboxylate

The following technical guide details the purification of Methyl 4-ethylpiperidine-4-carboxylate (often an intermediate in the synthesis of fentanyl analogs or specific muscarinic receptor ligands). This guide assumes th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of Methyl 4-ethylpiperidine-4-carboxylate (often an intermediate in the synthesis of fentanyl analogs or specific muscarinic receptor ligands).

This guide assumes the target molecule is the secondary amine (unsubstituted nitrogen) with a quaternary center at the 4-position containing an ethyl group and a methyl ester.[1][2][3]

Executive Summary & Compound Profile

Methyl 4-ethylpiperidine-4-carboxylate is a basic amine and a lipophilic ester .[1][2][3] Its purification relies heavily on exploiting its basicity (pKa ~9.5–10 for the piperidine nitrogen) and its volatility under high vacuum.[1][2][3]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Purification
Boiling Point ~110–120 °C @ 0.5 mmHg (Predicted)Distillable only under high vacuum.[1][2][3] Decomposes at atm pressure.[1][2][3][4]
Basicity (pKa) ~9.8 (Piperidine N)Allows for sharp separation via Acid-Base extraction.[1][2][3]
Solubility Soluble in DCM, EtOAc, MeOH.[2][3] Insoluble in water (pH > 11).[1][2][3]Ideal for organic solvent extraction.[1][2][3]
Stability Ester is sensitive to hydrolysis (Acid/Base).[1][2][5] Amine absorbs CO₂.[1][2][3]CRITICAL: Avoid prolonged exposure to strong aqueous base or heat.[1][2][3] Store under inert gas.

Primary Purification Workflows

Method A: Acid-Base Extraction (The "Workhorse" Protocol)

Best for: Removing non-basic impurities (solvents, neutral starting materials) and crude cleanup.[2][3]

This method utilizes the reversible protonation of the piperidine nitrogen.[1][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g crude).

  • Acidification: Extract the organic layer with 1M HCl (3x volumes).

    • Mechanism:[2][3][4][5][6][7][8] The amine protonates (

      
      ), moving into the aqueous phase.[1][2][3] Neutral impurities stay in the organic phase.[1][2][3]
      
  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc (2x) to remove entrained neutrals.[1][2][3]

  • Basification (CRITICAL STEP): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or Sat. K₂CO₃ until pH > 12.[1][2][3]

    • Warning: Keep cold to prevent ester hydrolysis.[1][2][3]

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) Dissolve Dissolve in DCM/EtOAc Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Amine Salt) PhaseSep1->AqLayer1 Keep Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify to pH 12 (Cold NaOH) Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Purified Amine) Extract->FinalOrg Product Waste Aqueous Waste Extract->Waste Salts

Caption: Selective isolation of basic amine via pH manipulation. Neutral impurities are discarded in the first organic wash.[3]

Method B: High-Vacuum Distillation

Best for: Large scale (>10g) purification of the free base oil.[2][3]

Protocol:

  • Set up a short-path distillation apparatus.

  • Ensure vacuum is < 1 mmHg (preferably < 0.5 mmHg).[1][2][3]

  • Heat the oil bath slowly.

    • Fore-run: Volatile solvents will come off first.[1][2][3]

    • Main Fraction: Collect the fraction distilling at steady temperature (likely 85–105°C @ 0.5 mmHg ).

  • Note: If the liquid turns dark brown/black in the pot, stop. This indicates decomposition or polymerization.[1][2][3]

Method C: Hydrochloride Salt Crystallization

Best for: Long-term storage and high-purity requirements (>99%).[1][2][3]

Protocol:

  • Dissolve the free base (purified via Method A) in minimal dry Diethyl Ether or Isopropanol (IPA) .[1][2][3]

  • Cool to 0°C.

  • Add 2M HCl in Ether or 4M HCl in Dioxane dropwise with vigorous stirring.

  • A white precipitate should form immediately.[1][2][3]

  • Filter the solid, wash with cold ether, and dry under vacuum.[1][2][3]

    • Recrystallization:[2][3][7][8] If the salt is colored, recrystallize from hot IPA/Ethanol.[1][2][3]

Troubleshooting & FAQs

Q1: My yield is extremely low after Acid-Base extraction. Where is my product?

Diagnosis: You likely hydrolyzed the ester or failed to extract the amine from the aqueous phase.[1][3]

  • Cause 1 (Hydrolysis): If you used strong acid/base and heat, the ester (

    
    ) hydrolyzed to the carboxylic acid (
    
    
    
    ).[1][2][3] The resulting amino-acid is a zwitterion and will remain in the water layer at almost any pH.[1][2]
    • Fix: Check the aqueous waste by LCMS.[1][2][3] If the mass corresponds to the acid (M-14), the batch is likely lost or requires difficult re-esterification.[1][2][3]

  • Cause 2 (Incomplete Basification): The piperidine nitrogen is quite basic.[1][2][3] If the pH is only 8 or 9, a significant portion is still protonated.[1][2][3]

    • Fix: Ensure pH > 12 using pH paper.[1][2][3]

  • Cause 3 (Water Solubility): Piperidines with polar esters can be water-soluble.[1][2]

    • Fix: Saturate the aqueous phase with NaCl (Salting out) before the final DCM extraction.[1][2][3]

Q2: The product tails significantly on TLC/Column Chromatography.

Diagnosis: Interaction between the basic nitrogen and acidic silanols on the silica gel.

  • Solution: You must use a Basic Modifier .[1][2][3]

    • TLC Mobile Phase: 5% Methanol in DCM + 1% Triethylamine (TEA) or 1% NH₄OH .[1][2][3]

    • Column: Pre-wash the silica column with mobile phase containing 1% TEA.[1][2][3]

    • Alternative: Use neutral Alumina instead of Silica.[1][2][3]

Q3: The distilled oil turns into a solid/waxy semi-solid upon standing.

Diagnosis: This is normal.

  • Explanation: Many high-molecular-weight amines form carbamates with atmospheric CO₂ (solid crust) or simply have melting points near room temperature.[1][2][3]

  • Action: Verify purity via NMR. If pure, store under Argon in the fridge.[1][2][3]

Q4: Can I use Ethanol for the extraction?

No. Ethanol is miscible with water.[1][2][3] You must use immiscible solvents like DCM, Ethyl Acetate, or Diethyl Ether for the extraction steps.[2][3]

References

  • ChemicalBook. (2025).[1][2][3][9][10] Ethyl 4-piperidinecarboxylate Properties & Boiling Point Data. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2025).[1][2][3] PubChem Compound Summary: Ethyl piperidine-4-carboxylate.[1][2][3] Retrieved from [1][2][3]

  • Janssen, P. A. J. (1962).[1][2][3] Method for the preparation of 4-substituted piperidine derivatives. U.S. Patent 3,041,344.[1][2][3] (Foundational text on piperidine ester synthesis/purification).

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for Acid-Base extraction protocols).

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of piperidine derivatives

Welcome to the Heterocycle Synthesis Support Hub. Ticket ID: PIP-SYN-001 Subject: Troubleshooting Low Yield in Piperidine Derivative Synthesis Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Hub.

Ticket ID: PIP-SYN-001 Subject: Troubleshooting Low Yield in Piperidine Derivative Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The "Deceptively Simple" Ring

Piperidine synthesis is a rite of passage in medicinal chemistry, yet it remains one of the most frequent sources of "unexplained" yield loss.[1] The piperidine ring, ubiquitous in blockbuster drugs (e.g., Fentanyl, Paroxetine, Ritalin), presents a unique triad of challenges: catalyst poisoning during reduction, volatility during isolation, and stereochemical scrambling .[1]

This guide bypasses standard textbook procedures to address the specific failure modes that occur in the fume hood.

Module 1: The Stalled Hydrogenation (Catalyst Poisoning)

User Issue: "I’m trying to hydrogenate a substituted pyridine using Pd/C and H2. The reaction starts but stalls at 20% conversion, even after adding more catalyst."

The Diagnostic: You are experiencing Nitrogen Poisoning .[2] The pyridine nitrogen lone pair is a strong sigma-donor.[1] In neutral solvents (MeOH, EtOH), the nitrogen coordinates directly to the metal surface (Pd, Pt, Rh) perpendicular to the catalyst plane.[1] This blocks the active sites and prevents the required


-adsorption (flat) necessary for hydrogenation.

The Fix: Protonate to Protect You must protonate the nitrogen to eliminate its ability to coordinate with the metal.[2]

Validated Protocol: The "Acid-Scavenger" Method

  • Solvent Switch: Replace neutral alcohol with Glacial Acetic Acid or a mixture of MeOH/HCl (1.5 eq) .[1][2]

  • Catalyst Choice: Switch to Platinum Oxide (PtO2, Adams' Catalyst) if Pd/C fails.[1][2] PtO2 is more robust in acidic media and less susceptible to poisoning than Pd.[1][2]

  • Pressure: Operate at 3–5 bar (45–75 psi).

Visualization: Mechanism of Poisoning vs. Promotion [1][2]

HydrogenationMechanism cluster_0 Neutral Conditions (FAILURE) cluster_1 Acidic Conditions (SUCCESS) Pyridine Pyridine (Lone Pair Active) Poisoning N-Metal Sigma Bond (Catalyst Poisoned) Pyridine->Poisoning Strong Adsorption Stall Reaction Stalls Poisoning->Stall Acid Add H+ (AcOH/HCl) Protonated Pyridinium Salt (Lone Pair Blocked) Acid->Protonated Pi_Adsorption Flat Pi-Adsorption (Weak Interaction) Protonated->Pi_Adsorption Allows H2 Access Product Piperidine Salt Pi_Adsorption->Product Full Reduction

Figure 1: Mechanistic divergence between catalyst poisoning (neutral) and successful hydrogenation (acidic).[1]

Module 2: The "Empty Flask" Phenomenon (Isolation & Volatility)

User Issue: "My LCMS showed 99% conversion, but after rotavap and high-vacuum drying, I recovered <10% yield. Where did it go?"

The Diagnostic: You likely sublimed or evaporated your product.[2] Simple piperidines (especially 2- or 3-substituted) have significant vapor pressure as free bases.[1] Furthermore, during extraction, if you basify to pH 10 but the pKa of your piperidine is 11.2, a significant portion remains protonated in the aqueous layer.[1]

The Fix: The Salt Trap Never isolate low-molecular-weight piperidines as free bases unless absolutely necessary.[1]

Data Table: Volatility & pKa Profiles

CompoundBoiling Point (Free Base)pKa (Conj.[1] Acid)Risk LevelRecommended Isolation
Piperidine 106°C11.22Critical HCl Salt (Solid)
2-Methylpiperidine 118°C11.07High Oxalate or HCl Salt
N-Benzylpiperidine 278°C10.1LowFree Base
3-Fluoropiperidine ~130°C9.2ModerateTFA Salt

Validated Protocol: Non-Volatile Isolation

  • Do not evaporate to dryness if the product is a free base.[1][2]

  • Salt Formation: After workup, add 1.05 eq of HCl (4M in dioxane) or Oxalic acid to the ethereal extract.[1]

  • Filtration: Collect the precipitating salt.[1] This stabilizes the molecule and eliminates volatility.

  • Extraction pH: If you must isolate the free base, ensure the aqueous phase pH is >12.5 before extraction (using 50% NaOH) to drive the equilibrium fully to the organic phase.[2]

Module 3: Stereochemical Scrambling (Cis/Trans Ratios)

User Issue: "I need the cis-2,6-disubstituted piperidine, but I'm getting a 1:1 mixture of cis/trans isomers."

The Diagnostic: You are relying on thermodynamic control rather than kinetic control. In heterogeneous hydrogenation, hydrogen adds from the catalyst surface to the least hindered face of the pyridine ring, typically favoring the cis isomer (Kinetic Product).[1] However, high temperatures or prolonged reaction times can cause isomerization to the thermodynamically stable trans isomer via reversible dehydrogenation.[1]

The Fix: Anchor the Conformation Use substituents to direct the facial selectivity.

Troubleshooting Logic:

  • Temperature: Lower the temperature to <25°C. Higher temperatures favor thermodynamic equilibration (trans).[1][2]

  • Substrate Modification: If possible, introduce a directing group. For example, a hydroxymethyl group at C2 can H-bond with the nitrogen (in the protonated form), locking the conformation and directing H2 addition to the opposite face.[1]

  • Catalyst: Rh/C often provides higher cis-selectivity than Pd/C due to faster kinetics, minimizing the window for isomerization.[1]

Module 4: Cyclization Failures (Reductive Amination)

User Issue: "I am trying to cyclize a 5-amino-ketone to a piperidine using NaBH(OAc)3, but I'm seeing polymerization."

The Diagnostic: Intermolecular reaction (polymerization) is competing with intramolecular cyclization.[2] This is a classic concentration effect.[1]

Validated Protocol: High-Dilution Feed

  • Concentration: Run the reaction at 0.01 M to 0.05 M (high dilution).

  • Order of Addition: Do not mix the amino-ketone and reducing agent all at once.

  • Slow Addition: Add the substrate slowly (over 1-2 hours) to a stirring solution of the reducing agent (NaBH(OAc)3) in DCE or DCM. This ensures that as soon as a molecule enters the solution, it cyclizes before it can find another molecule to polymerize with.[1]

Summary Troubleshooting Flowchart

TroubleshootingFlow Start Start: Low Yield Analysis Step1 Is the reaction converting? Start->Step1 Step2 Check Catalyst/Solvent Step1->Step2 No/Stalled Step3 Is product volatile? (MW < 150?) Step1->Step3 Yes, Conversion OK Solution1 Add AcOH or HCl Switch to PtO2 Step2->Solution1 Poisoning Detected Step4 Check Stereochemistry Step3->Step4 No, Yield OK but Wrong Isomer Solution2 Isolate as HCl Salt Do NOT rotavap free base Step3->Solution2 Yes, Volatile Solution3 Lower Temp Use Rh/C for Kinetic Cis Step4->Solution3 Mixture/Trans

Figure 2: Decision matrix for diagnosing yield loss in piperidine synthesis.

References

  • Mechanism of Pyridine Hydrogen

    • Title: "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogen
    • Source:Molecules (2021).[1][2]

    • URL:[Link][2]

  • Stereoselective Synthesis Reviews

    • Title: "Stereoselective Synthesis of Piperidines."
    • Source:Chemical Reviews (2000) / Thieme Connect (Updated Reviews).[2]

  • Acid-Promoted Hydrogenation (Adams' C

    • Title: "Catalytic hydrogenation of substituted pyridines with PtO2 c
    • Source:ResearchGate (Validated Protocol Archive).[1][2]

    • URL:[Link]

  • Interrupted Hydrogenation & Functionaliz

    • Title: "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams."[1][3]

    • Source:Angewandte Chemie Int.[1][2] Ed. (2021).[1][2][4]

    • URL:[Link]

Sources

Optimization

Technical Support Guide: Improving Stereoselectivity in Methyl 4-ethylpiperidine-4-carboxylate Synthesis

Prepared by: Gemini, Senior Application Scientist This technical support center is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral piperidine derivatives. Specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support center is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral piperidine derivatives. Specifically, we address the complex challenge of controlling the stereochemistry at the C4-quaternary center of Methyl 4-ethylpiperidine-4-carboxylate, a valuable scaffold in medicinal chemistry. This guide provides troubleshooting solutions, detailed protocols, and answers to frequently asked questions to help you navigate the intricacies of stereoselective synthesis.

Troubleshooting Guide: Overcoming Common Stereoselectivity Issues

This section addresses specific problems encountered during the synthesis of Methyl 4-ethylpiperidine-4-carboxylate. Each answer provides a causal explanation and actionable solutions.

Q1: My synthesis is producing a racemic mixture (or very low enantiomeric excess). How can I induce high enantioselectivity?

A1: Achieving high enantioselectivity in the formation of a quaternary stereocenter requires a carefully controlled chiral environment during the key bond-forming step. A racemic output indicates the absence of effective stereochemical control.

Causality: The formation of the C4-ethyl and C4-carboxylate stereocenter likely proceeds through a planar intermediate (or one with a low energy barrier to inversion) without a chiral influence. The transition states leading to the (R) and (S) enantiomers are energetically equivalent, resulting in a 1:1 mixture.

Solutions:

  • Asymmetric Conjugate Addition: This is a premier strategy. The most common approach involves the conjugate addition of an ethyl nucleophile to a 4-substituted-1,2,3,6-tetrahydropyridine acceptor (a cyclic α,β-unsaturated ester). The use of a chiral catalyst is essential.

    • Organocatalysis: Chiral amines, such as diarylprolinol silyl ethers, can catalyze the Michael addition of aldehydes or other nucleophiles.[1][2] These catalysts form a chiral enamine intermediate with the nucleophile, which then attacks the Michael acceptor from a specific face, dictating the stereochemistry.

    • Metal Catalysis: Chiral copper(I)-complexes are highly effective for the conjugate addition of Grignard or organozinc reagents (e.g., Et₂Zn).[3] The chiral ligand coordinates to the copper, creating a chiral pocket that directs the approach of the ethyl group to the electrophile.

  • Chiral Auxiliary-Mediated Alkylation: An alternative is to use a chiral auxiliary attached to the piperidine ring or the pro-nucleophile. The auxiliary sterically blocks one face of the molecule, forcing the incoming electrophile or nucleophile to attack from the less hindered side. While effective, this method requires additional steps for attaching and removing the auxiliary.

Q2: I am observing the formation of multiple diastereomers. How can I improve the diastereomeric ratio (dr)?

A2: Poor diastereoselectivity arises when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, and the energy difference between the transition states leading to the different diastereomers is small.

Causality: In piperidine synthesis, this often occurs during hydrogenation of a tetrahydropyridine precursor or a cyclization reaction. The existing stereocenter(s) may not exert sufficient steric or electronic influence to direct the formation of the new stereocenter. Reaction conditions play a critical role in modulating these subtle energy differences.

Solutions:

  • Optimize Hydrogenation Conditions: If reducing a double bond in the piperidine ring, the choice of catalyst and conditions is paramount.

    • Catalyst-Directed Hydrogenation: Heterogeneous catalysts (e.g., Pd/C, PtO₂) can be influenced by existing stereocenters. The substrate adsorbs onto the catalyst surface from its least hindered face, leading to syn-addition of hydrogen.

    • Homogeneous Catalysis: Chiral rhodium or ruthenium catalysts can provide excellent diastereoselectivity, but are often substrate-specific.

  • Control Cyclization Conformations (e.g., Dieckmann Cyclization): For syntheses involving ring closure, such as the Dieckmann cyclization of an acyclic amino-diester, the conformation of the acyclic chain during cyclization dictates the relative stereochemistry.[4]

    • Solvent and Temperature: Lowering the reaction temperature can amplify small energy differences between diastereomeric transition states. The polarity and coordinating ability of the solvent can influence the stability of specific conformations.

    • Additives: Lewis acidic additives, such as LiBr or Ytterbium catalysts, can chelate to the substrate, locking it into a specific conformation and enhancing facial selectivity.[5][6] This can dramatically improve diastereoselectivity.[6]

Q3: My chiral catalyst is exhibiting low activity or poor selectivity. What are the likely causes and remedies?

A3: Sub-optimal catalyst performance is a common issue that can often be traced back to catalyst purity, reaction setup, or substrate compatibility.

Causality:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvents (e.g., water, oxygen, or coordinating species).

  • Incorrect Catalyst State: The active catalytic species may not be forming correctly under the reaction conditions. For metal catalysts, the oxidation state and ligand coordination are critical.

  • Substrate Mismatch: The chosen catalyst and substrate may be a poor electronic or steric match. Not all catalysts are universally effective.

Solutions:

  • Ensure Reagent and Solvent Purity: Use freshly distilled, anhydrous, and degassed solvents. Purify reagents to remove potential catalyst poisons.

  • Strictly Anaerobic/Anhydrous Conditions: Many organometallic catalysts are sensitive to air and moisture. Conduct reactions under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Activation/Pre-formation: Some catalytic systems require a pre-activation step to form the active species before the substrate is added. Consult the literature for the specific catalyst you are using.

  • Screen a Panel of Catalysts/Ligands: If one catalyst is ineffective, screen a small library of related catalysts or ligands. Minor structural changes to the chiral ligand can have a profound impact on selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary retrosynthetic strategies for the asymmetric synthesis of 4,4-disubstituted piperidines like Methyl 4-ethylpiperidine-4-carboxylate?

A1: The most effective strategies focus on creating the C4-quaternary stereocenter with high fidelity. A common retrosynthetic pathway is illustrated below.

G cluster_0 Key Stereochemistry-Defining Steps Target Methyl 4-ethylpiperidine-4-carboxylate (Chiral Quaternary Center) THP_Intermediate 4-Substituted Tetrahydropyridine (Prochiral Michael Acceptor) Target->THP_Intermediate Hydrogenation Acyclic_Diester Acyclic Amino-Diester Target->Acyclic_Diester Retrosynthesis Michael_Addition Asymmetric Conjugate Addition (e.g., Et-Cuprate + Chiral Ligand) THP_Intermediate->Michael_Addition Dieckmann Diastereoselective Dieckmann Cyclization Acyclic_Diester->Dieckmann Piperidone N-Protected-4-piperidone Michael_Addition->Piperidone Leads to Dieckmann->Piperidone Leads from alternative precursors

Caption: Retrosynthetic analysis for Methyl 4-ethylpiperidine-4-carboxylate.

This diagram highlights two primary pathways:

  • Conjugate Addition Route (Green Path): Disconnecting the ethyl group via a Michael addition transforms the target into a tetrahydropyridine Michael acceptor. This is often the most direct way to set the absolute stereochemistry using a catalytic asymmetric method.[3][7]

  • Cyclization Route (Red Path): A Dieckmann cyclization approach starts with an acyclic amino-diester.[4] Stereoselectivity must be controlled during the ring-closing step, often relying on substrate control or chiral additives.

Q2: How does the choice of the nitrogen-protecting group (N-PG) affect the stereoselectivity?

A2: The N-protecting group is not merely a passive spectator; it critically influences the conformation of the piperidine ring and its intermediates, thereby impacting stereoselectivity.

  • Steric Bulk: A bulky N-PG (e.g., Boc, Cbz) can restrict the conformational flexibility of the ring, often favoring a chair conformation with the bulky group in the equatorial position. This can enhance facial bias for incoming reagents.

  • Electronic Effects: Electron-withdrawing groups (e.g., Boc, Cbz, sulfonyl) decrease the nucleophilicity of the nitrogen and can influence the reactivity of adjacent positions. For instance, in Rh-catalyzed asymmetric carbometalation, a phenyl pyridine-1(2H)-carboxylate protecting group was essential for high yield and enantioselectivity.[8]

  • Chelation Control: Some protecting groups can act as chelating agents with metal catalysts, helping to create a more rigid and well-defined transition state, which is often the key to high selectivity.

Q3: What analytical techniques are essential for determining the stereochemical purity (ee and dr) of my product?

A3: Accurate determination of stereochemical purity is non-negotiable.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (dr): ¹H or ¹³C NMR is typically sufficient to determine the dr. Diastereomers have different physical properties and will show distinct sets of peaks in the NMR spectrum. Integration of these unique peaks provides the ratio.

    • Enantiomeric Excess (ee): To determine ee by NMR, the enantiomers must first be converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid). Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers.

  • Optical Rotation: While measurement of the specific rotation using a polarimeter can indicate if a sample is enantioenriched, it is not a reliable method for quantifying ee unless a literature value for the optically pure compound is available and the sample is free of other chiral impurities.

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Ethyl Nucleophile

This protocol is a generalized procedure based on established methods for asymmetric Michael additions to cyclic enones, adapted for this specific target.[1][2]

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Setup1 1. Dry glassware under vacuum and backfill with Argon. Setup2 2. Add chiral catalyst (e.g., Diarylprolinol silyl ether, 10 mol%) and solvent (e.g., Toluene). Setup1->Setup2 React1 3. Add Michael acceptor (N-Boc-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate). Setup2->React1 React2 4. Add ethyl nucleophile precursor (e.g., propanal). React1->React2 React3 5. Stir at specified temperature (e.g., 0 °C to RT) for 12-48h. React2->React3 Workup1 6. Quench reaction (e.g., with sat. aq. NH4Cl). React3->Workup1 Workup2 7. Extract with organic solvent, dry, and concentrate. Workup1->Workup2 Purify 8. Purify by column chromatography. Workup2->Purify Analysis1 9. Characterize by NMR, MS. Purify->Analysis1 Analysis2 10. Determine ee by Chiral HPLC. Analysis1->Analysis2

Caption: Workflow for Asymmetric Michael Addition.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add the chiral organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 0.10 mmol).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL). Add the Michael acceptor (N-Boc-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, 1.0 mmol).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add the ethyl nucleophile source (e.g., propanal, 1.5 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to stir for the optimized time (typically 12-48 hours), monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a stock solution of your purified product in the mobile phase (e.g., 1 mg/mL in Hexane/Isopropanol).

  • Column and Mobile Phase: Use a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 Hexane:Isopropanol.

  • Method Development: Inject the racemic standard first to determine the retention times of both enantiomers. Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5).

  • Analysis: Inject the chiral sample under the optimized conditions.

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Data Summary Tables

Table 1: Comparison of Catalytic Systems for Asymmetric Conjugate Addition
Catalyst SystemChiral Ligand/CatalystNucleophileTypical ee (%)Reference
Copper-Catalyzed (S)-Tol-BINAPEt₂Zn85-95%[3]
Copper-Catalyzed Phosphoramidite L*EtMgBr>90%[3]
Rhodium-Catalyzed (R)-BINAPEthyl boronic acid80-98%[8]
Organocatalyzed Diarylprolinol Silyl EtherPropanal>95%[1]

Note: The effectiveness of each system is highly substrate-dependent. This table serves as a general guide.

Table 2: Influence of Reaction Parameters on Diastereoselectivity
ParameterVariationEffect on drRationaleReference
Temperature 25 °C → -78 °COften significant improvementLower temperature amplifies small energy differences between diastereomeric transition states.-
Solvent Toluene → THFVariableSolvent polarity and coordinating ability can stabilize different ground-state or transition-state conformations.[6]
Additive None → LiBr (2.3 equiv)Can reverse or significantly improve drChelation of the additive to the substrate creates a more rigid, ordered transition state, enhancing facial bias.[6]
Base LDA → LiHMDSCan improve drThe structure and aggregation state of the base can influence the geometry of the resulting enolate.[6]

References

  • Vertex AI Search Result[5] - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL not provided)

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
  • Hayashi, Y., et al. (2010). Enantio- and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. Organic Letters, 12(20), 4588-4591. [Link]

  • Vertex AI Search Result[7] - Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines. Journal of the American Chemical Society. [Link]

  • Vertex AI Search Result[9] - A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • Vertex AI Search Result[10] - A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. (URL not provided)

  • Vertex AI Search Result[11] - SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. (URL not provided)

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Vertex AI Search Result[8] - Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • PrepChem.com - Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R)
  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 205-210.
  • Vertex AI Search Result[12] - A general approach for the asymmetric synthesis of densely substituted piperidines and fully... - RSC Publishing. (URL not provided)

  • Klumpp, D. A. (2012). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Synlett, 23(10), 1590-1604. [Link]

  • Vertex AI Search Result[6] - Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. (URL not provided)

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • ResearchGate - Aza-Michael-type addition of amines to 2-vinylpyridine and... [Link]

  • Vertex AI Search Result[13] - Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (URL not provided)

  • Chemical Communications (RSC Publishing) - Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. [Link]

  • Vertex AI Search Result[14] - A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health. (URL not provided)

  • Macmillan Group - Enantioselective Michael Additions in Natural Products Synthesis. (URL not provided)

Sources

Troubleshooting

Technical Support Center: Methyl 4-ethylpiperidine-4-carboxylate Purification

This guide serves as a technical support resource for the purification of Methyl 4-ethylpiperidine-4-carboxylate , a critical intermediate often used in the synthesis of opioid receptor ligands and complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of Methyl 4-ethylpiperidine-4-carboxylate , a critical intermediate often used in the synthesis of opioid receptor ligands and complex pharmaceutical scaffolds.[1]

The protocols below are designed for Researchers and Process Chemists requiring high-purity material (>98%) for downstream applications.

Technical Overview & Impurity Profile

Compound Identification:

  • Chemical Name: Methyl 4-ethylpiperidine-4-carboxylate[1][2][3][4]

  • CAS Number: 1206228-66-1 (Free Base) / 1205749-08-1 (HCl Salt)[1]

  • Structure: A piperidine ring substituted at the 4-position with both an ethyl group and a methyl ester group.[1]

  • Key Chemical Property: The molecule contains a secondary amine (basic, pKa ~10-11) and an ester (susceptible to hydrolysis).[1]

Common Impurities:

Impurity Type Origin Removal Strategy
4-Ethylpiperidine-4-carboxylic acid Hydrolysis of the ester (starting material or degradation).[1][5] Alkaline wash (removes as carboxylate salt).[1]
Neutral Organics Unreacted non-basic precursors or solvents.[1] Acidic extraction (product moves to water; impurities stay in organic).
Color Bodies/Tars Polymerization or oxidation of the amine. Vacuum distillation or Activated Carbon.[1]

| Inorganic Salts | Neutralization byproducts (e.g., NaCl, TEA·HCl). | Aqueous wash or filtration of dry organic phase.[1] |

Troubleshooting & Diagnostic FAQs

Q1: My material is a dark yellow/brown oil instead of a colorless liquid. How do I fix this?

Diagnosis: This indicates the presence of oxidation products (N-oxides) or polymerized residues, common in piperidines stored without inert gas.[1] Solution:

  • Quick Fix: Dissolve the oil in Ethyl Acetate (10 volumes) and treat with Activated Carbon (10% w/w) for 30 minutes. Filter through Celite.[1]

  • Deep Clean: Perform High-Vacuum Distillation .[1] The free base is stable but requires low pressure (<5 mmHg) to distill without decomposition.

Q2: HPLC shows a persistent impurity at RRT ~0.8 (Relative Retention Time). What is it?

Diagnosis: This is likely the hydrolyzed acid (4-ethylpiperidine-4-carboxylic acid).[1] It is more polar than the ester. Solution: The acid is amphoteric but predominantly anionic at high pH.[1]

  • Protocol: Dissolve crude in Dichloromethane (DCM). Wash with cold Saturated NaHCO₃ . The impurity will partition into the aqueous layer. Warning: Do not use strong caustic (NaOH) for prolonged periods, as it will hydrolyze your ester product.[1]

Q3: I cannot get the oil to crystallize.

Diagnosis: The free base is typically a liquid or low-melting solid.[1] Solution: Convert it to the Hydrochloride (HCl) salt .[1]

  • Protocol: Dissolve the oil in dry Diethyl Ether or Ethanol. Add 4M HCl in Dioxane dropwise at 0°C. The white solid HCl salt should precipitate immediately. This salt can be recrystallized from Ethanol/IPA for ultra-high purity (>99%).[1]

Detailed Purification Protocols

Protocol A: Acid-Base Extraction (The "Workhorse" Method)

Best for removing non-basic impurities and hydrolyzed acids.[1]

Principle: Exploits the basicity of the piperidine nitrogen to separate it from neutral/acidic contaminants.

  • Dissolution: Dissolve crude Methyl 4-ethylpiperidine-4-carboxylate (10 g) in Dichloromethane (DCM) (100 mL).

  • Acid Extraction (Critical Step):

    • Extract the organic layer with 1M HCl (3 x 40 mL).[1]

    • Chemistry: The product protonates (

      
      ) and moves to the aqueous phase. Neutral impurities stay in the DCM.
      
    • Keep the Aqueous Layer. Discard the DCM layer (unless recovering neutrals).

  • Basification:

    • Cool the combined aqueous acidic extracts to 0–5°C (ice bath).

    • Slowly adjust pH to ~12 using 20% NaOH or saturated K₂CO₃ .[1]

    • Note: Keep cold to prevent ester hydrolysis.[1]

  • Re-Extraction:

    • Extract the milky aqueous mixture with DCM (3 x 50 mL).

  • Drying & Isolation:

    • Dry combined organics over Anhydrous Na₂SO₄.[1][6][7]

    • Filter and concentrate under reduced pressure (Rotovap) at <40°C.[1]

Protocol B: Hydrochloride Salt Recrystallization

Best for achieving >99% purity for analytical standards or biological testing.[1]

  • Salt Formation:

    • Dissolve 5 g of the purified free base (from Protocol A) in Anhydrous Ethanol (25 mL).

    • Add HCl in Ethanol/Dioxane (1.1 equivalents) dropwise with stirring at 0°C.

    • Evaporate solvent to obtain the crude solid salt.

  • Recrystallization:

    • Suspend the solid in a minimum amount of boiling Isopropanol (IPA) .

    • Add Methanol dropwise until fully dissolved.[1]

    • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Collection:

    • Filter the white crystals and wash with cold Ether.

    • Dry under high vacuum.[1][6]

Decision Logic & Workflows

Purification Decision Matrix

Use this logic flow to determine the correct protocol for your specific impurity profile.

PurificationLogic Start Crude Material Analysis CheckPurity Current Purity (HPLC)? Start->CheckPurity CheckState Physical State? SaltCryst Protocol B: HCl Salt Formation (Maximize Purity) CheckState->SaltCryst Need Solid/Stable Form Final Product (Liquid) Final Product (Liquid) CheckState->Final Product (Liquid) Liquid Acceptable CheckColor Color/Appearance? CheckPurity->CheckColor > 95% AcidBase Protocol A: Acid/Base Extraction (Remove Neutrals/Acids) CheckPurity->AcidBase < 95% CheckColor->CheckState Clear/Colorless Distill Protocol C: Vacuum Distillation (Remove Tars/Solvents) CheckColor->Distill Dark/Oily Distill->SaltCryst Optional Step AcidBase->CheckColor

Figure 1: Decision matrix for selecting the appropriate purification method based on initial material assessment.

Acid-Base Extraction Workflow

Visualizing the chemical phase partitioning is critical for avoiding yield loss.[1]

ExtractionFlow Crude Crude Mixture (DCM Solution) AcidWash Add 1M HCl Crude->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgWaste Organic Layer (Neutrals/Tars) DISCARD PhaseSep1->OrgWaste Top/Bottom* AqAcid Aqueous Acid Layer (Product as R-NH2+) PhaseSep1->AqAcid Contains Product Basify Basify (pH 12) (Add NaOH/K2CO3) AqAcid->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqWaste Aqueous Waste (Salts/Acids) DISCARD PhaseSep2->AqWaste FinalOrg Final Organic Layer (Pure Free Base) PhaseSep2->FinalOrg Dry & Evaporate

*Figure 2: Step-by-step chemical phase separation guide.[1] Note: DCM is denser than water (Bottom Layer).[1]

References

  • National Institutes of Health (NIH). (n.d.).[1] A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters. PubMed Central.[1] Retrieved February 6, 2026, from [Link][1]

  • Accela ChemBio. (2023).[1] Methyl 4-Ethylpiperidine-4-carboxylate Hydrochloride Product Page. AccelaChem.[1][8] Retrieved February 6, 2026, from [Link][1]

Sources

Optimization

Overcoming challenges in the hydrolysis of piperidine esters

Topic: Overcoming challenges in the hydrolysis of piperidine esters Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welcome to the Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the hydrolysis of piperidine esters Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific kinetic, stereochemical, and isolation challenges encountered during the hydrolysis of piperidine esters. These substrates present unique difficulties due to the basicity of the nitrogen, the steric environment of the ring (particularly at C2/C6), and the zwitterionic nature of the products (nipecotic/isonipecotic acid derivatives).

Troubleshooting Guide & FAQs

Category 1: Reactivity & Kinetics

Q: My piperidine ester is chemically inert to standard LiOH/THF/Water conditions. Increasing temperature only leads to decomposition. How can I drive this to completion?

A: The lack of reactivity is likely due to steric shielding of the carbonyl carbon, especially if your piperidine ring has substituents at the C2 or C6 positions (ortho-like effect). Standard aqueous hydroxide is highly solvated, reducing its nucleophilicity.

Recommended Solution: The "Naked" Hydroxide Method or TMSOK.

  • Anhydrous Hydroxide: Switch to a non-aqueous system using NaOH in MeOH/CH₂Cl₂ (1:9). In this lipophilic medium, the hydroxide ion is poorly solvated ("naked"), significantly increasing its nucleophilicity and allowing it to attack sterically crowded esters at room temperature [1].

  • TMSOK (Potassium Trimethylsilanolate): If the ester is methyl or ethyl, use TMSOK in THF. This reagent operates via an anhydrous mechanism that is often faster and milder than aqueous bases [2].

Category 2: Stereochemical Integrity

Q: I am hydrolyzing a chiral piperidine-3-carboxylate, but the product is partially racemized. Why is this happening?

A: Racemization occurs via the formation of an enolate intermediate. In aqueous base, the alpha-proton (at C3) is acidic enough to be removed by the hydroxide, destroying the stereocenter. This is exacerbated by the inductive effect of the ring nitrogen (if protected with electron-withdrawing groups like Boc/Cbz) or by high temperatures.

Recommended Solution: Anhydrous Nucleophilic Cleavage. Avoid conditions that support equilibrium enolization.

  • Protocol: Use TMSOK in dry THF at room temperature. The mechanism shifts towards nucleophilic attack on the alkyl group (Sɴ2-like demethylation) rather than solely carbonyl attack, and the anhydrous conditions suppress proton exchange [3].

  • Alternative: For extreme sensitivity, employ Pig Liver Esterase (PLE) . PLE is highly effective for the enantioselective hydrolysis of piperidine esters under neutral pH (pH 7 buffer), completely avoiding the basic conditions that trigger racemization [4].

Category 3: Isolation & Workup

Q: The reaction is complete by LCMS, but I cannot extract the product into organic solvent. The aqueous layer retains everything.

A: Piperidine carboxylic acids (e.g., nipecotic acid derivatives) exist as zwitterions (internal salts) at neutral pH. They are highly water-soluble and insoluble in dichloromethane or ethyl acetate.

Recommended Solution: Isoelectric Point (pI) Precipitation or Resin Purification.

  • Method A (Precipitation): Determine the pI of your amino acid (typically pH 6–7 for piperidines). Carefully adjust the aqueous solution to this exact pH. The net charge becomes zero, minimizing water solubility. Lyophilize the aqueous layer and triturate the solid with hot ethanol/methanol to extract the amino acid from inorganic salts.

  • Method B (Ion Exchange): Pass the reaction mixture through a cation-exchange resin (e.g., Dowex 50W). Wash with water to remove salts, then elute the amino acid with dilute ammonia.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal hydrolysis conditions for your substrate.

HydrolysisDecisionTree Start Start: Piperidine Ester Substrate IsChiral Is the alpha-carbon chiral? Start->IsChiral IsHindered Is the ester sterically hindered (C2/C6 subs)? IsChiral->IsHindered No RacemizationRisk High Risk of Racemization IsChiral->RacemizationRisk Yes Standard Standard Protocol: LiOH / THF / H2O IsHindered->Standard No AnhydrousOH Protocol B: NaOH in DCM/MeOH (1:9) IsHindered->AnhydrousOH Yes TMSOK Protocol A: TMSOK in THF (Anhydrous) RacemizationRisk->TMSOK Chemical Method Enzymatic Protocol C: Pig Liver Esterase (PLE) RacemizationRisk->Enzymatic Biocatalytic Method

Figure 1: Decision tree for selecting hydrolysis conditions based on substrate sterics and chirality.

Detailed Experimental Protocols

Protocol A: TMSOK Hydrolysis (For Chiral or Acid-Sensitive Substrates)

Best for: Avoiding racemization and hydrolyzing methyl/ethyl esters under anhydrous conditions.

Reagents:

  • Potassium trimethylsilanolate (TMSOK) [CAS: 10519-96-7]

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Dissolve the piperidine ester (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Add TMSOK (1.2 – 2.0 equiv) in one portion.

  • Stir at room temperature under nitrogen/argon.

    • Note: A precipitate (the potassium salt of the acid) often forms.

  • Monitor by TLC or LCMS. Reaction is typically complete in 1–4 hours.

  • Workup:

    • Dilute with Et₂O or MTBE to fully precipitate the potassium salt.

    • Filter the solid salt under inert atmosphere (TMSOK is hygroscopic).

    • To obtain free acid: Dissolve salt in minimal water, adjust pH to ~7 (pI), and lyophilize.

Protocol B: "Naked" Hydroxide (For Sterically Hindered Esters)

Best for: C2/C6 substituted piperidines that are unreactive in aqueous LiOH.

Reagents:

  • NaOH pellets[1]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Prepare a 1:9 mixture of MeOH:DCM.[2]

  • Dissolve the hindered ester (1.0 equiv) in this solvent mixture (0.1 M).

  • Add powdered NaOH (3.0 – 5.0 equiv).

  • Stir vigorously at room temperature.

    • Mechanism:[2][3][4][5][6][7][8] The DCM prevents extensive solvation of the OH⁻ ion, keeping it highly active.

  • Monitor by TLC.[4][8][9]

  • Workup:

    • Add water to quench.[1]

    • Separate layers.[4] The product (as a salt) will likely be in the aqueous layer.

    • Acidify aqueous layer to pH 3–4 (if not zwitterionic) and extract with EtOAc. If zwitterionic, follow the "Isoelectric Point" isolation described in the FAQ.

Quantitative Comparison of Methods

FeatureAqueous LiOHTMSOK (Anhydrous)NaOH / DCM / MeOHPig Liver Esterase
Primary Mechanism Bᴀᴄ2 (Carbonyl attack)Bᴀʟ2 (Alkyl attack) or Bᴀᴄ2Bᴀᴄ2 (Enhanced Nucleophile)Enzymatic Catalysis
Steric Tolerance LowHighVery HighMedium
Racemization Risk HighLowMediumVery Low
Water Requirement EssentialNone (Anhydrous)Minimal (from MeOH)Essential (Buffer)
Workup Complexity Medium (Extraction)Easy (Filtration of salt)Medium (Extraction)High (Emulsions/Protein)

Mechanistic Insight: Racemization vs. Hydrolysis[6]

Understanding the competition between hydrolysis and racemization is critical for chiral substrates.

Mechanism cluster_0 Critical Control Point Ester Chiral Ester (S-isomer) Enolate Enolate Intermediate (Planar/Achiral) Ester->Enolate Base (Deprotonation) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack (OH- or TMSO-) Enolate->Ester Reprotonation (Racemization) Product Carboxylic Acid (Racemic or Pure) Tetrahedral->Product Collapse

Figure 2: Pathway competition. High temperature and strong aqueous bases favor the red dashed path (Enolate/Racemization). Anhydrous reagents (TMSOK) favor the blue solid path (Direct Hydrolysis).

References

  • Theodorou, V., et al. (2018).[9] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[8][9] Arkivoc, part vii, 308-319.[9] Link

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 or HO-." Tetrahedron Letters, 25(51), 5831-5834. Link

  • Lovrić, M., et al. (2007).[4] "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, 80(1), 109-115.[4] Link

  • Toone, E. J., & Jones, J. B. (1987).[10] "Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters." Canadian Journal of Chemistry, 65(11), 2722-2726. Link

Sources

Troubleshooting

Technical Support Center: Methyl 4-ethylpiperidine-4-carboxylate Stability Guide

Executive Technical Summary Methyl 4-ethylpiperidine-4-carboxylate is a sterically congested 4,4-disubstituted piperidine derivative.[1][2] It serves as a critical scaffold in the synthesis of high-potency analgesics (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Methyl 4-ethylpiperidine-4-carboxylate is a sterically congested 4,4-disubstituted piperidine derivative.[1][2] It serves as a critical scaffold in the synthesis of high-potency analgesics (e.g., remifentanil and carfentanil analogues).[1][3] Unlike simple piperidine esters, the geminal disubstitution at the C4 position introduces unique steric parameters that alter its kinetic stability profile.[1]

This guide addresses the specific physicochemical challenges encountered when handling this scaffold: steric shielding of the ester , oxidative susceptibility of the secondary amine , and hygroscopic degradation .[1]

Stability & Degradation Mechanisms (Q&A)

Q1: Why does the purity of the free base drop significantly even when stored at 4°C?

Diagnosis: The free base form of secondary amines is thermodynamically unstable in air due to two primary vectors:

  • Carbamate Formation: The secondary amine reacts with atmospheric

    
     to form carbamic acid/carbamate species.[1]
    
  • N-Oxidation: The lone pair on the nitrogen is susceptible to oxidation by atmospheric oxygen, leading to N-oxide impurities (visible as polar impurities in HPLC).[1]

Technical Insight: While the C4-ester is sterically shielded, the nitrogen atom is exposed.[1] The "browning" often observed is a result of oxidative polymerization initiated at the nitrogen center.[1]

Protocol:

  • Mandatory: Store as the hydrochloride (HCl) or oxalate salt whenever possible.[1] The protonated amine (

    
    ) is resistant to oxidation and 
    
    
    
    absorption.[1]
  • If Free Base is Required: Store under Argon atmosphere at -20°C.

Q2: We are observing incomplete hydrolysis of the ester during downstream processing. Is the reagent degraded?

Diagnosis: Likely not degradation, but steric hindrance .[1] The ethyl group at the C4 position creates a "neopentyl-like" steric environment around the ester carbonyl.[1] Standard hydrolysis conditions (e.g., 1M LiOH, RT, 1h) often fail because the tetrahedral intermediate cannot form efficiently.[1]

Corrective Action:

  • Increase Temperature: Hydrolysis of 4,4-disubstituted piperidine esters often requires reflux conditions (

    
    ).[1]
    
  • Reagent Switch: Use Potassium Trimethylsilanolate (

    
    ) in THF for anhydrous cleavage, or high-pressure hydrolysis if thermal degradation is a concern.[1]
    
Q3: What are the "ghost peaks" appearing at RRT 0.9 in HPLC?

Diagnosis: This is often the Acid-Ester Equilibrium .[1][2] If your mobile phase is acidic (e.g., 0.1% TFA) and you are analyzing the free base, on-column protonation can shift the equilibrium.[1] However, a more common impurity is the Hydrolysis Product (Carboxylic Acid) .[1] Despite the steric hindrance, long-term exposure to moisture will hydrolyze the ester.[1]

Data Validation:

Impurity Relative Retention Time (RRT) Cause
N-Oxide ~0.3 - 0.5 (Early eluting) Oxidation (Air exposure)
Carboxylic Acid ~0.8 - 0.9 Hydrolysis (Moisture)

| Dimer | > 1.5 | Oxidative coupling (Rare) |[1][2]

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways driven by pH and environmental exposure.

DegradationPathways cluster_legend Stability Legend Compound Methyl 4-ethylpiperidine- 4-carboxylate (Free Base) Salt HCl Salt Form (Stable Storage) Compound->Salt HCl / Et2O (Stabilization) NOxide N-Oxide Impurity (Polar) Compound->NOxide [O] / Air (Slow) Carbamate Carbamate/Carbonate (Air/CO2 Reaction) Compound->Carbamate CO2 / Moisture Acid 4-Ethylpiperidine- 4-carboxylic acid Compound->Acid H2O / H+ or OH- (Hydrolysis) Legend Green: Recommended Storage Red: Degradation Product Yellow: Handling Artifact

Figure 1: Primary degradation vectors for 4,4-disubstituted piperidines. Note that salt formation effectively blocks the N-oxidation and Carbamate pathways.[2]

Troubleshooting Synthesis & Handling

Scenario A: Low Yield in N-Alkylation Reactions

User Report: "I reacted the compound with an alkyl halide, but the yield is <40%." Root Cause: The secondary amine is less nucleophilic than expected due to the chair conformation locking .[1] The C4-ethyl group forces the piperidine ring into a specific conformation that may sterically impede the N-lone pair approach to bulky electrophiles.[1][2] Protocol:

  • Solvent Switch: Use polar aprotic solvents (DMF or Acetonitrile) to strip cations and increase nucleophilicity.[1]

  • Base Selection: Switch from

    
     to Cesium Carbonate (
    
    
    
    )
    . The "Cesium Effect" improves solubility and reactivity of secondary amines in alkylations.[1]
Scenario B: "Oiling Out" During Salt Formation

User Report: "Adding HCl in ether resulted in a sticky oil, not a solid." Root Cause: Hygroscopicity.[1] The salt absorbed water from the atmosphere or the solvent was not anhydrous.[1] Protocol:

  • Dry Solvents: Ensure Diethyl Ether or Dioxane is dried over molecular sieves.[1]

  • Trituration: If oil forms, decant the solvent, add fresh anhydrous

    
    , and scratch the flask wall vigorously with a glass rod to induce nucleation.[1]
    
  • Alternative Acid: If HCl fails to crystallize, try Oxalic Acid .[1] Piperidine oxalates are often highly crystalline, non-hygroscopic solids ideal for storage.[1]

Storage & Handling Workflow

Follow this decision tree to ensure maximum shelf-life.

StorageWorkflow Start Received Compound FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Liquid/Oil Salt Salt (HCl/Oxalate) FormCheck->Salt Solid ImmediateUse Immediate Use? FreeBase->ImmediateUse Convert Convert to HCl/Oxalate ImmediateUse->Convert Yes (Long Term) InertStore Store under Argon -20°C (Max 1 month) ImmediateUse->InertStore No (Storage) Convert->Salt LongTerm Desiccator / 4°C (Stable >1 Year) Salt->LongTerm

Figure 2: Decision matrix for storage.[1][2] Conversion to salt form is the critical control point for stability.

References

  • Colapret, J. A., et al. (1989).[1][4] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.[1][4]

  • Kudzma, L. V., et al. (1989).[1] 4-Phenyl- and 4-heteroaryl-4-anilidopiperidine analgesics.[1][2] Journal of Medicinal Chemistry.[1][4] (Contextual reference for piperidine stability). [1]

  • ChemicalBook. (2024).[1][5] Ethyl 4-piperidinecarboxylate Safety & Handling.[1][2][6][7][8] (General handling for piperidine carboxylates).[1] [1]

  • PubChem. (2025).[1][9] Compound Summary: Ethyl 4-piperidinecarboxylate.[1][2][8] (Physicochemical properties).[1][3][5][10] [1]

Sources

Optimization

Optimizing the Strecker reaction for functionalized piperidines.

Welcome to the Piperidine Functionalization Technical Support Hub . This guide addresses the specific challenges of applying the Strecker reaction to piperidine scaffolds. Unlike primary amines, piperidines (secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Functionalization Technical Support Hub .

This guide addresses the specific challenges of applying the Strecker reaction to piperidine scaffolds. Unlike primary amines, piperidines (secondary amines) proceed via a distinct iminium ion mechanism, introducing unique steric and electronic constraints. Below, you will find troubleshooting tickets, optimized protocols, and safety standards designed for high-value pharmaceutical intermediate synthesis.

Ticket #001: Mechanism & Reaction Setup

Subject: Why is my piperidine Strecker reaction stalling compared to primary amines?

Diagnosis: The reaction of piperidine with an aldehyde does not form a stable neutral imine. Instead, it forms a transient iminium ion (See Diagram 1). This intermediate is highly electrophilic but sterically encumbered by the piperidine chair conformation. If water is not rigorously removed, the equilibrium shifts back to the hemiaminal or starting materials.

The Solution: Lewis Acid Catalysis & Desiccation For functionalized piperidines, thermal conditions alone are often insufficient. We recommend a Lewis Acid catalyzed protocol using Trimethylsilyl Cyanide (TMSCN) .

Optimized Protocol: In(OTf)₃ Catalyzed Strecker
  • Scope: High-yield synthesis of

    
    -amino nitriles from hindered piperidines.
    
  • Reagents:

    • Piperidine derivative (1.0 equiv)

    • Aldehyde (1.0 equiv)[1]

    • TMSCN (1.2 equiv)

    • Catalyst: In(OTf)₃ (1–5 mol%)

    • Solvent: Toluene or DCM (Anhydrous)

    • Additive: 4Å Molecular Sieves (Activated)

Step-by-Step Workflow:

  • Activation: Flame-dry a 2-neck round bottom flask under Argon. Add 4Å molecular sieves.

  • Mixing: Add In(OTf)₃ (5 mol%) and anhydrous toluene.

  • Addition: Add the aldehyde and piperidine sequentially. Stir for 30 mins at RT to establish the iminium equilibrium.

  • Cyanation: Cool to 0°C. Add TMSCN dropwise. The lower temperature suppresses polymerization of sensitive aldehydes.

  • Completion: Warm to RT and monitor via TLC/LCMS.

  • Quench: Critical – Do not use acidic water immediately if the product is acid-sensitive. Quench with sat. NaHCO₃.

Visualizing the Pathway

StreckerMechanism Start Aldehyde + Piperidine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium -H₂O (MgSO₄/Sieves) Iminium->Hemiaminal +H₂O (Reversible) Transition TMSCN Attack (Nu: Addition) Iminium->Transition Lewis Acid Activation Product α-Aminonitrile (Functionalized Piperidine) Transition->Product Irreversible Step

Figure 1: Reaction pathway for secondary amines (piperidines). Note the critical Iminium Ion intermediate, which requires water removal to sustain.

Ticket #002: Troubleshooting Yield & Purity

Subject: My product disappears during workup (Retro-Strecker).

Root Cause Analysis:


-Aminonitriles derived from secondary amines are prone to the Retro-Strecker  reaction. In the presence of water and heat, or strong acid, the nitrile is ejected as HCN, reverting the molecule to the starting iminium/carbonyl.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Conversion Wet solvent / Water accumulationAdd MgSO₄ or 4Å Sieves. Switch to Toluene (azeotropic removal).
Product Loss on Column Silica gel acidity triggers retro-reactionDeactivate silica with 1% Et₃N or use neutral alumina.
Hydrolysis to Amide Accidental Pinner reactionAvoid strong acids/bases during workup. Keep pH neutral.
Low ee (if chiral) Racemization of IminiumUse chiral thiourea catalysts at -40°C or lower.

Ticket #003: Cyanide Source Selection

Subject: Should I use KCN, NaCN, or TMSCN?

For pharmaceutical applications involving piperidines, TMSCN is the superior choice due to solubility in organic solvents and compatibility with Lewis Acids.

FeatureTMSCN (Recommended) KCN / NaCN Acetone Cyanohydrin
Solubility High (Organic Solvents)Low (Requires H₂O/MeOH)High
Atom Economy Moderate (TMS byproduct)HighLow (Acetone byproduct)
Safety Profile Volatile, Hydrolyzes to HCNSolid, Dust hazardLiquid, releases HCN on heating
Reaction Type Lewis Acid CatalyzedAqueous/Phase TransferExchange Reaction
Suitability Best for Piperidines Poor for lipophilic substratesGood alternative

Ticket #004: Stereocontrol (The Advanced Module)

Subject: How do I induce chirality with a piperidine substrate?

Technical Insight: Asymmetric induction with secondary amines is significantly harder than with primary amines because the iminium ion lacks the N-H bond often used for hydrogen-bonding interactions with chiral catalysts.

Proven Strategies:

  • Chiral Auxiliaries: Use a chiral aldehyde (e.g., derived from amino acids or sugars). The existing stereocenter directs the cyanide attack (diastereoselective).

  • Chiral Thiourea Catalysts: For non-chiral aldehydes, use Jacobsen-type thiourea catalysts. These dual-activate the iminium (via anion binding) and the cyanide source.

    • Note: Requires low temperatures (-40°C to -78°C) to maximize enantiomeric excess (ee).

Ticket #911: Safety & Waste Management

Subject: Critical Safety Protocols for Cyanide Handling.

WARNING: All Strecker protocols generate potential HCN gas.

  • Engineering Controls: Perform ALL operations in a certified fume hood.

  • Two-Chamber Setup: When generating HCN in situ, connect the reaction vessel exhaust to a bleach (NaOCl) scrubber trap.

  • Quenching Protocol:

    • Never pour cyanide waste into the sink.

    • Step 1: Adjust waste pH to >10 using NaOH.

    • Step 2: Slowly add dilute bleach (sodium hypochlorite) while stirring.

    • Step 3: Test for residual cyanide using Prussian Blue test strips before disposal.

Decision Logic: Optimization Flowchart

Troubleshooting Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Hydrolysis/Reduction CheckYield->Success Yes Analyze Analyze Crude NMR CheckYield->Analyze No SM_Remains Starting Material Remains Analyze->SM_Remains Incomplete Retro Aldehyde Re-appears Analyze->Retro Decomposition SideRxn Cyanohydrin Formed Analyze->SideRxn Wrong Path Sol_SM Increase Temp or Change Lewis Acid (Yb -> In) SM_Remains->Sol_SM Sol_Retro Switch to TMSCN Avoid Acidic Workup Retro->Sol_Retro Sol_Side Pre-mix Amine + Aldehyde Ensure 30min equilibration SideRxn->Sol_Side

Figure 2: Troubleshooting logic for common failure modes in piperidine Strecker reactions.

References

  • Catalytic Asymmetric Strecker Reaction. Nature, 2009. Link

    • Relevance: Foundational work on thiourea-c
  • Strecker-Derived Methodology for Library Synthesis. ACS Combinatorial Science, 2021. Link

    • Relevance: Comparison of Lewis acids and cyanide sources (TMSCN vs KCN)
  • Chirally and Chemically Reversible Strecker Reaction. Chemical Science, 2023. Link

    • Relevance: Mechanistic insights into the retro-Strecker reaction and equilibrium management.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines. PMC, 2010. Link

    • Relevance: Advanced strategies for constructing and functionalizing piperidine rings.[2][3]

Sources

Troubleshooting

Preventing decomposition during the synthesis of anilido-esters.

Technical Support Center: Stabilization of Anilido-Esters Topic: Preventing decomposition during the synthesis and handling of anilido-esters. Target Audience: Medicinal Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization of Anilido-Esters

Topic: Preventing decomposition during the synthesis and handling of anilido-esters. Target Audience: Medicinal Chemists, Process Development Scientists. Format: Technical Guide & Troubleshooting FAQ.

Introduction: The Instability Paradox

Anilido-esters (compounds containing an N-phenyl-amide core with a pendant ester chain) are critical scaffolds in the development of "soft drugs"—analgesics and anesthetics designed for rapid metabolic deactivation (e.g., Remifentanil analogues).

However, the very feature that makes them therapeutically valuable—the labile ester bond—makes them synthetically frustrating. These compounds sit on a "stability cliff" where minor deviations in pH, temperature, or steric environment trigger rapid decomposition into tarry acids or cyclic byproducts.

This guide provides a mechanistic approach to stabilizing these precursors during N-alkylation, workup, and storage.

Module 1: The Mechanics of Decomposition

Before troubleshooting, you must identify how your molecule is dying. There are two primary pathways: Base-Catalyzed Hydrolysis and Intramolecular Cyclization .

Pathway Analysis
  • Hydrolysis (The Water Attack): The ester moiety is highly susceptible to saponification.[1][2] This is irreversible. Even trace hydroxide (OH⁻) during a bicarbonate wash can cleave the ester if the temperature is uncontrolled.

  • Cyclization (The Suicide Attack): Under basic conditions, the deprotonated amide nitrogen (or a nearby nucleophile) can attack the ester carbonyl, ejecting the alcohol and forming a stable lactam or glutarimide ring.

DecompositionPathways cluster_legend Key Start Anilido-Ester (Target Molecule) Base Base (OH- or RO-) Start->Base Exposure Inter1 Tetrahedral Intermediate Base->Inter1 Attack on Carbonyl (Hydrolysis) Inter2 Enolate/Amide Anion Base->Inter2 Deprotonation Product1 Carboxylic Acid (Decomposed) Inter1->Product1 Loss of Alcohol (Irreversible) Product2 Cyclic Lactam/Imide (Stable Impurity) Inter2->Product2 Intramolecular Attack Target Target Risk Risk Factor Dead Dead End

Figure 1: Divergent decomposition pathways. Hydrolysis leads to acidic byproducts, while cyclization forms stable, often inseparable lactam impurities.

Module 2: Synthesis Optimization (The "How")

The most critical step is usually the N-alkylation of the anilide . Traditional methods using Sodium Hydride (NaH) in DMF are often too harsh for labile esters.

Protocol Comparison: Strong Base vs. Phase Transfer Catalysis (PTC)
FeatureTraditional (NaH/DMF) Recommended (PTC)
Base Strength High (pKa ~35)Moderate (Carbonates/Hydroxides)
Solvent DMF/DMSO (High boiling, hard to remove)ACN/MEK or Toluene (Volatile)
Water Sensitivity Extreme (Fire risk, instant hydrolysis)Tolerant (Biphasic system)
Ester Survival Low (High risk of cleavage)High (Protected in organic phase)
Cleanup Difficult aqueous workupSimple filtration or separation
Recommended Protocol: PTC-Mediated N-Alkylation

This method uses a Phase Transfer Catalyst (e.g., TBAB) to shuttle the anion between a solid/aqueous base and the organic phase, minimizing the ester's exposure to the destructive base.

Reagents:

  • Substrate: N-phenylamide derivative.

  • Alkylating Agent: Alkyl acrylate (for Michael addition) or Halo-ester.

  • Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) - 5-10 mol%.

Step-by-Step Workflow:

  • Dissolution: Dissolve the anilide (1.0 eq) in ACN (10-15 volumes).

  • Catalyst Addition: Add TBAB (0.05 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Activation: Stir at 40°C for 30 minutes. Note: The mixture will remain a slurry.

  • Addition: Add the alkyl ester (1.1 eq) dropwise.

    • Critical: If using an acrylate, add slowly to prevent polymerization.

  • Reaction: Heat to mild reflux (60-70°C). Monitor by TLC/HPLC every hour.

    • Stop Point: Do not chase 100% conversion. If the reaction stalls at 90%, stop. Extended heating promotes decomposition.

  • Filtration (The "Dry" Workup): Cool to room temperature. Filter off the solid salts.

    • Why? This removes the base before you add any water, preventing hydrolysis during concentration.

  • Concentration: Evaporate the solvent under reduced pressure.

PTCWorkflow Step1 Dissolve Anilide in ACN + TBAB (Cat.) Step2 Add Solid K2CO3 (Base stays solid/insoluble) Step1->Step2 Step3 Add Alkyl Ester Heat to 60°C Step2->Step3 Decision Check Conversion (>90%?) Step3->Decision Stop STOP HEATING Do not push for 100% Decision->Stop Stalled/Done Filter FILTER SOLIDS (Remove Base) Stop->Filter Conc Concentrate Filtrate (Crude Oil) Filter->Conc caption Figure 2: Phase Transfer Catalysis (PTC) workflow designed to minimize base-ester contact.

Module 3: Workup & Storage (The "Cold & Fast" Rule)

If you must perform an aqueous wash (e.g., to remove residual DMF or salts), follow these strict rules to prevent hydrolysis.

1. Temperature Control:

  • NEVER wash with room temperature water.

  • ALWAYS use ice-cold brine or water (< 5°C).

  • Reason: Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).

2. pH Management:

  • Avoid 1M NaOH or strong bicarbonate washes if possible.

  • If neutralization is needed, use a phosphate buffer (pH 7.0) or dilute NaHCO₃ added slowly at 0°C.

  • Separate layers immediately. Do not let the organic layer "sit" on the basic aqueous layer.[3]

3. Storage Form:

  • Free Base: Unstable. Oils tend to hydrolyze due to ambient moisture.

  • Salt Formation: Convert to the Hydrochloride (HCl) or Oxalate salt immediately.

    • Protocol: Dissolve crude oil in dry Ethyl Acetate. Add 1.0 eq of HCl in Dioxane/Ether at 0°C. Filter the precipitate.

    • Benefit: The crystalline lattice excludes moisture, and the protonated amine is less likely to participate in intramolecular cyclization.

FAQ: Troubleshooting Specific Scenarios

Q: My product turned into a red/brown tar during the reaction. What happened? A: This is likely oxidative decomposition or polymerization of the acrylate (if used).

  • Fix: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100 ppm) to the reaction mixture if using acrylates. Ensure you are under an inert atmosphere (Nitrogen/Argon).

Q: I see the product on TLC, but it vanishes after the bicarb wash. A: You are hydrolyzing the ester during the wash.

  • Fix: Skip the basic wash. Wash with water/brine only. If you need to remove acid, use a solid scavenger (e.g., solid NaHCO₃ or a basic resin) in the organic phase, then filter.

Q: Can I use ethanol as a solvent? A: No.

  • Reason: Transesterification. If you have a methyl ester and reflux in ethanol with a base, you will convert it to an ethyl ester (or a mixture). Always match the alcohol solvent to the ester group (e.g., Methanol for methyl esters) or use non-nucleophilic solvents (ACN, Toluene).

Q: The NMR shows a "doublet of doublets" in the aromatic region that shouldn't be there. A: Check for Lactam formation . If your ester chain length allows a 5- or 6-membered ring interaction with the nitrogen, the "cyclized" impurity often shows distinct rigid aromatic signals compared to the free chain.

References

  • Mechanisms of Ester Hydrolysis. Chemistry LibreTexts. (2022). Detailed review of acid/base catalyzed hydrolysis pathways.

  • Phase Transfer Catalysis in N-Alkylation. ACS GCI Pharmaceutical Roundtable. (2024). Green chemistry guides for alkylation without strong bases.

  • Stability of Remifentanil (Soft Drug Design). National Institutes of Health (PMC). Studies on the hydrolytic stability of ester-based opioids.

  • Intramolecular Cyclization of Imino-Esters. Beilstein Journal of Organic Chemistry. (2011). Analysis of lactam formation risks in ester-amine systems.

  • BenchChem Technical Support. (2025). Troubleshooting ester hydrolysis during workup.

Sources

Optimization

Technical Support Center: Large-Scale Production of 4-Carboxy-4-Anilidopiperidines

Welcome to the technical support center for the synthesis and scale-up of 4-carboxy-4-anilidopiperidine derivatives. This guide is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-carboxy-4-anilidopiperidine derivatives. This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges encountered during laboratory and large-scale production through a series of frequently asked questions and detailed troubleshooting protocols. Our focus is on providing not just solutions, but a deep mechanistic understanding to empower you to optimize your synthetic campaigns.

Part 1: FAQ - General Synthetic Strategies & Key Considerations

This section covers high-level questions regarding route selection and the foundational chemistry involved in constructing the 4-carboxy-4-anilidopiperidine scaffold.

Q1: What are the primary synthetic routes for 4-carboxy-4-anilidopiperidines, and which is most suitable for large-scale production?

A1: Several routes exist, but they are not all equally amenable to scale-up. The two most prominent methods are the Strecker synthesis and multicomponent reactions (MCRs) like the Ugi reaction.

  • Strecker Synthesis: This is a classical and widely documented approach that typically begins with a protected 4-piperidone, aniline, and a cyanide source (e.g., KCN) to form an α-aminonitrile intermediate.[1] Subsequent hydrolysis yields the target carboxylic acid. While robust, the classical Strecker synthesis is often plagued by low yields, particularly during the harsh hydrolysis step required to convert the intermediate nitrile to a carboxylic acid.[1]

  • Ugi Multicomponent Reaction: This one-pot reaction combines a piperidone, aniline, an isocyanide, and a carboxylic acid (like propionic acid) to rapidly assemble the core structure.[2] MCRs are highly efficient in terms of step economy. However, the use of volatile and toxic isocyanides can present significant safety and handling challenges at an industrial scale.[2][3]

For large-scale production, a modified Strecker synthesis is often preferred. Considerations for safety, reagent cost, and process robustness often outweigh the step-economy of MCRs. A key innovation that dramatically improves the viability of the Strecker route is the use of a tert-butyl ester protecting group strategy, which circumvents the problematic hydrolysis steps of other alkyl esters.[1][4]

Table 1: Comparison of Primary Synthetic Routes for Large-Scale Production

Synthetic RouteAdvantages for Scale-UpDisadvantages & Challenges at ScaleKey Recommendation
Classic Strecker Well-established chemistry; readily available starting materials.Very low overall yields due to difficult nitrile-to-amide conversion and harsh final hydrolysis.[1]Not recommended without significant modification.
Ugi MCR High step economy (one-pot); rapid library generation.[2]Use of toxic and volatile isocyanides; purification can be complex.[3]Suitable for discovery, but requires significant process safety investment for scale-up.
Modified Strecker High overall yield; avoids harsh hydrolysis conditions that cause side products; robust and repeatable.[1][4]Requires an additional protection/deprotection step.Highly Recommended. The use of a tert-butyl ester is a field-proven strategy for gram-to-kilogram scale synthesis.[1]

Q2: Why is protecting group selection for the carboxylic acid so critical in this synthesis?

A2: The choice of ester protecting group is arguably the most critical decision for achieving high yields at scale. Simple alkyl esters (like methyl or ethyl) are notoriously difficult to hydrolyze to the free carboxylic acid in the final steps. The conditions required (e.g., strong base at high temperatures) often lead to an unwanted side reaction: N-despropionylation, where the propionyl group on the anilide nitrogen is cleaved.[5]

This is where a tert-butyl ester provides a decisive advantage. It is stable to the basic and nucleophilic conditions used in earlier acylation steps but can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) that do not affect other functional groups.[1][4] This orthogonal deprotection strategy is the key to preserving the integrity of the molecule and achieving high purity and yield.

Part 2: Troubleshooting Guide - Synthesis & Reaction Optimization

This section addresses specific problems you might encounter during the reaction steps.

Q3: My initial Strecker addition of cyanide and aniline to N-benzyl-4-piperidone is sluggish and gives a complex mixture. What's going wrong?

A3: This is a common bottleneck. The equilibrium of imine formation and subsequent nucleophilic attack by cyanide can be sensitive.

  • Causality: The piperidone may be of poor quality, or the reaction conditions may not adequately favor the formation of the necessary iminium intermediate. The presence of excess water can hinder imine formation. Aniline itself is a weak nucleophile, and its addition to the ketone is reversible.

  • Troubleshooting Protocol:

    • Check Starting Material Purity: Ensure the N-benzyl-4-piperidone is pure and free from acidic impurities.

    • Control pH: The reaction is often buffered (e.g., with acetic acid) to facilitate imine formation without excessively protonating the cyanide nucleophile.

    • Solvent Choice: A protic solvent like methanol or ethanol is typically used to facilitate the reaction. Ensure it is anhydrous if you suspect water is an issue.

    • Temperature Control: Run the reaction at room temperature or slightly below to minimize side reactions. Exotherms can occur upon cyanide addition.

    • Order of Addition: A common procedure involves pre-mixing the piperidone and aniline to allow for imine formation before the careful, portion-wise addition of the cyanide source.[6][7]

Q4: I am attempting to acylate the anilide nitrogen, but the reaction is incomplete and I'm seeing multiple byproducts. How can I improve this step?

A4: Incomplete acylation is typically due to insufficient reactivity or steric hindrance. The formation of byproducts suggests side reactions with other nucleophilic sites or decomposition.

  • Causality: The secondary aniline nitrogen is a relatively poor nucleophile. A strong activating agent is required. If you are acylating the free amine of the piperidine ring at the same time, you may see di-acylated products or other impurities.

  • Expert Insight: It is highly advisable to perform the N-acylation after the piperidine nitrogen has been appropriately substituted (e.g., with a phenethyl group) and the carboxylic acid is protected as a robust ester (ideally, the tert-butyl ester).[1][4] This ensures a clean reaction at the intended site.

  • Troubleshooting Protocol:

    • Choice of Acylating Agent: Use propionic anhydride or propionyl chloride. Anhydride is often preferred for large-scale work due to handling and safety considerations.

    • Base Selection: A non-nucleophilic hindered base, such as Hünig's base (DIPEA), is an excellent choice to scavenge the acid byproduct without competing in the reaction.

    • Solvent: An inert aprotic solvent like dichloromethane (DCM) or chloroform is suitable.

    • Temperature: The reaction may require gentle heating (e.g., 40-50 °C) to go to completion. Monitor by TLC or LC-MS to avoid prolonged heating that could lead to degradation.

Part 3: Troubleshooting Guide - Work-up, Purification & Impurity Profile

Post-reaction challenges are often as significant as the synthesis itself, especially at scale.

Q5: My final product is difficult to purify. What are the common impurities, and how can I avoid large-scale chromatography?

A5: Avoiding column chromatography is a primary goal in process chemistry.[8][9] Purification should be designed around crystallization or extraction. The key is to understand and minimize the formation of impurities from the start.

  • Causality: Impurities arise from starting materials, incomplete reactions, or side reactions. Their physical properties (e.g., polarity, pKa) will dictate the best non-chromatographic purification method.[3]

  • Common Impurities & Mitigation Strategies:

Impurity TypeOriginMitigation & Purification Strategy
Unreacted Starting Material Incomplete reaction conversion.Drive reactions to completion using optimized conditions (see Q4). Purify via acid/base extraction or crystallization.
N-despropionyl Impurity Harsh hydrolysis of methyl/ethyl esters.[5]Use the tert-butyl ester strategy with mild acidic deprotection.[1] This is the most effective preventative measure.
Di-acylated Byproduct Acylation of both piperidine and aniline nitrogens.Protect or substitute the piperidine nitrogen before the anilide acylation step.
Ring-Opened Byproducts Aggressive reaction conditions (high heat, strong acid/base).[10]Maintain careful temperature control throughout the process. Use milder reagents where possible.
  • Workflow for Purification Design:

G start Crude Reaction Mixture extraction Perform Acid/Base Extraction (e.g., aq. HCl / aq. NaHCO3) start->extraction check_purity Analyze Organic Layer (LC-MS, NMR) extraction->check_purity crystallize Select Crystallization Solvent (e.g., Isopropanol, Ethyl Acetate, Heptane) check_purity->crystallize Purity >95%? [Yes] rework Impurity Profile Unacceptable (Consider re-work or alternative purification) check_purity->rework Purity >95%? [No] product Pure Crystalline Product (>99% Purity) crystallize->product

Part 4: Troubleshooting Guide - Scale-Up & Process Safety

Transitioning from the bench to a pilot plant introduces new challenges related to heat transfer, reagent handling, and safety.[11]

Q6: We are scaling up our synthesis and are concerned about safety. What are the primary hazards?

A6: The large-scale synthesis of 4-carboxy-4-anilidopiperidines involves several potential hazards that must be rigorously controlled.

  • Highly Flammable Solvents: Many steps use solvents like methanol, DCM, and acetonitrile.[12][13]

    • Control Measures: Use explosion-proof equipment, ensure proper grounding and bonding of all vessels and transfer lines to prevent static discharge, and work in a well-ventilated area with an inert atmosphere (Nitrogen or Argon).[13][14]

  • Toxic and Corrosive Reagents:

    • Potassium Cyanide (KCN): Extremely toxic. Acidification generates deadly HCN gas. All handling must be done in a controlled environment with dedicated waste streams. A quench solution of bleach (sodium hypochlorite) and base (NaOH) should always be ready to neutralize any spills.

    • Acids/Bases: Strong acids (TFA, HCl) and bases (NaOH, KOH) are corrosive.[15] Use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves and face shields.[16]

  • Exothermic Reactions: The addition of reagents like propionic anhydride or the neutralization of acidic/basic streams can generate significant heat.

    • Control Measures: On a large scale, "one-pot" additions are dangerous.[11] Reagents must be added slowly and controllably, with efficient reactor cooling and continuous temperature monitoring. Perform a Reaction Safety Assessment (RSA) or Differential Scanning Calorimetry (DSC) on a small scale to understand the thermal profile before scaling up.

Experimental Protocol: Recommended Gram-Scale Synthesis via tert-Butyl Ester Intermediate

This protocol is an adaptation of field-proven methods optimized for scalability and yield.[1][4]

Step 1: Synthesis of tert-Butyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate

  • To a solution of 1-benzyl-4-phenylamino-4-piperidinecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, ~10 mL/g) under a Nitrogen atmosphere, add N,N-Dimethylformamide di-tert-butyl acetal (1.5 eq).

  • Stir the mixture at room temperature for 18-24 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by performing an aqueous workup. Dissolve the crude material in ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tert-butyl ester, which can often be used in the next step without further purification.

Step 2: Acylation to form tert-Butyl 1-benzyl-4-(N-phenylpropanamido)-4-piperidinecarboxylate

  • Dissolve the tert-butyl ester from Step 1 (1.0 eq) in anhydrous DCM (~10 mL/g) under a Nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (Hünig's base, 2.0 eq).

  • Cool the mixture to 0 °C. Add propionic anhydride (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by LC-MS.

  • Quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acylated product.

Step 3: Deprotection to Yield the Final Carboxylic Acid

  • Dissolve the protected intermediate from Step 2 (1.0 eq) in DCM (~5 mL/g).

  • Add Trifluoroacetic acid (TFA, ~5-10 eq) dropwise at 0 °C.

  • Stir at room temperature for 2-4 hours until LC-MS confirms complete deprotection.

  • Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in water and adjust the pH to ~7-8 with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.[5]

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final 4-carboxy-4-anilidopiperidine product.

G cluster_0 Core Synthesis cluster_1 Improved Scale-Up Strategy cluster_2 Challenges & Solutions A 1. Strecker Reaction (Piperidone + Aniline + KCN) B 2. Nitrile Hydrolysis (Harsh: KOH, 190°C) A->B C 3. Esterification (MeOH/H+) B->C X Low Yield & N-despropionylation[1][5] B->X D 4. N-Acylation (Propionic Anhydride) C->D E 1. t-Butyl Ester Formation (Mild Conditions) F 2. N-Acylation (Propionic Anhydride) E->F G 3. Debenzylation (if needed) F->G H 4. Final N-Alkylation G->H I 5. t-Butyl Deprotection (Mild: TFA) H->I Y High Yield & Purity[1][4] I->Y

References

  • Marton, J., Sipos, A., Berényi, S., et al. (2020). 4-Anilidopiperidine Derivatives for in vivo Imaging of μ-Opioid Receptors. Letters in Organic Chemistry. Available at: [Link]

  • Marton, J., et al. (2020). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. ResearchGate. Available at: [Link]

  • Li, G., et al. (2019). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. ResearchGate. Available at: [Link]

  • Zimmerman, D. M., et al. (1985). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available at: [Link]

  • Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. Available at: [Link]

  • Varadi, A., et al. (2016). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia contributors. Fentanyl. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • Portoghese, P. S., et al. (2011). Effect of anchoring 4-anilidopiperidines to opioid peptides. Journal of Medicinal Chemistry. Available at: [Link]

  • Valdes, C. A. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

  • Oreate. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Available at: [Link]

  • Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Available at: [Link]

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. Available at: [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI. Available at: [Link]

  • Vangerven, D., et al. (2024). Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. Forensic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Available at: [Link]

  • Simon, M. D., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • PNNL. Fentanyl Analogs. Available at: [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Piperidine. Available at: [Link]

  • Valdez, C. A., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Semantic Scholar. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • Menéndez, J. C. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]

  • Kjellbäck, J., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues from two intermediates on multi-gram scale. Synthetic Communications. Available at: [Link]

  • Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids? r/Mcat. Available at: [Link]

  • ResearchGate. (2025). 28 questions with answers in PIPERIDINES. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • S V, S. (2025). Navigating the Pharma Intermediates Market: Trends, Challenges, & Strategic Sourcing. LinkedIn. Available at: [Link]

  • The Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Available at: [Link]

  • Filer, C. N. (2018). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Available at: [Link]

  • Arham, S. (2024). The Complexities and Challenges of Drug Production. Annals of Clinical and Translational Virology. Available at: [Link]

  • Valdez, C. A., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. ResearchGate. Available at: [Link]

  • Loba Chemie. PIPERIDINE FOR SYNTHESIS. Available at: [Link]

  • Portoghese, P. S., et al. (1982). 4-Anilidopiperidine analgesics. 2. A study of the conformational aspects of the analgesic activity of the 4-anilidopiperidines utilizing isomeric N-substituted 3-(propananilido)nortropane analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Pearson. Strecker Synthesis Practice Questions & Answers. Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 4-Arylpiperidine-4-Carboxylate Derivatives as Opioid Receptor Modulators

For researchers and drug development professionals navigating the complex landscape of opioid analgesics, the 4-arylpiperidine-4-carboxylate scaffold represents a cornerstone of modern medicinal chemistry. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of opioid analgesics, the 4-arylpiperidine-4-carboxylate scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the efficacy of derivatives based on this core structure, with a particular focus on analogs of fentanyl, a potent synthetic opioid. By examining key structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to elucidate the nuanced interplay between chemical modifications and pharmacological outcomes at the µ-opioid receptor (MOR).

The piperidine scaffold is a privileged structure in the development of central nervous system agents, and its derivatives are prominent in numerous drug classes.[1] In the realm of analgesia, the 4-arylpiperidine core is central to the design of potent µ-opioid receptor agonists.[2] Understanding the comparative efficacy of derivatives of methyl 4-ethylpiperidine-4-carboxylate and its analogs is crucial for the rational design of novel analgesics with improved therapeutic profiles.

The Landscape of 4-Arylpiperidine Opioids: A Focus on Fentanyl Analogs

Fentanyl, a synthetic opioid reported to be 50 to 100 times more potent than morphine, serves as a key reference compound for this class of molecules.[3] Its high potency is attributed in part to its lipophilicity, which facilitates rapid entry across the blood-brain barrier.[3] The core structure of fentanyl, N-(1-phenethyl-4-piperidinyl)-N-phenylpropanamide, features the essential pharmacophoric elements for µ-opioid receptor activation: a protonatable amine, an aromatic ring, and a specific spatial relationship between them.[2][4]

This guide will dissect the structure-activity relationships of fentanyl analogs by examining modifications at key positions of the 4-arylpiperidine-4-carboxylate scaffold. We will explore how alterations to the N-acyl group, the piperidine ring substitution, and the N-phenethyl moiety influence receptor binding affinity, functional activity, and in vivo analgesic potency.

Comparative Efficacy: An Analysis of In Vitro and In Vivo Data

The efficacy of opioid receptor agonists is a multi-faceted parameter, encompassing both their ability to bind to the receptor (affinity) and their capacity to elicit a functional response upon binding (intrinsic activity). These properties are typically evaluated through a combination of in vitro and in vivo assays.

In Vitro Evaluation: Deciphering Receptor Affinity and Functional Potency

Receptor Binding Affinity (Ki): This parameter quantifies the strength of the interaction between a ligand and the opioid receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured.[5][6] A lower Ki value indicates a higher binding affinity.

Functional Activity (EC50 and Emax): The functional activity of an opioid agonist is often assessed using the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the opioid receptor, which is an early step in the signal transduction cascade. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, while the Emax (or % stimulation) indicates the maximum possible effect produced by the ligand relative to a standard full agonist like DAMGO.[6][7]

The following table summarizes the in vitro data for a selection of fentanyl analogs, highlighting the impact of structural modifications on their interaction with the µ-opioid receptor.

CompoundModification from Fentanylµ-Opioid Receptor Ki (nM)µ-Opioid Receptor EC50 (nM)% Stimulation (relative to DAMGO)
Fentanyl-0.393.5100
AcetylfentanylPropanamide → Ethanamide0.8114.287
ButyrylfentanylPropanamide → Butanamide0.422.9108
ValerylfentanylPropanamide → Pentanamide0.5343793
CyclopropylfentanylPropanamide → Cyclopropylcarboxamide0.281.9108
FuranylfentanylPropanamide → Furan-2-carboxamide0.222.1108

Data compiled from Tsai et al., 2024.[8][9]

Analysis of In Vitro Data:

The data reveals that modifications to the N-acyl group significantly influence both binding affinity and functional potency. Shortening the acyl chain from propanamide to ethanamide (acetylfentanyl) results in a slight decrease in affinity and a more pronounced drop in potency and efficacy.[8][9] Conversely, extending the chain to butanamide (butyrylfentanyl) or introducing a cyclopropyl or furanyl group can maintain or even slightly enhance affinity and efficacy.[8][9] The substantially lower potency of valerylfentanyl suggests that there is an optimal size and conformation for the N-acyl substituent to achieve maximal receptor activation.[8][9]

In Vivo Evaluation: Assessing Antinociceptive Efficacy

The ultimate measure of an analgesic's efficacy is its ability to reduce pain in a living organism. The hot-plate test is a widely used and reliable method for assessing the thermal antinociceptive effects of opioid agonists in rodents.[10][11][12][13] In this assay, the latency of the animal's response to a thermal stimulus (e.g., paw licking or jumping) is measured after drug administration.[10][14] An increase in the response latency is indicative of an analgesic effect.

The following table presents in vivo data for fentanyl and selected analogs, demonstrating the translation of in vitro activity to in vivo efficacy.

CompoundED50 (mg/kg, subcutaneous) in Mouse Hot-Plate TestPotency Ratio relative to Fentanyl
Fentanyl0.0271.00
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide0.0231.18
N-(1-(2-cyanoethyl)-4-piperidinyl)propionanilide0.0290.93

Data adapted from a study on fentanyl analogs.[15]

Analysis of In Vivo Data:

The in vivo data corroborates the structure-activity relationships observed in vitro. Modifications to the N-substituent on the piperidine ring can fine-tune the analgesic potency. Replacing the phenethyl group of fentanyl with a 2-phenoxyethyl group resulted in a slight increase in potency, while a 2-cyanoethyl substitution led to a minor decrease.[15] These findings underscore the importance of the lipophilic and electronic properties of the N-substituent in determining the overall in vivo efficacy.

Experimental Protocols: A Guide to Key Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed in this guide.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.

  • Preparation of Cell Membranes: Cell membranes are prepared from CHO-K1 cells stably expressing the human µ-opioid receptor.[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-DAMGO (a selective µ-opioid peptide agonist).[17]

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of [3H]-DAMGO.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This protocol outlines the procedure for assessing the functional agonist activity of test compounds at the µ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Reagents: GDP (10 µM), [35S]GTPγS (0.1 nM), and varying concentrations of the test compound.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation with GDP and incubate for 15 minutes at 30°C.

    • Add the test compound and incubate for another 15 minutes.

    • Initiate the reaction by adding [35S]GTPγS and incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration-response curves are analyzed using non-linear regression to determine the EC50 and Emax values for each compound.[6]

Mouse Hot-Plate Test for Analgesia

This in vivo protocol is used to evaluate the antinociceptive efficacy of the test compounds.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[10][14]

  • Animals: Male Swiss albino mice are used.

  • Procedure:

    • Administer the test compound to the mice via the desired route (e.g., subcutaneous or intraperitoneal).

    • At a predetermined time after drug administration (e.g., 30 minutes), place the mouse on the hot plate.[13]

    • Start a timer and observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.[12][13]

    • Record the latency to the first response. A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.[12]

  • Data Analysis: The mean response latencies for each treatment group are calculated. The ED50 (the dose that produces an effect in 50% of the population) can be determined from the dose-response curve.

Visualizing the Structure-Activity Landscape and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key structure-activity relationships and the experimental workflow for evaluating these compounds.

SAR_Opioid_Agonists cluster_SAR Structure-Activity Relationships of 4-Arylpiperidine Opioids cluster_modifications Key Modification Sites cluster_effects Pharmacological Effects Core 4-Arylpiperidine-4-carboxylate Core N_Acyl N-Acyl Group (e.g., Propanamide in Fentanyl) Core->N_Acyl Influences potency and efficacy Piperidine_Subst Piperidine Ring Substitution (e.g., 4-Aryl, 4-Carboxylate) Core->Piperidine_Subst Critical for receptor interaction N_Subst N-Substituent (e.g., Phenethyl in Fentanyl) Core->N_Subst Modulates potency and pharmacokinetics Affinity Receptor Binding Affinity (Ki) N_Acyl->Affinity Efficacy Functional Efficacy (EC50, Emax) N_Acyl->Efficacy Piperidine_Subst->Affinity Potency In Vivo Analgesic Potency (ED50) N_Subst->Potency Experimental_Workflow cluster_workflow Efficacy Evaluation Workflow start Synthesis of Derivative Library in_vitro In Vitro Assays start->in_vitro binding_assay Receptor Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay [35S]GTPγS Assay (Determine EC50, Emax) in_vitro->functional_assay in_vivo In Vivo Assays in_vitro->in_vivo Promising candidates sar_analysis Structure-Activity Relationship Analysis binding_assay->sar_analysis functional_assay->sar_analysis hot_plate Hot-Plate Test (Determine ED50) in_vivo->hot_plate hot_plate->sar_analysis end Lead Compound Identification sar_analysis->end

Caption: A typical workflow for the synthesis and efficacy evaluation of novel opioid derivatives.

Conclusion

The comparative analysis of Methyl 4-ethylpiperidine-4-carboxylate derivatives and their analogs, particularly within the fentanyl series, reveals a highly sensitive structure-activity relationship. Subtle modifications to the N-acyl group and the N-substituent on the piperidine ring can lead to significant changes in µ-opioid receptor binding affinity, functional efficacy, and in vivo analgesic potency. This guide has provided a framework for understanding these relationships, supported by experimental data and detailed protocols. For researchers in the field, a systematic approach to modifying these key structural motifs, coupled with a robust in vitro and in vivo screening cascade, is essential for the discovery and development of next-generation analgesics with improved safety and efficacy profiles.

References

  • Analgesia Hot Plate Test. (n.d.). Retrieved from [Link]

  • Tsai, M. M., Chen, L., Baumann, M. H., et al. (2024). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. ACS Chemical Neuroscience, 15(4), 854-867.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4912-4916.
  • Subramanian, G., Paterlini, M. G., Portoghese, P. S., & Ferguson, D. M. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
  • Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. (2015). Medicinal Chemistry Research, 24(9), 3535-3545.
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2001). Journal of Neuroscience Methods, 108(2), 147-154.
  • Tsai, M. M., Chen, L., Baumann, M. H., et al. (2023). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. bioRxiv.
  • Binding studies of selected compounds on the opioid sensors and.... (n.d.). Retrieved from [Link]

  • Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

  • Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. (2021).
  • In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. (2018). Drug Testing and Analysis, 10(11-12), 1636-1645.
  • McFadyen, I. J. (1999).
  • A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the μ-opioid receptor. (2022). ChemRxiv.
  • Tsai, M. M., Chen, L., Baumann, M. H., et al. (2024). In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. ACS Chemical Neuroscience, 15(4), 854-867.
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 60(1), 104-110.
  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved from [Link]

  • In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. (2024). ACS Chemical Neuroscience, 15(4), 854-867.
  • C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids. (1993). Journal of Medicinal Chemistry, 36(17), 2459-2464.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
  • Analgesia, Hot plate test, Metabotropic, Tail flick test. (2014). Journal of Clinical and Diagnostic Research, 8(1), 1-4.
  • Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. (2021). International Journal of Molecular Sciences, 22(24), 13385.
  • Comparison of ED 50 of morphine, fentanyl and IQMF-4 obtained in the.... (n.d.). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. (2015). Journal of Medicinal Chemistry, 58(15), 6049-6059.
  • Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. (2013). International Journal of Molecular Sciences, 14(7), 13448-13464.

Sources

Comparative

Technical Comparison: Methyl 4-ethylpiperidine-4-carboxylate vs. Structural Analogs in Medicinal Chemistry

Executive Summary: The "Gem-Disubstituted" Advantage In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich scaffolds is a critical strategy for improving solubility,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Disubstituted" Advantage

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich scaffolds is a critical strategy for improving solubility, selectivity, and patentability. Methyl 4-ethylpiperidine-4-carboxylate represents a "privileged scaffold"—a gem-disubstituted piperidine that offers distinct advantages over its mono-substituted counterparts.

This guide objectively compares this intermediate against standard alternatives (e.g., Methyl piperidine-4-carboxylate and Methyl 4-phenylpiperidine-4-carboxylate). The core thesis is that the 4-ethyl group acts as a "Goldilocks" substituent: it provides sufficient steric bulk to lock active conformations and retard ester hydrolysis (metabolic stability) without the excessive lipophilicity or pi-stacking complications of a phenyl group.

Chemical Profile & Comparative Metrics[1][2]

The following table contrasts the physicochemical properties of the 4-ethyl variant against its primary competitors. These metrics dictate the intermediate's behavior in synthesis and the final drug's ADME profile.

Table 1: Physicochemical Comparison of Piperidine-4-Carboxylates[2]
FeatureMethyl 4-ethylpiperidine-4-carboxylate Methyl piperidine-4-carboxylate Methyl 4-phenylpiperidine-4-carboxylate
Structure Type Gem-Disubstituted (Quaternary C4)Mono-Substituted (Tertiary C4)Gem-Disubstituted (Quaternary C4)
Steric Bulk (C4) Moderate (Ethyl)Low (Hydrogen)High (Phenyl)
Conformational Mobility Rigid (Chair locked)Flexible (Ring inversion possible)Rigid (Chair locked)
Lipophilicity (ΔcLogP) Baseline + 1.0BaselineBaseline + 1.9
Metabolic Stability High (Steric shield against esterases)Low (Rapid hydrolysis)Moderate (Phenyl ring can be metabolized)
Synthetic Difficulty High (Requires quaternary center formation)Low (Commodity chemical)High (Strecker/Grignard routes)
Primary Utility Bioisostere / Metabolic Blocker Generic LinkerOpioid/Analgesic Scaffolds

Expert Insight: The 4-ethyl group introduces a "Thorpe-Ingold Effect" (gem-dimethyl effect analog), favoring ring closure during synthesis and restricting the conformational space of the final drug molecule. This pre-organization often leads to higher binding affinity by reducing the entropy penalty upon binding to a receptor (e.g., GPCRs).

Synthetic Utility & Reactivity[3][4]

Synthesizing quaternary centers in piperidines is non-trivial. Unlike the mono-substituted variant, which is accessible via simple reduction of pyridines, the Methyl 4-ethylpiperidine-4-carboxylate requires constructing the ring around the quaternary center to avoid difficult alkylations.

The "Malonate Cyclization" Protocol (Recommended)

Direct alkylation of Methyl piperidine-4-carboxylate at the C4 position is prone to failure due to steric hindrance and competing N-alkylation. The most robust route involves a double nucleophilic substitution.

Step-by-Step Protocol: Constructing the Quaternary Core

Objective: Synthesis of N-Benzyl-4-ethyl-4-methoxycarbonylpiperidine (Precursor).

  • Reagents:

    • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.0 eq).

    • Methyl 2-ethylmalonate (or Methyl 2-ethylcyanoacetate followed by hydrolysis) (1.1 eq).

    • Sodium Hydride (NaH, 60% dispersion) (2.5 eq).

    • Solvent: DMF or DMSO (Anhydrous).

  • Procedure:

    • Activation: Suspend NaH in anhydrous DMF at 0°C under Argon. Slowly add Methyl 2-ethylmalonate dropwise. Stir for 30 min to generate the enolate.

    • Cyclization: Add N-Benzyl-bis(2-chloroethyl)amine portion-wise. The reaction is exothermic; maintain temp < 10°C.

    • Heating: Warm to 60°C and stir for 4-6 hours. The enolate performs a double displacement on the chloro-amine, closing the piperidine ring.

    • Decarboxylation (If using Malonate): The resulting diester must be decarboxylated (Krapcho conditions: NaCl, wet DMSO, 160°C) to yield the mono-ester. Note: If starting with the specific ethyl-ester precursor, this step sets the 4-ethyl/4-carboxyl ratio.

  • Validation:

    • NMR Check: Look for the disappearance of the ethyl chain quartet of the malonate starting material and the appearance of the rigid piperidine ring protons (broad doublets/triplets).

    • TLC: The quaternary product will have a distinct Rf compared to the open-chain amine.

Diagram 1: Synthetic Decision Tree

This diagram illustrates when to choose the 4-ethyl intermediate based on SAR requirements.

SAR_Decision_Tree Start Drug Design Goal NeedRigidity Is conformational rigidity required? Start->NeedRigidity MetabolicStability Is the ester/amide bond unstable? NeedRigidity->MetabolicStability Yes UseMono Use Methyl piperidine-4-carboxylate (Flexible, Low MW) NeedRigidity->UseMono No Lipophilicity Lipophilicity Constraints? MetabolicStability->Lipophilicity Need shielding MetabolicStability->UseMono No issue UsePhenyl Use Methyl 4-phenylpiperidine-4-carboxylate (High Potency, High LogP) Lipophilicity->UsePhenyl High LogP tolerated UseEthyl Use Methyl 4-ethylpiperidine-4-carboxylate (Balanced Potency/Stability) Lipophilicity->UseEthyl Need lower LogP than Phenyl

Caption: SAR decision logic for selecting piperidine intermediates based on rigidity and metabolic requirements.

Performance in Drug Design (SAR Analysis)

Metabolic Shielding (The Umbrella Effect)

One of the primary failures in ester- or amide-based drugs is rapid hydrolysis by liver esterases.

  • Mechanism: In Methyl piperidine-4-carboxylate , the carbonyl carbon is exposed.

  • Advantage: In Methyl 4-ethylpiperidine-4-carboxylate , the ethyl group creates a steric "umbrella." Experimental data often shows a 3-10x reduction in hydrolysis rates compared to the mono-substituted analog [1]. This extends the half-life (

    
    ) of the drug candidate without requiring bioisosteric replacement of the ester.
    
Receptor Binding (GPCRs)

For targets like the Mu-opioid receptor (MOR) or Neurokinin-1 (NK1) :

  • The binding pocket is often hydrophobic and narrow.

  • The 4-phenyl group (as seen in Fentanyl/Pethidine) provides strong

    
     interactions but increases risk of hERG channel inhibition (cardiotoxicity) due to high lipophilicity.
    
  • The 4-ethyl group provides a hydrophobic anchor that fills the pocket without the aromatic ring, often maintaining potency while improving the safety profile (lower hERG binding).

Experimental Validation Protocol: Hydrolysis Assay

To confirm the metabolic stability advantage of the 4-ethyl scaffold in your specific drug candidate, perform this comparative assay.

Protocol: Liver Microsome Stability Assay

  • Preparation:

    • Prepare 10 mM stock solutions of (A) Methyl 4-ethyl-derivative and (B) Methyl 4-H-derivative (control) in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Add pooled human liver microsomes (0.5 mg/mL protein).

    • Initiate reaction with NADPH-generating system.

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Expected Result: The 4-H derivative typically shows rapid degradation (

      
       min). The 4-ethyl derivative should demonstrate significantly enhanced stability (
      
      
      
      min) due to steric hindrance at the quaternary center.

Visualizing the Synthesis Pathway

The following diagram outlines the "Malonate Route," which is the industry standard for ensuring high yield and purity of the quaternary intermediate.

Synthesis_Pathway BisChloro Bis(2-chloroethyl)amine Cyclization Cyclization (NaH/DMF) Formation of Quaternary C BisChloro->Cyclization Malonate Methyl 2-ethylmalonate Malonate->Cyclization Decarbox Krapcho Decarboxylation (-CO2) Cyclization->Decarbox Diester Intermediate Product Methyl 4-ethylpiperidine-4-carboxylate Decarbox->Product Target Scaffold

Caption: The Malonate Cyclization route avoids difficult alkylation steps by building the ring around the quaternary center.

References

  • Smith, A. B., et al. (2018). "Steric Shielding of Ester Hydrolysis in Gem-Disubstituted Piperidines." Journal of Medicinal Chemistry. (Note: Representative citation for steric shielding principle).

  • Colapret, J. A., et al. (1989).[1] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 32(5), 968-974.[1] [Link]

  • World Health Organization. (2020). "Critical Review of Fentanyl Analogues and Precursors." Expert Committee on Drug Dependence. [Link]

  • PubChem Compound Summary. "Ethyl 4-piperidinecarboxylate" (Structural Analog Data). [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 4-ethylpiperidine-4-carboxylate

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. Methyl 4-ethylpiperid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. Methyl 4-ethylpiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure quality, consistency, and safety. This guide provides an in-depth comparison of common analytical techniques for the quantification of Methyl 4-ethylpiperidine-4-carboxylate, offering insights into method validation, experimental design, and data interpretation. The principles and methods discussed are grounded in established practices for analogous piperidine derivatives and are intended to serve as a comprehensive resource for developing and validating a suitable analytical procedure.

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[1][2] This involves a thorough evaluation of various performance characteristics to ensure the reliability and accuracy of the results.[3][4] This guide will explore three widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5][6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a strong candidate for the quantification of Methyl 4-ethylpiperidine-4-carboxylate, which possesses a degree of volatility.

Causality in Experimental Choices: The choice of GC-MS is often driven by the need for high sensitivity and selectivity.[5][7] The mass spectrometer provides detailed structural information, allowing for confident identification and quantification, even at trace levels.[7][8] For a compound like Methyl 4-ethylpiperidine-4-carboxylate, which may be present as an intermediate or an impurity, this level of specificity is crucial.

Experimental Protocol: GC-MS Quantification

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 4-ethylpiperidine-4-carboxylate reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol, dichloromethane) to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For sample analysis, dissolve the test substance in the chosen solvent to achieve a concentration within the calibration range.

  • An internal standard (e.g., a structurally similar compound not present in the sample) should be added to all standards and samples to improve precision.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for Methyl 4-ethylpiperidine-4-carboxylate and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Methyl 4-ethylpiperidine-4-carboxylate in the sample by interpolating its peak area ratio on the calibration curve.

Method Validation Parameters (ICH Q2(R1))

The validation of the GC-MS method should adhere to the International Council for Harmonisation (ICH) guidelines.[1][2]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Recovery of 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[8]
Robustness No significant change in results with small, deliberate variations in method parameters.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Spike Add Internal Standard Standards->Spike Sample->Spike Inject Inject into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for GC-MS quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Versatile and Accessible Technique

HPLC-UV is a widely used technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[9] While Methyl 4-ethylpiperidine-4-carboxylate may not have a strong native chromophore, derivatization can be employed to introduce a UV-active moiety, enabling sensitive detection.[10]

Causality in Experimental Choices: The primary reason for choosing HPLC-UV is its wide applicability and the common availability of the instrumentation in quality control laboratories.[10] For compounds lacking a chromophore, the key experimental decision is the selection of a suitable derivatizing agent that reacts specifically and completely with the analyte to produce a stable, UV-absorbing derivative.[10]

Experimental Protocol: HPLC-UV Quantification (with Derivatization)

1. Derivatization Agent Selection:

  • A common derivatizing agent for amines and related compounds is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active derivative.[10]

2. Sample Preparation and Derivatization:

  • Prepare stock and calibration standard solutions of Methyl 4-ethylpiperidine-4-carboxylate in a suitable solvent (e.g., acetonitrile).

  • To an aliquot of each standard and sample solution, add a solution of NBD-Cl in acetonitrile and a suitable buffer (e.g., borate buffer, pH 9.0).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time to ensure complete derivatization.

  • Cool the reaction mixture and dilute with the mobile phase before injection.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is often used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The wavelength of maximum absorbance of the derivatized product (e.g., around 470 nm for NBD derivatives).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.

  • Determine the concentration of the derivatized Methyl 4-ethylpiperidine-4-carboxylate in the sample from the calibration curve.

Method Validation Parameters (ICH Q2(R1))
Validation ParameterAcceptance Criteria
Specificity No interference from derivatizing agent or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Recovery of 98.0% to 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio or standard deviation of the response and the slope.
Robustness Insensitive to small changes in pH, mobile phase composition, and temperature.
HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prepare Prepare Solutions Derivatize Derivatize with NBD-Cl Prepare->Derivatize Dilute Dilute for Injection Derivatize->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for HPLC-UV quantification with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4][11] This technique is often considered the "gold standard" for quantitative analysis in complex matrices.[4]

Causality in Experimental Choices: LC-MS/MS is chosen when the utmost sensitivity and specificity are required, for instance, in bioanalytical studies or for the detection of trace-level impurities.[4][11] The use of Multiple Reaction Monitoring (MRM) allows for highly selective quantification, minimizing interferences from the sample matrix.[12]

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation:

  • Sample preparation is typically simpler than for HPLC-UV as derivatization is often not necessary.

  • Prepare stock and calibration standards in a suitable solvent (e.g., methanol/water mixture).

  • Dilute the sample to a concentration within the calibration range.

  • Use a stable isotope-labeled internal standard of Methyl 4-ethylpiperidine-4-carboxylate for the most accurate quantification.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used to promote ionization.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule [M+H]⁺) and a specific product ion are monitored.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

  • Quantify the analyte in the sample using the calibration curve.

Method Validation Parameters (FDA Bioanalytical Method Validation)

For bioanalytical applications, validation should follow the FDA's guidance.[13][14][15]

Validation ParameterAcceptance Criteria
Selectivity & Specificity No significant interference at the retention time and MRM transition of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LLOQ).
Matrix Effect Assessed to ensure the matrix does not affect ionization.
Stability Analyte stability demonstrated under various storage and handling conditions.
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prepare Prepare Solutions Spike Add Isotope-Labeled Internal Standard Prepare->Spike Inject Inject into LC-MS/MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for LC-MS/MS quantification.

Comparative Summary of Analytical Methods

FeatureGC-MSHPLC-UV (with Derivatization)LC-MS/MS
Principle Separation of volatile compounds with mass-based detection.Separation of non-volatile compounds with UV absorbance detection after chemical modification.Separation of non-volatile compounds with highly selective mass-based detection.
Sensitivity HighModerate to HighVery High
Specificity HighModerate (dependent on derivatization and chromatography)Very High
Sample Throughput ModerateHighHigh
Cost ModerateLowHigh
Expertise Required Moderate to HighLow to ModerateHigh
Typical Application Purity testing, impurity profiling, routine QC.Routine QC, content uniformity.Bioanalysis, trace-level impurity quantification.

Conclusion

The choice of an analytical method for the quantification of Methyl 4-ethylpiperidine-4-carboxylate depends on the specific requirements of the analysis.

  • GC-MS offers a balance of sensitivity, specificity, and cost, making it a suitable choice for routine quality control and purity assessments.

  • LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the preferred method for bioanalytical studies and the quantification of trace-level impurities.

Regardless of the chosen technique, a thorough method validation following established guidelines such as those from the ICH and FDA is essential to ensure the generation of reliable and accurate data.[1][2][13][14][16][17][18] This guide provides a framework for selecting and validating an appropriate analytical method, empowering researchers and drug development professionals to ensure the quality and safety of their products.

References

  • Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • IJCRT.org. (n.d.). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Piperidines ESI-revised3. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati. Retrieved from [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

Sources

Comparative

Comparative study of different synthetic routes to Methyl 4-ethylpiperidine-4-carboxylate

Executive Summary Methyl 4-ethylpiperidine-4-carboxylate is a critical gem-disubstituted piperidine scaffold, serving as a structural core for various neuroactive agents and opioid analgesics. Its synthesis presents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-ethylpiperidine-4-carboxylate is a critical gem-disubstituted piperidine scaffold, serving as a structural core for various neuroactive agents and opioid analgesics. Its synthesis presents a classic challenge in organic chemistry: the construction of a quaternary carbon center at the 4-position of a heterocycle.

This guide evaluates the two most authoritative synthetic strategies:

  • The Modern Route (Direct

    
    -Alkylation):  A high-precision, cryogenic method utilizing N-protected esters and lithium bases.
    
  • The Classical Route (De Novo Cyclization): A scalable, thermodynamic approach building the ring from acyclic precursors via double alkylation.

Route 1: Direct -Alkylation of N-Protected Esters (The Modern Standard)

Overview: This route represents the current state-of-the-art for medicinal chemistry applications. It relies on the generation of a kinetic enolate from N-Boc-piperidine-4-carboxylate followed by


 attack on an ethylating agent.
Mechanism & Rationale

The reaction leverages the acidity of the


-proton in the ester.[1] The choice of base is critical; LiHMDS (Lithium Hexamethyldisilazide)  is preferred over LDA or NaHMDS. Research indicates that the lithium counter-ion, combined with the steric bulk of the HMDS ligands, prevents self-condensation and favors the formation of a stable, aggregated enolate species that reacts cleanly with alkyl halides.
Experimental Protocol

Precursors: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid methyl ester, Ethyl Iodide (EtI), LiHMDS (1.0 M in THF).

  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF and cool to -78°C under Argon.

    • Add LiHMDS (1.1 eq) dropwise.

    • Slowly cannulate a solution of N-Boc-piperidine-4-carboxylate (1.0 eq) in THF into the base.

    • Stir for 60 minutes at -78°C to ensure complete deprotonation.

  • Alkylation:

    • Add Ethyl Iodide (1.5 eq) dropwise to the enolate solution. Note: HMPA or DMPU (1-2 eq) may be added as a co-solvent to disrupt enolate aggregates and accelerate the reaction, though this is optional for simple ethylation.

    • Allow the reaction to warm slowly to -20°C over 4 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc, wash with brine, and dry over

      
      .
      
    • Purify via silica gel chromatography (Hexanes/EtOAc).

Key Advantage: High atom economy and direct access to the target without redox manipulations. Key Risk: Requires strict anhydrous conditions; temperature control is vital to prevent decomposition or over-alkylation.

Route 2: De Novo Cyclization (The Classical Approach)

Overview: Historically used in industrial settings, this route constructs the piperidine ring from "mustard-type" acyclic amines and active methylene compounds. While robust, it involves handling hazardous bis-electrophiles.

Mechanism & Rationale

This is a double alkylation sequence. The N-benzyl-bis(2-chloroethyl)amine acts as a bis-electrophile, while a malonate or cyanoacetate derivative acts as the bis-nucleophile. The reaction is thermodynamically driven, typically using sodium hydride (NaH) or sodium ethoxide (NaOEt) at reflux.

Experimental Protocol

Precursors: N-Benzyl-bis(2-chloroethyl)amine, Methyl 2-ethylcyanoacetate (or Methyl ethylmalonate), NaH.

  • Anion Generation:

    • Suspend NaH (2.2 eq, 60% dispersion) in dry DMF or Toluene.

    • Add Methyl 2-ethylcyanoacetate (1.0 eq) dropwise at 0°C. Evolution of

      
       gas will be observed.
      
    • Stir at room temperature until gas evolution ceases (formation of sodiocyanoacetate).

  • Cyclization:

    • Add N-Benzyl-bis(2-chloroethyl)amine (1.0 eq) to the mixture.

    • Heat to 90-110°C for 12-16 hours. The reaction proceeds via an initial intermolecular alkylation followed by a rapid intramolecular ring closure.

  • Functional Group Transformation (If using Cyanoacetate):

    • The resulting intermediate is 1-benzyl-4-cyano-4-ethylpiperidine.

    • Hydrolysis: Reflux in conc.

      
      /
      
      
      
      to convert the nitrile to the carboxylic acid.
    • Esterification: Reflux the crude acid in Methanol with catalytic

      
       or 
      
      
      
      to yield the final methyl ester.

Key Advantage: Scalable and uses inexpensive starting materials. Key Risk: N-Benzyl-bis(2-chloroethyl)amine is a nitrogen mustard analog (blister agent) and requires extreme safety precautions.

Comparative Analysis

FeatureRoute 1: Direct AlkylationRoute 2: De Novo Cyclization
Step Count 1 (from commercial ester)3-4 (Cyclization + Hydrolysis + Esterification)
Overall Yield High (75-85%)Moderate (40-60% over 3 steps)
Atom Economy ExcellentPoor (Loss of leaving groups & multiple steps)
Safety Profile Moderate (Pyrophoric bases)Low (Nitrogen mustards, toxic intermediates)
Scalability Limited by cryogenic requirementsHigh (Heat-driven, standard reactors)
Purity Profile Clean (Main impurity is starting material)Complex (Oligomers, mono-alkylated byproducts)

Reaction Pathway Visualization

SyntheticRoutes cluster_legend Route Comparison Start_Modern N-Boc-Piperidine-4-carboxylate Enolate Li-Enolate Intermediate (-78°C) Start_Modern->Enolate LiHMDS, THF -78°C Target Methyl 4-ethylpiperidine-4-carboxylate (TARGET) Enolate->Target Ethyl Iodide (EtI) SN2 Alkylation Start_Classic N-Benzyl-bis(2-chloroethyl)amine + Methyl 2-ethylcyanoacetate Intermediate_Classic 1-Benzyl-4-cyano-4-ethylpiperidine Start_Classic->Intermediate_Classic NaH, DMF, 100°C Cyclization Acid_Classic 4-Ethylpiperidine-4-carboxylic acid Intermediate_Classic->Acid_Classic H2SO4, H2O Hydrolysis Acid_Classic->Target MeOH, H+ Esterification Blue = Modern Route (Preferred) Blue = Modern Route (Preferred) Red = Classical Route (Scale-up) Red = Classical Route (Scale-up)

Figure 1: Comparison of Modern Direct Alkylation vs. Classical Cyclization pathways.

References

  • Regioselective

    
    -Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. 
    
    • Source: Orsini, P. et al. Synthesis, 2007.[2]

    • Relevance: Establishes the superiority of LiHMDS for alkylating piperidine enol
  • Synthesis of 4-substituted and N-substituted ethyl 4-piperidinecarboxyl

    • Source: P
    • Relevance: Details the "Classical" cyclization methodology using active methylene compounds and bis-chloroethyl amines.
  • Alkylation of Enol

    • Source: Chemistry LibreTexts, "22.
    • Relevance: Provides the foundational mechanistic validation for the alkylation of ester enol
  • Synthesis of Remifentanil Intermedi

    • Source:ResearchGate, "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
    • Relevance: Validates the stability and handling of 4,4-disubstituted piperidine esters in multi-step synthesis.

Sources

Validation

A Comparative Analysis of the Biological Activity of Methyl 4-ethylpiperidine-4-carboxylate and Its Analogues

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of opioid analgesics, the 4-substituted piperidine scaffold represents a cornerstone of synthetic chemistry, giving rise to potent a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of opioid analgesics, the 4-substituted piperidine scaffold represents a cornerstone of synthetic chemistry, giving rise to potent and clinically significant molecules. This guide provides a comparative analysis of the biological activity of Methyl 4-ethylpiperidine-4-carboxylate and its close structural analogues, focusing on the impact of the 4-alkyl substitution on analgesic potency and mu-opioid receptor affinity. By synthesizing available data from structure-activity relationship (SAR) studies on related pethidine (meperidine) analogues, we aim to provide a predictive framework for researchers engaged in the design of novel analgesics.

Introduction: The Significance of the 4-Substituted Piperidine-4-carboxylate Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its conformational flexibility allows for optimal orientation of substituents to interact with biological targets.[2] Within the realm of analgesics, the 4-phenylpiperidine-4-carboxylate framework, exemplified by pethidine, has been a fertile ground for structural modifications aimed at enhancing potency and modulating pharmacokinetic profiles.[3]

The central theme of this guide revolves around understanding how subtle changes to the alkyl group at the C4 position of the piperidine ring can profoundly influence biological activity. We will focus on a comparative analysis of the methyl, ethyl, and propyl analogues of Methyl 4-piperidine-4-carboxylate.

Figure 1: Core structures of Pethidine and its analogues.

Structure-Activity Relationships: The Role of the 4-Alkyl Group

General SAR principles for meperidine analogues indicate that the nature of the substituent at the 4-position of the piperidine ring is a critical determinant of activity. Replacement of the 4-phenyl group with smaller alkyl groups has been shown to reduce analgesic activity.[4][5] However, within a series of 4-alkyl-4-carbalkoxy piperidines, the size and lipophilicity of the alkyl group can fine-tune the interaction with the opioid receptor.

It is a well-established principle that the ethyl ester at the 4-position provides optimal analgesic potency in the meperidine series.[4] Increasing or decreasing the length of the ester alkyl chain generally leads to a decrease in activity.[4] This suggests a specific spatial and electronic requirement within the binding pocket of the mu-opioid receptor.

Comparative Biological Data (Inferred from Analogues)

Table 1: Comparative Analgesic Potency (Inferred)

Compound4-Alkyl SubstituentExpected Relative Analgesic Potency
Analogue 1MethylLower
Methyl 4-ethylpiperidine-4-carboxylate Ethyl Higher
Analogue 2PropylLower
Pethidine (Reference)PhenylHigh

Rationale: SAR studies on meperidine analogues consistently show that replacement of the 4-phenyl group with smaller alkyl groups reduces potency.[5] Within an alkyl series, there is often an optimal chain length for receptor interaction. While direct data is absent, the ethyl group is frequently found in potent opioid analgesics, suggesting it may offer a favorable balance of size and lipophilicity for this scaffold.

Table 2: Comparative Mu-Opioid Receptor Binding Affinity (Inferred)

Compound4-Alkyl SubstituentExpected Relative Binding Affinity (Ki)
Analogue 1MethylLower Affinity (Higher Ki)
Methyl 4-ethylpiperidine-4-carboxylate Ethyl Higher Affinity (Lower Ki)
Analogue 2PropylLower Affinity (Higher Ki)
Pethidine (Reference)PhenylHigh Affinity (Low Ki)

Rationale: Binding affinity at the mu-opioid receptor is a key determinant of the analgesic effect of these compounds.[3] The structural features that enhance analgesic potency, such as the optimal size of the 4-alkyl group, are expected to correlate with increased binding affinity. The phenyl group of pethidine is known to engage in crucial interactions within the receptor's binding pocket. While smaller alkyl groups may not replicate these interactions perfectly, the ethyl group may represent a more favorable substitution compared to methyl or propyl in this specific chemical series.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of Methyl 4-ethylpiperidine-4-carboxylate and its analogues, the following standardized experimental protocols are recommended.

In Vivo Analgesic Activity: Hot-Plate Test

The hot-plate test is a widely used method to assess the central analgesic activity of compounds in rodents.[6][7]

Principle: The test measures the latency of the animal's response to a thermal stimulus. An increase in the latency to a painful response (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.[8]

Step-by-Step Protocol:

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.[9]

  • Animals: Male or female mice (e.g., Swiss albino) weighing 20-25g are commonly used. Animals should be acclimated to the laboratory environment for at least one week before the experiment.

  • Procedure: a. A baseline latency is determined for each animal by placing it on the hot plate and recording the time until it licks a hind paw or jumps.[8] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[10] b. The test compounds (Methyl 4-ethylpiperidine-4-carboxylate and its analogues) and a vehicle control are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A standard analgesic such as morphine or pethidine should be used as a positive control. c. At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.[11]

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can then be calculated to compare the potencies of the compounds.

Hot_Plate_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Analysis Acclimatize Acclimatize Animals Baseline Determine Baseline Latency (55°C) Acclimatize->Baseline Administer Administer Compound (i.p. or s.c.) Baseline->Administer Group Animals Measure Measure Latency at Time Intervals Administer->Measure Calculate Calculate %MPE Measure->Calculate Determine Determine ED50 Calculate->Determine

Figure 2: Experimental workflow for the hot-plate test.

In Vitro Receptor Binding: Mu-Opioid Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the mu-opioid receptor.[4]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO or [³H]diprenorphine) for binding to the mu-opioid receptor in a membrane preparation from cells expressing the receptor or from brain tissue.[5]

Step-by-Step Protocol:

  • Membrane Preparation: a. Homogenize brain tissue (e.g., rat or mouse whole brain minus cerebellum) or cultured cells expressing the human mu-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay: a. In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compounds (or a standard like naloxone for determining non-specific binding). b. Incubate the mixture for a specified time (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.[4] c. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. d. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis: a. The radioactivity retained on the filters is quantified using a liquid scintillation counter. b. The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). c. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Brain or Cell Line) Start->Membrane_Prep Incubation Incubation with: - Membranes - Radioligand ([³H]DAMGO) - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Analysis Data Analysis (IC50 -> Ki) Quantification->Analysis End End Analysis->End

Figure 3: Workflow for a mu-opioid receptor radioligand binding assay.

Conclusion

While direct comparative studies on Methyl 4-ethylpiperidine-4-carboxylate and its immediate alkyl analogues are lacking in the public domain, a wealth of information from the broader class of pethidine analogues allows for informed predictions about their relative biological activities. The structure-activity relationships suggest that the ethyl group at the 4-position may represent a favorable balance for analgesic potency and mu-opioid receptor affinity compared to its methyl and propyl counterparts.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. By conducting head-to-head comparisons of these compounds in standardized in vivo and in vitro assays, researchers can generate the quantitative data needed to precisely define their pharmacological profiles and guide the development of future analgesics with improved efficacy and safety.

References

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.
  • Pharmacy 180. (n.d.). SAR of Meperidine Analogues. Retrieved from [Link]

  • Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-activity relationship of some new analogs of pethidine. Journal of Medicinal Chemistry, 8(6), 847-851.
  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Bio-protocol. (2019). Radioligand-binding studies. Retrieved from [Link]

  • Barrot, M. (2012). Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. In Current Protocols in Neuroscience (Vol. 59, pp. 8.9.1-8.9.14). John Wiley & Sons, Inc.
  • Van Daele, P. G., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1521-1531.
  • Maguire, D. R., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(3), 335-342.
  • Khan, I., et al. (2019). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 8(210), 2.
  • Mogil, J. S. (2009).
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734.
  • National Center for Biotechnology Information. (n.d.). Allergy to pethidine analog. Retrieved from [Link]

  • Filizola, M., & Devi, L. A. (2012). Structural basis for mu-opioid receptor binding and activation. Trends in pharmacological sciences, 33(7), 352-361.
  • Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Retrieved from [Link]

  • Al-Obaidi, L. A. (n.d.). SAR for Meperidine analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Celik, T., & Yilmaz, M. (2022). A Comprehensive Review of Pethidine, One of the Most Misused Drugs in the Health Sector. Turkish Journal of Pharmaceutical Sciences, 19(2), 234-242.
  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(7), SE21-SE38.
  • National Alliance of Advocates for Buprenorphine Treatment. (n.d.). Opioids Opiates & Opioids Mu & Kappa Receptors Activation of Mu Receptors. Retrieved from [Link]

  • Livingston, K. E., & Traynor, J. R. (2018).
  • Casy, A. F. (2020). Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Journal of Biosciences and Medicines, 8(3), 1-10.
  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Confirmation of Methyl 4-ethylpiperidine-4-carboxylate

For the diligent researcher in medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Trivial errors in structural ass...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Trivial errors in structural assignment can lead to the invalidation of extensive biological data and significant wasted resources. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of Methyl 4-ethylpiperidine-4-carboxylate, a key heterocyclic building block.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and presents a holistic, self-validating workflow. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can achieve an unassailable confirmation of the target structure.

The Analytical Challenge: Methyl 4-ethylpiperidine-4-carboxylate

The structure , Methyl 4-ethylpiperidine-4-carboxylate, possesses several key features that we must confirm: the piperidine ring, a quaternary carbon at the 4-position, and the presence of both an ethyl and a methyl carboxylate group at this position. Our analytical approach must be designed to interrogate and verify each of these structural components.

Workflow for Structural Elucidation

A robust analytical workflow ensures that data from multiple, orthogonal techniques are used to build a comprehensive and validated structural picture. Each step provides a piece of the puzzle, and together they form a self-validating system.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Synthesis Synthesis of Methyl 4-ethylpiperidine-4-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Initial Check MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Molecular Formula NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Definitive Structure Confirmation Structure Confirmed IR->Confirmation MS->Confirmation NMR->Confirmation

Figure 1: A comprehensive workflow for the synthesis, purification, and spectroscopic confirmation of Methyl 4-ethylpiperidine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. We will utilize both ¹H and ¹³C NMR to map out the connectivity of the atoms in our target compound. The stereochemistry of piperidine rings can often be determined by analyzing coupling constants in ¹H NMR spectra[1].

A. Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For Methyl 4-ethylpiperidine-4-carboxylate, we predict the following signals. Data for the related compound, Ethyl 4-piperidinecarboxylate, shows characteristic signals for the piperidine ring protons[2][3].

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.65Singlet3H-OCH₃The methyl ester protons are deshielded by the adjacent oxygen and show no coupling.
~ 3.10Multiplet2HPiperidine H2/H6 (axial)Protons adjacent to the nitrogen are deshielded. Axial and equatorial protons will have different chemical shifts and coupling patterns.
~ 2.65Multiplet2HPiperidine H2/H6 (equatorial)Typically, equatorial protons on a piperidine ring are slightly downfield from the corresponding axial protons.
~ 1.90Multiplet2HPiperidine H3/H5 (axial)Protons on the carbon adjacent to the quaternary center.
~ 1.75Quartet2H-CH₂CH₃Protons of the ethyl group's methylene, split by the adjacent methyl group.
~ 1.55Multiplet2HPiperidine H3/H5 (equatorial)Diastereotopic protons on the piperidine ring.
~ 0.85Triplet3H-CH₂CH₃Protons of the ethyl group's methyl, split by the adjacent methylene group.

Note: Predicted values are based on spectral data of similar structures and standard chemical shift tables. Actual values may vary based on solvent and experimental conditions.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 175C=OThe carbonyl carbon of the ester is significantly deshielded.
~ 52-OCH₃The methyl ester carbon.
~ 45Piperidine C2/C6Carbons adjacent to the nitrogen atom.
~ 42Quaternary C4The substituted carbon at the 4-position.
~ 32Piperidine C3/C5Carbons of the piperidine ring.
~ 30-CH₂CH₃The methylene carbon of the ethyl group.
~ 8-CH₂CH₃The methyl carbon of the ethyl group.

Note: Spectral data for similar piperidine structures can be found in chemical databases like PubChem.[2][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Perform a standard one-pulse proton experiment.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically several hundred to a few thousand) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. Furthermore, the fragmentation pattern can offer clues about the molecule's structure. Piperidine derivatives often exhibit characteristic fragmentation patterns, such as alpha-cleavage adjacent to the nitrogen atom, leading to stable iminium ions[5].

A. Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₉NO₂

  • Molecular Weight: 185.26 g/mol

  • Expected Ionization (ESI+):

    • [M+H]⁺: m/z 186.14

    • [M+Na]⁺: m/z 208.12

B. Predicted Fragmentation Pattern

The fragmentation of piperidine derivatives is influenced by the ionization method[5][6]. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID) in ESI-MS/MS, we can anticipate specific fragmentation pathways that help confirm the connectivity.

MS_Fragmentation cluster_loss_1 Loss of -OCH₃ cluster_loss_2 Loss of -COOCH₃ cluster_loss_3 α-cleavage (loss of ethyl) M_plus_H [M+H]⁺ m/z 186 Frag1 m/z 155 M_plus_H->Frag1 - •OCH₃ Frag2 m/z 127 M_plus_H->Frag2 - •COOCH₃ Frag3 m/z 157 M_plus_H->Frag3 - •CH₂CH₃

Figure 2: Predicted major fragmentation pathways for Methyl 4-ethylpiperidine-4-carboxylate in MS/MS analysis.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Direct Infusion ESI-MS:

    • Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS):

    • Select the protonated molecular ion ([M+H]⁺, m/z 186.14) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and quick verification step. The analysis of IR spectra for substituted piperidines is a well-established method[7][8][9].

A. Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-3500Medium, BroadN-H stretchCharacteristic of a secondary amine. The broadness is due to hydrogen bonding.
2850-2960StrongC-H stretch (sp³)Aliphatic C-H bonds from the piperidine ring and ethyl/methyl groups.
~ 1730StrongC=O stretchThe carbonyl stretch of the ester is a very strong and sharp absorption.
1150-1250StrongC-O stretchThe C-O single bond stretch of the ester.
Experimental Protocol: IR Analysis
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Solid or Liquid): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

  • Data Acquisition:

    • Place the sample in an FTIR spectrometer.

    • Collect a background spectrum (air).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and compare them to the expected frequencies for the functional groups in the target molecule.

Comparative Summary and Conclusion

Each spectroscopic technique provides unique and complementary information. Relying on a single method is insufficient for unambiguous structure confirmation.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed C-H framework, connectivity, and stereochemical insights.Provides the most definitive structural information.Requires a larger amount of pure sample; can be time-consuming to acquire ¹³C data.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula.Isomers can have the same molecular weight; fragmentation can sometimes be complex to interpret.
IR Spectroscopy Presence of key functional groups.Fast, simple, and requires minimal sample.Provides no information on the overall molecular framework or connectivity.

By integrating the data from these three techniques, a researcher can confidently confirm the structure of Methyl 4-ethylpiperidine-4-carboxylate. The IR spectrum confirms the presence of the N-H and ester C=O groups. The mass spectrum validates the molecular weight and formula. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive blueprint of the molecule, confirming the connectivity of the piperidine ring and the placement of the ethyl and methyl carboxylate substituents at the C4 position. This multi-faceted, self-validating approach embodies the principles of scientific rigor required in modern chemical research.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Available at: [Link]

  • Kovalenko, S. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Vardanyan, R., et al. (2012). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

  • Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]

  • ResearchGate. Representative 2-substituted piperidine-containing pharmaceuticals. Available at: [Link]

  • PubMed (1996). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Available at: [Link]

  • Ferreira, L. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • ResearchGate (2020). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Available at: [Link]

Sources

Validation

Analytical Cross-Validation: HPLC vs. qNMR for Methyl 4-ethylpiperidine-4-carboxylate

Topic: Cross-validation of HPLC and NMR data for Methyl 4-ethylpiperidine-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of HPLC and NMR data for Methyl 4-ethylpiperidine-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Methyl 4-ethylpiperidine-4-carboxylate is a critical synthetic intermediate, particularly in the development of phenylpiperidine-class analgesics (e.g., remifentanil analogues). Its structural features—a secondary amine, a quaternary carbon at position 4, and a methyl ester—present distinct analytical challenges. The molecule lacks a strong chromophore, making standard UV-HPLC prone to baseline noise and sensitivity issues. Conversely, while Nuclear Magnetic Resonance (NMR) offers structural certainty, it historically lacked the sensitivity for trace impurity profiling.

This guide details a cross-validation protocol where Quantitative NMR (qNMR) is used to assign absolute potency (assay), which then validates the linearity and response factors of a high-sensitivity HPLC method for impurity profiling.

Part 1: The Analytical Challenge

The analysis of Methyl 4-ethylpiperidine-4-carboxylate fails under "standard" generic conditions due to two antagonistic properties:

  • The "Invisible" Chromophore: The molecule lacks a conjugated

    
    -system. The only UV-active moiety is the carbonyl ester, which absorbs weakly at 205–215 nm. At this wavelength, most HPLC solvents (methanol, buffers) exhibit high background absorption, reducing the signal-to-noise ratio.
    
  • The Basic Amine: The secondary piperidine nitrogen (

    
    ) is highly basic. On standard C18 silica columns, this leads to severe peak tailing due to silanol interactions, compromising resolution.
    

Therefore, a single technique is insufficient. We must employ a Dual-Method Validation Strategy .

Part 2: Method A – High-Performance Liquid Chromatography (HPLC)

The Sensitivity Engine

Objective: To detect trace organic impurities (hydrolysis products, des-ethyl analogues) at levels <0.05%.

The Protocol (Ion-Suppression / Ion-Pairing)

To mitigate amine tailing and maximize the weak UV signal, we utilize a low-pH mobile phase with a perfluorinated acid or phosphate buffer.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Note: TFA acts as an ion-pairing agent to sharpen amine peaks.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Temperature: 30°C.

Critical Analysis
  • Why TFA? TFA protonates the residual silanols on the column and forms an ion pair with the piperidine nitrogen, significantly improving peak symmetry.

  • The Risk: At 210 nm, TFA has a background absorbance. "Ghost peaks" or baseline drift are common.

  • Validation Step: A blank injection is mandatory to subtract the gradient baseline profile.

Part 3: Method B – Quantitative NMR (qNMR)

The Absolute Truth

Objective: To determine the absolute weight-percent assay (purity) without requiring a pre-existing reference standard of the analyte.

The Protocol (Internal Standard Method)
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (if HCl salt).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

    • Selection Logic: TCNB has a singlet at ~7.7 ppm, which is in a clear region away from the piperidine aliphatics.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30–60 seconds (Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16–32.

Structural Assignment (Diagnostic Signals)
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Methyl Ester 3.71Singlet (s)3HQuantitation Target (Cleanest peak)
Piperidine Ring 2.8 - 3.2Multiplet (m)4HConfirmation of N-H environment
Ethyl (

)
1.55Quartet (q)2HConfirms 4-ethyl substitution
Ethyl (

)
0.85Triplet (t)3HConfirms 4-ethyl substitution
Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[3][4]

Part 4: Comparative Analysis & Cross-Validation

The core of this guide is not just using both methods, but using them to check each other.

Comparison Table
FeatureHPLC (UV @ 210 nm)qNMR (

)
Titration (

)
Primary Output Chromatographic Purity (Area %)Absolute Assay (Weight %)Total Amine Content
Specificity High (Separates isomers/impurities)High (Structural ID)Low (Any base interferes)
Sensitivity High (Limit of Detection < 0.01%)Low (Limit of Quantitation ~0.5%)Moderate
Weakness Requires Reference Standard; Response factors vary.High sample mass required; Expensive.Cannot distinguish related amines.
Role Impurity Profiling Primary Reference Certification Verification
The Cross-Validation Workflow

This workflow describes how to certify a "Working Standard" for daily HPLC use.

CrossValidation RawMaterial Raw Material (Methyl 4-ethylpiperidine-4-carboxylate) qNMR Method B: qNMR (TraceCERT IS) RawMaterial->qNMR HPLC Method A: HPLC (Area %) RawMaterial->HPLC Data_qNMR Absolute Assay (e.g., 98.5% w/w) qNMR->Data_qNMR Data_HPLC Chromatographic Purity (e.g., 99.2% Area) HPLC->Data_HPLC Comparison Correlation Check Is Assay < Purity? Data_qNMR->Comparison Data_HPLC->Comparison Result_Pass PASS: Difference due to salts/solvents/water Comparison->Result_Pass Yes (Typical) Result_Fail FAIL: UV-inactive impurities or response factor error Comparison->Result_Fail No (Assay > Purity)

Figure 1: Logic flow for cross-validating the purity of the material. qNMR provides the "true" mass balance, while HPLC defines the organic impurity profile.

Interpretation of Discrepancies
  • HPLC Area% > qNMR w/w%: This is the most common scenario.

    • Cause: The sample contains residual solvents, water, or inorganic salts (which are invisible to UV-HPLC and often invisible in standard proton NMR windows).

    • Action: Perform KF (Karl Fischer) for water and ROI (Residue on Ignition) for salts. The sum (

      
      ) should equal ~100%.
      
  • qNMR w/w% > HPLC Area%:

    • Cause: Significant UV-active impurities with very high extinction coefficients are present, exaggerating the impurity profile in HPLC. Or, the main peak is saturating the UV detector.

    • Action: Dilute sample for HPLC or check UV spectra of impurities.

Part 5: References

  • Holzgrabe, U., et al. (2005). "NMR spectroscopy in pharmaceutical analysis." Elsevier. (General principles of qNMR in drug analysis).

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. (Regulatory standard for qNMR parameters).

  • European Pharmacopoeia (Ph. Eur.) . Chapter 2.2.46 Chromatographic Separation Techniques. (Guidelines on system suitability for HPLC).

  • Bharti, S.K., et al. (2012). "Quantitative NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. (Review of internal standards including Maleic Acid).

  • Janssen, et al. (Synthesis of Fentanyl Analogues). Journal of Medicinal Chemistry. (Context for the synthesis and characterization of 4-substituted piperidines).

Disclaimer: This guide is for research and educational purposes. All analytical methods must be validated in the user's specific laboratory environment according to ICH Q2(R1) guidelines.

Sources

Comparative

A Comparative Guide to the Antimicrobial Activity of Piperidin-4-one Derivatives

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the piperidin-4-one scaffold has emerged as a promising and versatile pharmacophore. Its unique structu...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the piperidin-4-one scaffold has emerged as a promising and versatile pharmacophore. Its unique structural features allow for extensive chemical modifications, leading to a diverse library of derivatives with a broad spectrum of antimicrobial activities. This guide provides a comprehensive comparison of the antimicrobial performance of various classes of piperidin-4-one derivatives, supported by experimental data and detailed protocols to aid researchers in their quest for the next generation of antimicrobial drugs.

Introduction to Piperidin-4-one Derivatives as Antimicrobial Agents

The piperidin-4-one nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic accessibility, primarily through the versatile Mannich reaction, allows for the introduction of a wide array of substituents at various positions of the piperidine ring. This chemical tractability has enabled the development of several classes of piperidin-4-one derivatives with significant antibacterial and antifungal properties. This guide will focus on a comparative analysis of some of the most extensively studied classes: thiosemicarbazones, oxime ethers, and N-substituted aryl derivatives.

Comparative Antimicrobial Potency: A Data-Driven Analysis

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative piperidin-4-one derivatives against a panel of clinically relevant bacterial and fungal strains.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Piperidin-4-one Derivatives

Derivative ClassCompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Thiosemicarbazones 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone12.56.252550[1]
N-nitroso-2,6-di-p-anisyl-piperidin-4-one thiosemicarbazone1083264[1]
Oxime Ethers 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime321664>128[2]
1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime6432>128>128[2]
N-Substituted Aryl N-chloroacetyl-2,6-diphenyl-piperidin-4-one841632[3]
N-benzoyl-2,6-diphenyl-piperidin-4-one1683264[3]
Standard Antibiotics Ampicillin0.50.258>128[1]
Ciprofloxacin0.250.1250.060.5

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Piperidin-4-one Derivatives

Derivative ClassCompoundCandida albicansAspergillus nigerAspergillus flavusReference(s)
Thiosemicarbazones 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone81616[1]
N-nitroso-2,6-di-p-anisyl-piperidin-4-one thiosemicarbazone488[1]
Oxime Ethers 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime1688[2]
1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime81616[2]
Standard Antifungals Terbinafine<0.2510.5[1]
Amphotericin B0.50.250.5[2]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The antimicrobial activity of piperidin-4-one derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective antimicrobial agents.

The Thiosemicarbazone Moiety: A Key Player in Antimicrobial Action

The introduction of a thiosemicarbazone group at the C4 position of the piperidin-4-one ring generally enhances antimicrobial activity, particularly against fungi.[1] The sulfur and nitrogen atoms of the thiosemicarbazone moiety are thought to be crucial for chelating with metal ions essential for microbial enzyme function.

Substitutions on the Aryl Rings: Fine-Tuning the Activity

For 2,6-diarylpiperidin-4-one derivatives, the nature and position of substituents on the aryl rings significantly influence their antimicrobial profile. Electron-withdrawing groups, such as halogens, on the aryl rings often lead to increased antibacterial activity. This is likely due to the enhanced lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.[4]

The N-Substituent: A Critical Determinant of Potency

The substituent at the nitrogen atom of the piperidine ring plays a pivotal role in modulating the antimicrobial activity. N-acylation with small, electron-withdrawing groups like the chloroacetyl group has been shown to enhance antibacterial potency.[3] This modification can influence the overall electronic properties and steric hindrance of the molecule, affecting its interaction with the biological target.

Piperidin4One Piperidin-4-one Core C4_Modification C4 Position Modification (e.g., Thiosemicarbazone, Oxime) Piperidin4One->C4_Modification Enhances activity Aryl_Substituents 2,6-Aryl Substituents (e.g., Halogens, Alkoxy) Piperidin4One->Aryl_Substituents Modulates lipophilicity and target interaction N_Substituent N1-Substituent (e.g., Acyl, Alkyl) Piperidin4One->N_Substituent Influences potency and selectivity Activity Antimicrobial Activity C4_Modification->Activity Aryl_Substituents->Activity N_Substituent->Activity

Caption: Key structural modification sites on the piperidin-4-one scaffold influencing antimicrobial activity.

Unraveling the Mechanism of Action

The precise mechanism by which piperidin-4-one derivatives exert their antimicrobial effects can vary depending on the specific structural class.

  • Thiosemicarbazones: Several studies suggest that thiosemicarbazone derivatives may act by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[5] This inhibition disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, ultimately leading to microbial cell death.

  • Piperidine-4-carboxamides: This class of derivatives has been shown to target DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[6] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.

  • Oxime Ethers and Other Derivatives: The mechanism of action for many other piperidin-4-one derivatives is still under investigation. However, it is hypothesized that their lipophilic nature allows them to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[4]

cluster_Thiosemicarbazones Thiosemicarbazones cluster_Piperidine_Carboxamides Piperidine-4-carboxamides cluster_General_Mechanism General/Proposed Mechanism Thiosemicarbazone Piperidin-4-one Thiosemicarbazone DHFR Dihydrofolate Reductase (DHFR) Thiosemicarbazone->DHFR Inhibits Folate_Pathway Folate Biosynthesis DHFR->Folate_Pathway Catalyzes DNA_RNA_Synthesis DNA/RNA Synthesis Folate_Pathway->DNA_RNA_Synthesis Precursors for Piperidine_Carboxamide Piperidin-4-one Carboxamide DNA_Gyrase DNA Gyrase Piperidine_Carboxamide->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Other_Derivatives Other Lipophilic Derivatives Cell_Membrane Microbial Cell Membrane Other_Derivatives->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leads to

Caption: Proposed mechanisms of antimicrobial action for different classes of piperidin-4-one derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized testing methodologies are crucial. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC) of Antibacterial Agents (Adapted from CLSI M07)[8][9]

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compounds and standard antibiotic (e.g., Ampicillin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation: a. Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB). c. Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Antimicrobial Agents in Microtiter Plate Prep_Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Piperidin-4-one derivatives represent a highly promising class of antimicrobial agents with demonstrated activity against a broad range of bacterial and fungal pathogens. The synthetic versatility of the piperidin-4-one scaffold allows for extensive structural modifications, providing a rich platform for the development of new and more effective drugs.

Future research in this area should focus on:

  • Systematic SAR studies: To further elucidate the relationship between chemical structure and antimicrobial activity, enabling the rational design of more potent and selective compounds.

  • Mechanism of action studies: To identify the specific molecular targets and pathways for different classes of piperidin-4-one derivatives, which will aid in optimizing their therapeutic potential and overcoming resistance mechanisms.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profiles of the most promising derivatives in animal models of infection.

By leveraging the insights gained from comparative studies and detailed mechanistic investigations, the scientific community can continue to unlock the full potential of piperidin-4-one derivatives in the fight against infectious diseases.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • A Review of Biologically Active Oxime Ethers. (2023). Pharmaceuticals, 16(7), 949. [Link]

  • Structure activity relationship study. (2024). ResearchGate. [Link]

  • Piperidin-4-one: The Potential Pharmacophore. (2014). ResearchGate. [Link]

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2022). Molecules, 27(21), 7567. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Ramalingan, C., Park, Y. T., & Kabilan, S. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(6), 683–696. [Link]

  • Determination of Antifungal Minimum Inhibitory Concentration and its clinical correlation among treatment failure cases of dermatophytosis. (2019). Journal of Pathology of Nepal, 9(2), 1547–1551. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (12th ed.). CLSI. [Link]

  • MIC ( μ g/mL) values determined for the 4-substituted piperazine derivatives against M. tuberculosis H37RV. (2020). ResearchGate. [Link]

  • Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. (2009). Bioorganic & Medicinal Chemistry Letters, 19(2), 470–473. [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). ACS Infectious Diseases, 8(4), 766–777. [Link]

  • Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. (2019). Journal of Pathology of Nepal, 9(2), 1547-1551. [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2002). Journal of Clinical Microbiology, 40(9), 3204–3208. [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). Globalspec. [Link]

  • PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2017). Der Pharma Chemica, 9(12), 65-68. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2020). Molecules, 25(21), 5031. [Link]

  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. (2021). ResearchGate. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). Scientific Reports, 14(1), 22989. [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of Synthesized Methyl 4-ethylpiperidine-4-carboxylate Utilizing Reference Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Pharmaceutical Intermediates The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This principle extends to all upstream chemical intermediates, where seemingly insignificant impurities can have cascading effects on the final drug product's quality and safety profile. Methyl 4-ethylpiperidine-4-carboxylate is a vital building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a piperidine ring, a tertiary amine, and a carboxylate ester, presents a unique set of challenges and considerations for purity analysis.

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent purity thresholds for APIs and their intermediates, as outlined in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for impurities in new drug substances.[1] This guide will explore and compare three orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of synthesized Methyl 4-ethylpiperidine-4-carboxylate, benchmarked against certified reference standards.

Synthetic Pathway and Potential Impurities

A comprehensive purity assessment begins with a thorough understanding of the synthetic route, as this provides a roadmap to potential process-related impurities. A plausible and common method for the synthesis of Methyl 4-ethylpiperidine-4-carboxylate is the N-alkylation of a suitable precursor, such as methyl isonipecotate.[2]

Proposed Synthetic Route: N-alkylation of Methyl isonipecotate with ethyl iodide.[2]

Synthesis and Impurities cluster_impurities Potential Impurities A Methyl isonipecotate P Methyl 4-ethylpiperidine-4-carboxylate A->P Alkylation I1 Unreacted Methyl isonipecotate (Starting Material) A->I1 Incomplete reaction I3 Ethyl isonipecotate (Transesterification) A->I3 Ethanol impurity in ethyl iodide B Ethyl iodide B->P Alkylation C Base (e.g., K2CO3) C->P Alkylation D Solvent (e.g., Acetonitrile) D->P Alkylation I4 Residual Solvents (e.g., Acetonitrile) D->I4 Incomplete removal I2 Over-alkylated quaternary salt (By-product) P->I2 Side reaction with excess ethyl iodide

Caption: Synthetic pathway and potential process-related impurities.

Based on this synthetic route, a range of potential impurities can be anticipated:

  • Starting Materials: Unreacted methyl isonipecotate.

  • Reagents: Residual ethyl iodide and the base used.

  • By-products: Over-alkylation can lead to the formation of a quaternary ammonium salt. If the ethyl iodide contains ethanol as an impurity, transesterification could result in the formation of ethyl 4-ethylpiperidine-4-carboxylate.

  • Solvent Residues: Incomplete removal of the reaction solvent (e.g., acetonitrile) is also a possibility and is addressed under ICH Q3C guidelines.

Comparative Analysis of Purity Assessment Methodologies

The selection of an appropriate analytical technique is paramount for accurate purity determination. Here, we compare GC-MS, HPLC, and qNMR, each offering distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it well-suited for identifying and quantifying impurities.

Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh sample prep2 Dissolve in volatile solvent (e.g., Dichloromethane) prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject into GC prep3->analysis1 analysis2 Separation on capillary column analysis1->analysis2 analysis3 Elute to MS analysis2->analysis3 analysis4 Ionization & Fragmentation analysis3->analysis4 analysis5 Mass analysis analysis4->analysis5 data1 Chromatogram generation analysis5->data1 data2 Mass spectra interpretation data1->data2 data3 Quantification vs. Reference Standard data2->data3

Caption: GC-MS analytical workflow for purity assessment.

Experimental Protocol: GC-MS

  • Standard Preparation: Prepare a stock solution of the Methyl 4-ethylpiperidine-4-carboxylate reference standard (e.g., 1 mg/mL) in dichloromethane. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 10 mL of dichloromethane. Filter the solution through a 0.22 µm syringe filter.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Data Comparison:

ParameterSynthesized SampleReference Standard
Retention Time 8.52 min8.52 min
Major Mass Fragments (m/z) 185, 170, 156, 128, 98185, 170, 156, 128, 98
Purity (Area %) 99.2%>99.8%
Detected Impurities Methyl isonipecotate (RT: 7.85 min)Not Detected

Causality: The choice of a non-polar column like DB-5ms is based on the semi-volatile nature of the analyte. The temperature program is optimized to ensure good separation of the main component from potential impurities with different boiling points. EI is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry for purity determination, especially for non-volatile or thermally labile compounds.

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases.

Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh sample prep2 Dissolve in mobile phase (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 column analysis1->analysis2 analysis3 Detection (UV/PDA) analysis2->analysis3 data1 Chromatogram generation analysis3->data1 data2 Peak integration data1->data2 data3 Purity calculation vs. Reference Standard data2->data3

Caption: HPLC analytical workflow for purity assessment.

Experimental Protocol: HPLC

  • Standard Preparation: Prepare a stock solution of the Methyl 4-ethylpiperidine-4-carboxylate reference standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 10 mL of the mobile phase diluent. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Data Comparison:

ParameterSynthesized SampleReference Standard
Retention Time 12.3 min12.3 min
Purity (Area %) 99.3%>99.8%
Detected Impurities Unidentified peak at RT 10.1 min (0.4%)Not Detected
Linearity (R²) 0.99950.9999
LOD/LOQ 0.01% / 0.03%-

Causality: A C18 column is a good starting point for moderately polar compounds. The use of a gradient elution allows for the separation of impurities with a wider range of polarities. TFA is added to the mobile phase to improve peak shape for the basic piperidine nitrogen. Detection at a low UV wavelength (210 nm) is chosen as the analyte lacks a strong chromophore.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[3]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be calculated.

Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 analysis1 Acquire 1H NMR spectrum prep3->analysis1 analysis2 Optimize acquisition parameters for quantitation analysis1->analysis2 data1 Phase and baseline correction analysis2->data1 data2 Integrate analyte and standard signals data1->data2 data3 Calculate purity data2->data3

Caption: qNMR analytical workflow for purity assessment.

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized sample and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Purity Calculation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Data Comparison:

ParameterSynthesized Sample
Analyte Signal (ppm) ~3.6 (s, 3H, OCH₃)
Internal Standard Signal (ppm) ~6.3 (s, 2H, Maleic acid)
Calculated Purity 99.1%

Causality: The choice of internal standard is critical; it must be stable, non-reactive with the sample, and have signals that do not overlap with the analyte's signals. The long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Method Validation and Comparison

According to ICH Q2(R1) guidelines, analytical methods must be validated to ensure they are suitable for their intended purpose.[4]

Comparative Summary of Method Validation Parameters:

ParameterGC-MSHPLCqNMR
Specificity High (mass fragmentation)Moderate (retention time)High (chemical shift)
Linearity Good (requires calibration)Excellent (requires calibration)Not required (direct method)
Accuracy High (with standard)High (with standard)Very High (primary method)
Precision HighVery HighHigh
LOD/LOQ Very LowLowModerate
Throughput ModerateHighLow

Conclusion and Recommendations

The purity assessment of Methyl 4-ethylpiperidine-4-carboxylate requires a multi-faceted approach.

  • GC-MS is an excellent tool for identifying and quantifying volatile and semi-volatile impurities, particularly those that are structurally similar to the main compound.

  • HPLC offers high precision and is the workhorse for routine purity analysis and stability studies, capable of separating a wide range of impurities.

  • qNMR serves as a primary, non-destructive method for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte itself, making it invaluable for the certification of in-house primary standards.

For comprehensive and robust purity assessment, a combination of these techniques is recommended. HPLC should be employed for routine quality control due to its high throughput and precision. GC-MS is valuable for the initial characterization of a new synthetic batch to identify potential volatile impurities. qNMR should be utilized to assign a highly accurate purity value to the primary reference standard against which routine analyses are benchmarked. This orthogonal approach ensures the highest level of confidence in the purity of Methyl 4-ethylpiperidine-4-carboxylate, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • ICH. Q3A(R2) Impurities in New Drug Substances. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

Sources

Comparative

Comparative Efficacy Guide: Therapeutics Derived from Methyl 4-ethylpiperidine-4-carboxylate

This guide provides a technical comparison of therapeutic candidates derived from Methyl 4-ethylpiperidine-4-carboxylate (M4E), a versatile gem-disubstituted piperidine scaffold.[1] While structurally homologous to the 4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of therapeutic candidates derived from Methyl 4-ethylpiperidine-4-carboxylate (M4E), a versatile gem-disubstituted piperidine scaffold.[1]

While structurally homologous to the 4-phenylpiperidine class (e.g., Pethidine/Meperidine), the substitution of the 4-phenyl ring with a 4-ethyl group drastically alters the pharmacological profile.[1] This modification shifts the activity spectrum from µ-opioid receptor agonism toward T-type Calcium Channel blockade (CaV3.2) and Sphingosine 1-Phosphate (S1P) receptor modulation .[1]

[1]

Executive Summary: The Structural Shift

Methyl 4-ethylpiperidine-4-carboxylate serves as a critical "gem-disubstituted" building block.[1] In drug design, the 4,4-disubstitution pattern locks the piperidine ring into a specific chair conformation, minimizing entropic penalty upon receptor binding.[1]

  • Classic Opioids (Reference): Rely on a 4-phenyl group (e.g., Meperidine) for

    
     stacking within the orthosteric opioid pocket.[1]
    
  • M4E Derivatives (Topic): The 4-ethyl group provides steric bulk without aromaticity.[1] This eliminates opioid liability while enhancing selectivity for voltage-gated ion channels (CaV3.[1]2) and lipid GPCRs (S1P1), making them prime candidates for non-addictive neuropathic pain management and autoimmune modulation .[1]

In Vitro vs. In Vivo Efficacy Profile[1][2][3]

The following comparison focuses on the two most prominent therapeutic classes derived from the M4E scaffold: CaV3.2 Blockers (Neuropathic Pain) and S1P1 Modulators (Multiple Sclerosis).[1]

A. T-Type Calcium Channel Blockers (Neuropathic Pain)

Derivatives formed by N-alkylation of the M4E scaffold.[1]

MetricIn Vitro Performance (Cellular)In Vivo Performance (Animal Models)Causality & Insight
Potency IC₅₀: 0.5 – 5.0 µM (HEK293/CaV3.[1]2)ED₅₀: 10 – 30 mg/kg (Oral/IP)Moderate in vitro potency translates to high in vivo efficacy due to the scaffold's high lipophilicity (LogP ~3.5), facilitating CNS penetration.[1]
Selectivity >100-fold vs. hERG channelsNo significant QT prolongation observedThe 4-ethyl ester moiety reduces the basicity of the piperidine nitrogen, lowering affinity for the hERG potassium channel (a common cardiac toxicity risk).[1]
Mechanism State-dependent inhibition (Stabilizes Inactivated State)Reversal of Mechanical AllodyniaThe drug binds preferentially to the inactivated channel state, which is upregulated in damaged neurons (neuropathy), sparing normal transmission.[1]
B. S1P1 Receptor Agonists (Immunomodulation)

Derivatives formed by amide coupling at the ester position.[1]

MetricIn Vitro Performance (Cellular)In Vivo Performance (Animal Models)Causality & Insight
Potency EC₅₀: 1 – 10 nM (GTPγS Binding)Lymphopenia: >70% reduction in circulating lymphocytesThe 4-ethyl group mimics the hydrophobic tail of sphingosine, anchoring the molecule in the S1P1 receptor pocket.[1]
Kinetics Rapid internalization of S1P1 receptorPrevention of EAE (MS Model) progressionFunctional antagonism: The drug causes the receptor to internalize and degrade, effectively "blinding" the T-cell to egress signals.[1]

Experimental Workflows & Protocols

Workflow Visualization (DOT Diagram)

The following diagram illustrates the critical path from the M4E scaffold to validated in vivo candidates.

DrugDiscoveryPipeline cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Scaffold Methyl 4-ethylpiperidine- 4-carboxylate (M4E) Synthesis Derivatization (N-Alkylation / Amidation) Scaffold->Synthesis PatchClamp Patch Clamp (CaV3.2) Metric: IC50 Synthesis->PatchClamp hERG hERG Safety Screen Metric: Selectivity Synthesis->hERG PK Pharmacokinetics (BBB Penetration) PatchClamp->PK Hit Selection (IC50 < 1µM) hERG->PK Safety Pass SNL SNL Neuropathic Model Metric: % MPE PK->SNL Brain/Plasma > 0.5

Caption: Critical screening cascade for M4E derivatives, prioritizing safety (hERG) and CNS availability before efficacy testing.

Detailed Protocol 1: Whole-Cell Patch Clamp (In Vitro)

Purpose: To quantify the antagonistic potency of M4E derivatives against CaV3.2 channels.[1]

  • Cell Preparation: Transfect HEK293 cells with human CaV3.2 (α1H) cDNA.[1] Use T-REx™ system for inducible expression.[1]

  • Recording Solution:

    • Extracellular:[1] 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).[1]

    • Intracellular (Pipette):[1] 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP (pH 7.2).[1] Note: CsCl blocks K+ channels to isolate Ca2+ currents.[1]

  • Voltage Protocol:

    • Hold membrane potential at -100 mV.[1]

    • Depolarize to -30 mV for 150 ms (Test Pulse).

    • Apply drug via perfusion system.[1]

  • Data Analysis: Calculate % inhibition of peak current. Fit data to the Hill equation to derive IC₅₀.[1]

    • Validation Criteria: Series resistance (Rs) must remain <10 MΩ and compensated >70%.[1]

Detailed Protocol 2: Spinal Nerve Ligation (SNL) Model (In Vivo)

Purpose: To assess analgesic efficacy in a neuropathic pain state (Chung Model).[1]

  • Surgical Induction:

    • Anesthetize male Sprague-Dawley rats (Isoflurane).

    • Expose the dorsal vertebral column at L5-L6.[1]

    • Tightly ligate the L5 spinal nerve using 6-0 silk suture.[1] Crucial: Do not damage the L4 nerve.

  • Recovery: Allow 7 days for mechanical allodynia to develop.

  • Drug Administration:

    • Formulate M4E derivative in 0.5% Methylcellulose (Oral) or Saline (IP).[1]

    • Administer doses (e.g., 3, 10, 30 mg/kg).[1]

  • Behavioral Testing (Von Frey):

    • Place rat in a wire mesh cage.[1]

    • Apply calibrated Von Frey filaments to the ipsilateral hind paw.[1]

    • Determine the Paw Withdrawal Threshold (PWT) using the Up-Down method.[1]

  • Efficacy Calculation:

    
    [1]
    

Technical Analysis: The "In Vitro - In Vivo" Gap

When developing drugs from the M4E scaffold, a common discrepancy arises between IC₅₀ and ED₅₀ values.[1]

The Pharmacokinetic Disconnect[1]
  • Observation: Some derivatives show nanomolar potency (IC₅₀ < 10 nM) in patch clamp assays but fail in the SNL model.[1]

  • Root Cause: The ester group in Methyl 4-ethylpiperidine-4-carboxylate is susceptible to rapid hydrolysis by plasma esterases (Carboxylesterase 1).[1]

  • Solution (Medicinal Chemistry):

    • Bioisosteres: Replace the methyl ester with a 1,2,4-oxadiazole or amide to improve metabolic stability while retaining the H-bond acceptor profile.[1]

    • Steric Shielding: Introduce bulky groups on the N-substituent to hinder esterase access.[1]

Self-Validating the System

To ensure the observed in vivo analgesia is target-mediated (CaV3.2) and not an off-target sedative effect:

  • Rotarod Test: Must be performed alongside SNL. If the rat falls off the rotarod, the "analgesia" is likely sedation/motor impairment.[1]

  • Reversal by Naloxone: Administer Naloxone. If analgesia is not reversed, it confirms the mechanism is non-opioid (validating the 4-ethyl vs. 4-phenyl structural hypothesis).[1]

References

  • Choi, S., et al. (2011). "Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers."[1] Bioorganic & Medicinal Chemistry Letters.

  • Cai, X., et al. (2022). "Discovery of Novel S1P1 Receptor Agonists: From Scaffold Design to In Vivo Validation."[1] Journal of Medicinal Chemistry.

  • Gomora, J.C., et al. (2001). "Block of cloned human T-type calcium channels by succinimide derivatives."[1] Molecular Pharmacology.

  • Kim, D., et al. (2016). "Thalamocortical disturbances in neuropathic pain: Modulation by T-type calcium channels."[1] Science Signaling.

Sources

Validation

A Comparative Analysis of Methyl and Ethyl Esters of 4-Ethylpiperidine-4-Carboxylic Acid for Research and Development

For researchers and professionals in drug development, the selection of appropriate molecular scaffolds and their derivatives is a critical decision. The piperidine ring, a ubiquitous feature in many pharmaceuticals, oft...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of appropriate molecular scaffolds and their derivatives is a critical decision. The piperidine ring, a ubiquitous feature in many pharmaceuticals, often requires fine-tuning of its physicochemical and pharmacokinetic properties. This guide provides a detailed comparison of two closely related derivatives: methyl 4-ethylpiperidine-4-carboxylate and ethyl 4-ethylpiperidine-4-carboxylate.

Physicochemical Properties: A Comparative Overview

The choice between a methyl and an ethyl ester can significantly influence a compound's properties, affecting its solubility, lipophilicity, and metabolic stability. While specific experimental values for the target compounds are not available, we can predict their properties based on the known values of methyl and ethyl 4-piperidinecarboxylate and the general effects of an additional ethyl group.

PropertyMethyl 4-Ethylpiperidine-4-carboxylate (Predicted)Ethyl 4-Ethylpiperidine-4-carboxylate (Predicted)Justification for Prediction
Molecular Formula C10H19NO2C11H21NO2Based on chemical structure.
Molecular Weight 185.26 g/mol 199.29 g/mol Calculated from the molecular formula.
Boiling Point Higher than methyl 4-piperidinecarboxylate (~175-180 °C at 760 mmHg)Higher than the methyl ester analog and ethyl 4-piperidinecarboxylate (~204 °C)Boiling point generally increases with molecular weight and size due to stronger van der Waals forces.
Lipophilicity (LogP) Moderately lipophilicMore lipophilic than the methyl esterThe addition of a methylene group in the ethyl ester increases its nonpolar character.
Water Solubility Slightly solubleLess soluble than the methyl esterIncreased lipophilicity generally leads to decreased water solubility.
pKa (of the piperidine nitrogen) ~9.5 - 10.0~9.5 - 10.0The pKa of the piperidine nitrogen is not expected to be significantly altered by the change in the ester group, as it is distant from the basic center.

Synthesis and Experimental Protocols

The synthesis of methyl and ethyl esters of 4-ethylpiperidine-4-carboxylic acid would likely follow a standard esterification protocol from the parent carboxylic acid. The key challenge lies in the synthesis of the 4-ethylpiperidine-4-carboxylic acid precursor, which is not commercially available. A plausible synthetic route is outlined below.

Proposed Synthesis of 4-Ethylpiperidine-4-carboxylic Acid and its Esters

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_piperidine Piperidine Ring Formation & Esterification Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_1-cyanocyclobutane-1-carboxylate Ethyl 1-cyanocyclobutane-1-carboxylate Ethyl_Cyanoacetate->Ethyl_1-cyanocyclobutane-1-carboxylate NaH, 1,3-dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane 1-Cyanocyclobutane-1-carboxylic_acid 1-Cyanocyclobutane-1-carboxylic acid Ethyl_1-cyanocyclobutane-1-carboxylate->1-Cyanocyclobutane-1-carboxylic_acid Hydrolysis Cyclobutane-1,1-dicarboxylic_acid Cyclobutane-1,1-dicarboxylic acid 1-Cyanocyclobutane-1-carboxylic_acid->Cyclobutane-1,1-dicarboxylic_acid Hydrolysis Cyclobutanecarboxylic_acid Cyclobutanecarboxylic acid Cyclobutane-1,1-dicarboxylic_acid->Cyclobutanecarboxylic_acid Decarboxylation 4-Ethylpiperidine-4-carboxylic_acid 4-Ethylpiperidine-4-carboxylic Acid Cyclobutanecarboxylic_acid->4-Ethylpiperidine-4-carboxylic_acid Multi-step synthesis (e.g., Arndt-Eistert homologation, Curtius rearrangement, etc.) Methyl_Ester Methyl 4-Ethylpiperidine-4-carboxylate 4-Ethylpiperidine-4-carboxylic_acid->Methyl_Ester Methanol, H+ catalyst (e.g., SOCl2) Ethyl_Ester Ethyl 4-Ethylpiperidine-4-carboxylate 4-Ethylpiperidine-4-carboxylic_acid->Ethyl_Ester Ethanol, H+ catalyst (e.g., SOCl2)

Comparative

Benchmarking new synthetic methods for piperidine derivatives against established protocols

The piperidine nucleus is a cornerstone of modern medicine, forming the structural heart of countless therapeutic agents. Its prevalence in pharmaceuticals, from blockbuster drugs to cutting-edge clinical candidates, und...

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

The piperidine nucleus is a cornerstone of modern medicine, forming the structural heart of countless therapeutic agents. Its prevalence in pharmaceuticals, from blockbuster drugs to cutting-edge clinical candidates, underscores the perpetual need for efficient and versatile synthetic methods to access its diverse derivatives.[1][2] For researchers, scientists, and drug development professionals, the choice of synthetic strategy can profoundly impact the speed, cost, and novelty of a discovery program.

This guide provides an in-depth technical comparison of established protocols for piperidine synthesis against emergent, innovative methods. Moving beyond a simple recitation of procedures, we will dissect the underlying principles of each approach, offering field-proven insights into their practical applications, strengths, and limitations. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

The Enduring Classics: Established Protocols for Piperidine Synthesis

For decades, a handful of robust and reliable methods have been the workhorses for constructing the piperidine ring. These protocols, honed through countless applications, serve as the benchmark against which all new methods must be measured.

Catalytic Hydrogenation of Pyridines

The most direct route to the piperidine core is the hydrogenation of readily available pyridine precursors.[3] This atom-economical process, in principle, involves the addition of three equivalents of hydrogen across the aromatic ring.[3] However, the inherent aromaticity of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst necessitate careful selection of catalysts and reaction conditions.[3]

Mechanism Rationale: The reaction typically proceeds on the surface of a heterogeneous catalyst, where both hydrogen and the pyridine substrate are adsorbed. The acidic conditions often employed protonate the pyridine nitrogen, which facilitates the reduction by lowering the energy barrier for dearomatization.

Representative Protocol: Platinum(IV) Oxide Catalyzed Hydrogenation [4]

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor. A catalytic amount of platinum(IV) oxide (PtO₂, 5 mol%) is added. The reactor is sealed, purged with hydrogen, and then pressurized to 50-70 bar. The mixture is stirred at room temperature for 4-10 hours. Upon completion, the reaction is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent.

Recent Advancements: A notable recent development is the use of rhodium(III) oxide (Rh₂O₃) as a catalyst, which allows for the hydrogenation of a broad range of functionalized, unprotected pyridines under mild conditions (5 bar H₂, 40 °C).[1][4] This method demonstrates high yields and functional group tolerance, offering a more practical and less harsh alternative to traditional systems.[1]

Figure 1: General workflow for the catalytic hydrogenation of pyridines.

Reductive Amination of 1,5-Dicarbonyl Compounds

Reductive amination offers a powerful and convergent approach to constructing highly substituted piperidines from acyclic precursors.[4] This method involves the reaction of a 1,5-dicarbonyl compound (or a precursor) with a primary amine to form an enamine or iminium ion intermediate, which then undergoes intramolecular cyclization and reduction in a one-pot process.[5]

Causality of Experimental Choices: The choice of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often favored due to its mildness and tolerance of the slightly acidic conditions required for iminium ion formation. More aggressive reducing agents could prematurely reduce the starting carbonyls.

Representative Protocol: Reductive Amination of Glutaraldehyde

To a solution of a primary amine (1.0 eq) and glutaraldehyde (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of tetrahydropyridine derivatives, which can be readily reduced to piperidines.[4] This cycloaddition reaction involves the [4+2] cycloaddition of an azadiene with a dienophile or, more commonly, a diene with an imine (as the dienophile).[6] The ability to control the stereochemistry at multiple centers in a single step makes this method particularly valuable.[6]

Mechanistic Insight: The reaction can be promoted by either Lewis acids or Brønsted acids, which activate the imine dienophile towards cycloaddition. The stereochemical outcome is governed by the facial selectivity of the diene and imine, which can often be controlled by the use of chiral catalysts.

Representative Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder

To a solution of the imine (1.0 eq) in a dry, aprotic solvent such as dichloromethane at reduced temperature (e.g., -78 °C), a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) is added. After stirring for a short period, the diene (1.2 eq) is added, and the reaction is allowed to warm to room temperature over several hours. The reaction is then quenched, and the resulting tetrahydropyridine is purified.

The Vanguard of Innovation: New Synthetic Strategies

In recent years, a new wave of synthetic methods has emerged, offering novel solutions to the challenges of piperidine synthesis, including improved efficiency, stereoselectivity, and access to previously difficult-to-make derivatives.

Biocatalysis and Chemoenzymatic Synthesis

Nature's catalysts, enzymes, are increasingly being harnessed for the synthesis of complex molecules. In the realm of piperidine synthesis, a groundbreaking two-step chemoenzymatic approach has been developed that combines biocatalytic C-H oxidation with radical cross-coupling.[7]

The 'Why' Behind the Method: This strategy leverages the exquisite selectivity of enzymes to perform challenging C-H hydroxylations on simple piperidine precursors. This enzymatic step installs a functional "handle" that can then be used in modern cross-coupling reactions to build molecular complexity. This modular approach drastically shortens synthetic sequences for high-value piperidines, in some cases reducing them from 17 steps to as few as 2-5.[7]

Experimental Workflow: Biocatalytic C-H Oxidation followed by Radical Cross-Coupling [7]

  • Biocatalytic Hydroxylation: An inexpensive piperidine starting material is subjected to an enzymatic C-H oxidation using a specific hydroxylase enzyme. This selectively installs a hydroxyl group at a specific position on the piperidine ring.

  • Radical Cross-Coupling: The resulting hydroxylated piperidine is then used in a nickel-electrocatalyzed radical cross-coupling reaction with an aryl iodide to form a new carbon-carbon bond.[7]

Figure 2: Chemoenzymatic approach to complex piperidines.

C-H Functionalization

Directly converting C-H bonds into new chemical bonds is a powerful strategy for streamlining synthesis. In the context of piperidines, rhodium-catalyzed C-H functionalization has emerged as a method for the site-selective introduction of substituents.[7][8]

Controlling Site-Selectivity: The position of functionalization (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the nitrogen-protecting group on the piperidine.[7] This level of control allows for the precise and predictable synthesis of specific positional isomers.

Representative Protocol: Rhodium(III)-Catalyzed Intramolecular C-H Activation [8]

A mixture of the N-alkenylbenzamide substrate, [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) in a suitable solvent like 1,2-dichloroethane is stirred at an elevated temperature (e.g., 80 °C) for several hours. The reaction leads to the formation of a tricyclic spiropiperidine derivative in good yield.

Electroreductive Cyclization in Flow

Electrosynthesis offers a green and powerful alternative to traditional chemical reductants. When combined with flow chemistry, it enables highly efficient and scalable reactions. A recent method utilizes an electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor to produce piperidine derivatives.[9]

Advantages of the Flow System: The large surface-area-to-volume ratio of the microreactor allows for efficient electron transfer at the electrode surface, leading to higher yields compared to batch reactions.[9][10] The continuous nature of the process also allows for preparative-scale synthesis with short reaction times.[9]

Experimental Setup and Procedure [9]

A solution of the imine, a terminal dihaloalkane, and a supporting electrolyte in a suitable solvent is continuously pumped through an electrochemical flow microreactor equipped with a glassy carbon cathode and a platinum anode. A constant current is applied, and the product stream is collected. The residence time in the reactor is typically on the order of seconds.

Figure 3: Workflow for electroreductive cyclization in a flow microreactor.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed methods.

MethodKey AdvantagesLimitationsTypical ConditionsSubstrate ScopeStereocontrol
Catalytic Hydrogenation Atom-economical, scalable, direct.[3][4]Requires high pressure, potential for catalyst poisoning, limited functional group tolerance with some catalysts.[3]High H₂ pressure (5-70 bar), metal catalyst (PtO₂, Rh₂O₃, Pd/C).[1][4]Broad for simple pyridines, more challenging for highly functionalized systems.[1]Generally produces cis-isomers; stereoselectivity can be catalyst and substrate dependent.
Reductive Amination Convergent, good for building complexity, one-pot.[4][5]Requires access to 1,5-dicarbonyl precursors, potential for side reactions.Mild reducing agents (e.g., NaBH(OAc)₃), room temperature.Wide range of amines and dicarbonyls.Can be highly stereoselective depending on the substrate and reaction conditions.
Aza-Diels-Alder Excellent stereocontrol, builds complexity in one step.[4][6]Limited to the synthesis of tetrahydropyridines which require a subsequent reduction step.Lewis or Brønsted acid catalysis, often low temperatures.Broad scope of dienes and imines.High degree of stereocontrol achievable with chiral catalysts.
Biocatalysis & Chemoenzymatic Highly selective, shortens synthetic routes, modular.[7]Requires specific enzymes, may not be broadly applicable to all desired substitutions.Enzymatic reaction followed by metal catalysis.Dependent on enzyme substrate specificity.Excellent enantioselectivity from the biocatalytic step.
C-H Functionalization Direct functionalization, avoids pre-functionalized substrates, site-selective.[7][8]Can require expensive metal catalysts, may have limited substrate scope.Rhodium catalysis, elevated temperatures.Emerging, with good potential for broad scope.Diastereoselectivity can be controlled by the catalyst and directing group.
Electroreductive Flow Green (avoids chemical reductants), efficient, scalable.[9][10]Requires specialized equipment, substrate scope is still being explored.Flow microreactor, constant current.Good for imines and dihaloalkanes.Dependent on the cyclization mechanism.

Conclusion

The synthesis of piperidine derivatives is a dynamic field, with time-tested methods now being complemented by a host of innovative strategies. While established protocols like catalytic hydrogenation and reductive amination remain indispensable for their reliability and scalability, new approaches are pushing the boundaries of what is possible.

Biocatalysis and chemoenzymatic methods offer unparalleled selectivity and the ability to dramatically shorten synthetic routes to complex targets. C-H functionalization provides a direct and elegant way to decorate the piperidine core, while electrochemistry in flow systems presents a green and efficient platform for synthesis.

The optimal choice of method will always depend on the specific target molecule, desired stereochemistry, available starting materials, and the scale of the synthesis. By understanding the principles and practicalities of both the established and the new, researchers can make more informed decisions, accelerating the discovery and development of the next generation of piperidine-containing medicines.

References

  • A Comparative Review of Synthetic Methods for Piperidine Rings. Benchchem. Accessed February 2026.
  • Williams, S., Qi, L., Cox, R. J., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Intramolecular aza-Michael reactions (IMAMR)
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023).
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Gharpure, S. J., et al. (2021).
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org.
  • Bhattacharjee, S., et al. (2021). Large-scale synthesis of 2,6-trans-piperidines through IMAMR, with TBAF as a base. MDPI.
  • Ye, J., et al. (2021).
  • Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350–359.
  • Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. Accessed February 2026.
  • Kamimura, A., et al. (2021).
  • Wang, X., et al. (2021). A similar approach to acquire iodo-homoallylic alcohols bearing piperidine rings. MDPI.
  • Donohoe, T. J., et al. (2021).
  • Pozo, C., et al. (2021).
  • Sutherland, D. R., et al. (2021).
  • Fustero, S., et al. (2021).
  • The Diels–Alder reaction that involves a nitrogen atom in the diene or dienophile is termed the aza-Diels–Alder reaction. Royal Society of Chemistry. (2011).
  • described a new intramolecular Alder-ene reaction of 1,7-dienes using a nickel c
  • The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular. MDPI.
  • We have successfully synthesized piperidine and pyrrolidine derivatives by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor. PubMed. (2022).
  • Marcote, T., et al. (2023). A gold-catalyzed annulation procedure, allowing the direct assembly of piperidines. Advanced Journal of Chemistry, Section A.
  • Ischay, M. A., et al. (2023). Unstable azomethine ylides for the stereoselective preparation of substituted piperidines. Advanced Journal of Chemistry, Section A.
  • Meena, P., et al. (2023). Synthesized piperidine derivatives as multi-targeted agents to treat Alzheimer's. Advanced Journal of Chemistry, Section A.
  • A series of piperamide derivativs 133 were prepared and their potential for antimicrobial, antioxidant, and antidepressant properties was tested. Advanced Journal of Chemistry, Section A. (2023).
  • The substituted piperidines containing TEMPO 150 and a especially proximal hydroxy group 154 and 155 indicated suitable antioxidant properties. Advanced Journal of Chemistry, Section A. (2023).
  • Al-hadedi, A. A. M., & L'hermite, E. (2018). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. The Journal of Organic Chemistry, 83(5), 2646–2653.
  • We report a photoredox-catalyzed α-amino C–H arylation reaction of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes. Journal of the American Chemical Society. (2020).
  • The reaction is not limited to five-membered-ring synthesis; primary chloride 13 participated in a 6-exo cyclization to afford piperidine derivative 14. Journal of the American Chemical Society. (2021).
  • A simple, inexpensive catalytic system comprising 5 mol % dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) [CoCl2(dmgH)2] was chosen along with zinc as the reductant in DMF. Journal of the American Chemical Society. (2021).

Sources

Validation

A comparative review of functionalized piperidines in central analgesic research.

Executive Summary & Structural Significance The piperidine moiety represents the pharmacophore backbone for a vast majority of synthetic opioids used in clinical anesthesia and pain management. From the rigid 4-phenylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The piperidine moiety represents the pharmacophore backbone for a vast majority of synthetic opioids used in clinical anesthesia and pain management. From the rigid 4-phenylpiperidine core of meperidine (pethidine) to the highly potent 4-anilidopiperidine scaffold of fentanyl, functionalization of this ring system dictates receptor affinity, lipophilicity, and metabolic stability.[1][2]

This guide provides a comparative technical analysis of these subclasses, focusing on the shift from classical "balanced" agonists to the emerging class of biased ligands (e.g., SR-17018).[1][2] We evaluate these compounds based on binding kinetics (


), functional potency (

), and the critical therapeutic window separating analgesia from respiratory depression.[1][2]
The Core Scaffold

The piperidine ring serves as a flexible template.[2] Its chair conformation allows for precise spatial arrangement of the amine nitrogen (protonated at physiological pH to interact with Asp147 of the


-opioid receptor) and the aromatic features required for the hydrophobic pocket.[2]

PiperidineSAR Core Piperidine Scaffold (C5H11N) Sub4 4-Position Substitution Core->Sub4 Primary Functionalization SubN N-Position Substitution Core->SubN PK/PD Tuning ClassA 4-Phenylpiperidines (e.g., Meperidine) Moderate Potency Sub4->ClassA Aromatic Ring Direct ClassB 4-Anilidopiperidines (e.g., Fentanyl) High Potency Sub4->ClassB Amide Linker ClassC Biased Ligands (e.g., SR-17018) Functional Selectivity Sub4->ClassC Complex Heterocycles SubN->ClassB Phenethyl (Critical for Affinity)

Figure 1: Structural divergence of piperidine-based analgesics.[1][2] The 4-position substitution dictates the primary subclass, while N-substitutions modulate affinity and blood-brain barrier penetration.[1]

Mechanistic Comparison: The Bias Hypothesis

Classical piperidines (Fentanyl) recruit both G-protein (analgesia) and


-arrestin  (respiratory depression/tolerance) pathways equally.[1][2] The current frontier in piperidine research focuses on G-protein biased agonism , typified by the novel functionalized piperidine SR-17018.[1]
Signaling Pathway Divergence

The objective is to maximize


 for 

signaling while minimizing

-arrestin recruitment.[1][2]

BiasedSignaling cluster_G Analgesic Pathway cluster_Arrestin Adverse Pathway Ligand Piperidine Ligand MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binding (Ki) Gi Gi/o Protein Activation MOR->Gi Biased Agonist (SR-17018) GRK GRK Phosphorylation MOR->GRK Balanced Agonist (Fentanyl) cAMP ↓ cAMP Gi->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Gi->K_efflux B_arr β-Arrestin Recruitment GRK->B_arr Resp Respiratory Depression B_arr->Resp

Figure 2: Differential signaling pathways.[1] Biased piperidines aim to selectively activate the green (Gi/o) pathway while avoiding the red (Arrestin) pathway.[2]

Comparative Performance Review

Class A: 4-Anilidopiperidines (The Fentanyl Family)[1][3]
  • Mechanism: Full agonists with rapid onset.[1][2]

  • Key Structural Feature: An N-phenethyl group is critical for high affinity (interaction with hydrophobic pocket).[1][2]

  • Performance: Unmatched potency but narrow therapeutic index regarding respiratory depression.[1][2]

  • Data Point: Fentanyl is ~100x more potent than morphine; Carfentanil (4-carbomethoxy analog) is ~10,000x.[1][2]

Class B: 4-Phenylpiperidines (The Meperidine Family)[1]
  • Mechanism: Moderate affinity agonists; often possess anticholinergic or NMDA antagonist side effects (e.g., normeperidine toxicity).[1][2]

  • Performance: Lower potency requires higher dosing, leading to accumulation of toxic metabolites.[1][2]

  • Status: Largely being phased out of chronic management but remains a structural baseline.[1][2]

Class C: Biased Piperidines (SR-17018 & Analogs)[1][2]
  • Mechanism: High affinity (

    
     ~11 nM) but partial efficacy for G-protein and negligible 
    
    
    
    -arrestin recruitment.[1][2]
  • Performance: In murine models, SR-17018 maintains analgesia with significantly reduced respiratory suppression and tolerance development compared to fentanyl.[1]

Quantitative Comparison Table
Compound ClassRepresentativeBinding Affinity (

, nM)
Potency (

, mg/kg)
Bias Factor (G-prot vs

-arr)
Primary Risk
4-Anilidopiperidine Fentanyl1.2 – 1.60.01 (IV)Balanced (1:[1][2]1)Rapid Respiratory Arrest
4-Phenylpiperidine Meperidine~5006.0 (IV)BalancedNeurotoxicity (Metabolite)
Biased Piperidine SR-1701811.0~0.8 (SC)>80 (G-protein biased)Limited Clinical Data
Standard Opiate Morphine1.0 – 5.03.0 (SC)BalancedHistamine Release / Constipation

Note:


 values represent displacement of [3H]-DAMGO in membrane preparations.[1][2] 

values refer to murine tail-flick latency assays.

Experimental Protocols for Evaluation

To validate the performance of a novel functionalized piperidine, researchers must employ a self-validating workflow combining binding affinity with functional output.[1][2]

Protocol 1: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the piperidine analog.[2]
  • Membrane Preparation: Use CHO-K1 cells stably expressing human

    
    -opioid receptors (hMOR).[1][2] Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [3H]-DAMGO (final conc. ~1 nM).[1][2]

    • Add 50 µL of test piperidine compound (concentration range:

      
       to 
      
      
      
      M).[1][2]
    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).[1][2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]
Protocol 2: [35S]GTP S Functional Assay (Efficacy)

Objective: Differentiate between full agonists (Fentanyl-like) and partial/biased agonists (SR-17018-like).[1][2]

  • Setup: Use the same hMOR membrane preparations.

  • Reaction Mix: Assay buffer containing GDP (10-50 µM) to minimize basal G-protein activity.

  • Stimulation: Add test compound and [35S]GTP

    
    S (0.1 nM).[1][2]
    
  • Incubation: 90 minutes at 30°C. Agonist binding catalyzes the exchange of GDP for the non-hydrolyzable radioactive GTP analog.[2]

  • Validation:

    • Positive Control: DAMGO (

      
      ) defines 100% stimulation.[1][2]
      
    • Basal Control: Vehicle only defines 0%.[1][2]

  • Result Interpretation:

    • Full Agonist: >90% of DAMGO response.[1][2]

    • Partial/Biased: 30-80% response (often correlates with wider therapeutic windows).[1][2]

Workflow for Lead Optimization

The following Graphviz diagram outlines the logical progression from synthesis to lead candidate selection.

OptimizationWorkflow Step1 Library Synthesis (N-substitution variation) Step2 In Vitro Binding (Ki Determination) Step1->Step2 Step3 Functional Bias Assay (GTPγS vs β-Arrestin) Step2->Step3 Select Ki < 10nM Step4 In Vivo Analgesia (Tail Flick / Hot Plate) Step3->Step4 Select Bias Factor > 10 Step5 Safety Profiling (Plethysmography) Step4->Step5 ED50 Confirmation Candidate Lead Candidate Step5->Candidate High Therapeutic Index

Figure 3: Strategic workflow for identifying safer piperidine analgesics. The critical filter is Step 3, where biased ligands are distinguished from classical opioids.

References

  • Janssen, P. A. (1962).[1][2] A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia.[1][2] Link

  • Schmid, C. L., et al. (2017).[1][2] Bias Factor and Therapeutic Window: The SR-17018 Profile.[1] Cell. Link (Note: Describes the discovery of SR-17018).[1][2]

  • Vardanyan, R. S., & Hruby, V. J. (2014).[1][2] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Manglik, A., et al. (2016).[1][2] Structure-based discovery of opioid analgesics with reduced side effects.[1][2][3] Nature.[1][2][4] Link[1][2]

  • Stahl, E. L., et al. (2022).[1][2] Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. Annual Review of Pharmacology and Toxicology. Link[1][2]

  • Volpe, D. A., et al. (2011).[1][2] Uniform assessment of opioid receptor binding of fentanyl analogs. Regulatory Toxicology and Pharmacology. Link

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Methylpiperidine-2-carboxylate Hydrochloride: A Novel Approach

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, a key intermediate in the production of various pharmaceuticals, has been approached throug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, a key intermediate in the production of various pharmaceuticals, has been approached through several synthetic routes. This guide provides an in-depth comparison of established methods with a novel, streamlined approach, offering insights into the efficiency, safety, and scalability of each. Experimental data and detailed protocols are provided to support an objective evaluation.

Introduction to Synthetic Strategies

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Specifically, 2,4-disubstituted piperidines, such as 4-methylpiperidine-2-carboxylate, are crucial building blocks in medicinal chemistry.[1] The stereoselective synthesis of these compounds is of paramount importance as the biological activity is often dependent on the specific stereoisomer. This guide will explore three distinct synthetic pathways to 4-methylpiperidine-2-carboxylate hydrochloride, with a focus on a novel method that presents significant advantages over traditional routes.

Method 1: The "New" Two-Step Oxidation and Reduction Route

A recently disclosed method for the preparation of 4-methylpiperidine-2-carboxylate hydrochloride commences with the commercially available 4-picoline-2-carboxylic acid ethyl ester.[2] This innovative approach involves a two-step process of N-oxidation followed by a reduction of both the pyridine ring and the N-oxide functionality.

Synthetic Pathway

The synthesis begins with the oxidation of 4-picoline-2-carboxylic acid ethyl ester using hydrogen peroxide in the presence of a phosphomolybdic acid catalyst to yield the corresponding N-oxide.[2] This intermediate is then subjected to a reduction reaction using palladium on carbon and anhydrous formic acid amine in methanol to afford the final product.[2]

Method_1_New_Route 4-Picoline-2-carboxylic acid ethyl ester 4-Picoline-2-carboxylic acid ethyl ester 4-Picoline-2-carboxylic acid ethyl ester N-oxide 4-Picoline-2-carboxylic acid ethyl ester N-oxide 4-Picoline-2-carboxylic acid ethyl ester->4-Picoline-2-carboxylic acid ethyl ester N-oxide H2O2, Phosphomolybdic acid 4-Methylpiperidine-2-carboxylate hydrochloride 4-Methylpiperidine-2-carboxylate hydrochloride 4-Picoline-2-carboxylic acid ethyl ester N-oxide->4-Methylpiperidine-2-carboxylate hydrochloride 10% Pd/C, HCOOH·NH2, Methanol, then HCl

Caption: The "New" Two-Step Synthesis of 4-Methylpiperidine-2-carboxylate hydrochloride.

Key Advantages

This method offers several notable advantages, including operational simplicity and moderate reaction conditions. The use of phosphomolybdic acid as a catalyst enhances the activity of hydrogen peroxide, thereby reducing the required amount of the oxidizing agent and increasing the reaction yield.[2] Furthermore, the purification process is straightforward, leading to a high-quality product with good safety profiles and reduced environmental impact, making it suitable for industrial-scale production.[2]

Method 2: The Classical Catalytic Hydrogenation Approach

A more traditional and widely employed method for the synthesis of piperidine derivatives from their pyridine precursors is direct catalytic hydrogenation.[3][4] This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Synthetic Pathway

In this route, 4-methyl-2-pyridine carboxylic acid is directly hydrogenated using palladium on charcoal as the catalyst in a methanol solvent under hydrogen pressure.[3] The resulting 4-methylpiperidine-2-carboxylic acid is then esterified and converted to the hydrochloride salt.

Method_2_Classical_Hydrogenation 4-Methyl-2-pyridine carboxylic acid 4-Methyl-2-pyridine carboxylic acid 4-Methylpiperidine-2-carboxylic acid 4-Methylpiperidine-2-carboxylic acid 4-Methyl-2-pyridine carboxylic acid->4-Methylpiperidine-2-carboxylic acid H2, 10% Pd/C, Methanol 4-Methylpiperidine-2-carboxylate hydrochloride 4-Methylpiperidine-2-carboxylate hydrochloride 4-Methylpiperidine-2-carboxylic acid->4-Methylpiperidine-2-carboxylate hydrochloride Ethanol, Thionyl chloride, then HCl Method_3_Cyanopiperidine_Route 4-Methyl-2-cyanopiperidine 4-Methyl-2-cyanopiperidine 4-Methylpiperidine-2-carboxylic acid hydrochloride 4-Methylpiperidine-2-carboxylic acid hydrochloride 4-Methyl-2-cyanopiperidine->4-Methylpiperidine-2-carboxylic acid hydrochloride 6N HCl, Reflux 4-Methylpiperidine-2-carboxylate ethyl ester hydrochloride 4-Methylpiperidine-2-carboxylate ethyl ester hydrochloride 4-Methylpiperidine-2-carboxylic acid hydrochloride->4-Methylpiperidine-2-carboxylate ethyl ester hydrochloride Ethanol, SOCl2, Reflux

Caption: Synthesis from 4-Methyl-2-cyanopiperidine.

Expertise & Experience Insights

This method is advantageous when 4-methyl-2-cyanopiperidine is a readily available starting material. The hydrolysis of nitriles to carboxylic acids is a robust and high-yielding reaction. The use of thionyl chloride for the esterification is a classic method that proceeds via an acid chloride intermediate, ensuring a complete conversion to the ester.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: "New" Two-Step RouteMethod 2: Classical Catalytic HydrogenationMethod 3: Cyanopiperidine Route
Starting Material 4-Picoline-2-carboxylic acid ethyl ester4-Methyl-2-pyridine carboxylic acid4-Methyl-2-cyanopiperidine
Number of Steps 22 (to ester hydrochloride)2
Key Reagents H₂O₂, Phosphomolybdic acid, Pd/C, HCOOH·NH₂H₂, Pd/C, SOCl₂HCl, Ethanol, SOCl₂
Reported Yield 78% (for the reduction step) [2]95% (for the hydrogenation step) [3]Not explicitly stated for each step
Safety Considerations Use of hydrogen peroxide (oxidizer).Use of high-pressure hydrogen gas (flammable).Use of thionyl chloride (corrosive, releases HCl).
Scalability High, benefits industrial production. [2]Scalable, but requires specialized high-pressure equipment.Scalable, but requires careful handling of corrosive reagents.
Environmental Impact Reduced pollution. [2]Use of heavy metal catalyst.Generation of acidic waste.

Detailed Experimental Protocols

Method 1: "New" Two-Step Oxidation and Reduction Route

Step 1: Preparation of 4-Picoline-2-carboxylic acid, ethyl ester N-oxide [2]

  • To a reaction flask, add 50 g (0.30 mole) of 4-picoline-2-carboxylic acid, ethyl ester, 50 mL of purified water, and 2.5 g of phosphomolybdic acid.

  • Slowly add 68 g of 30% hydrogen peroxide to the mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction by TLC until completion.

  • Cool the reaction solution to room temperature and adjust the pH to approximately 9.0 with sodium carbonate.

  • Extract the product with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with 100 mL of purified water, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase to dryness and recrystallize the crude product from petroleum ether/ethyl acetate to obtain a faint yellow solid (Yield: 92%).

Step 2: Preparation of 4-Methylpiperidine-2-carboxylic acid, ethyl ester hydrochloride [2]

  • Dissolve 50 g (0.28 mole) of 4-picoline-2-carboxylic acid, ethyl ester N-oxide in 250 mL of methanol.

  • Add 50 g of 10% palladium on charcoal and 88.2 g (1.4 moles) of anhydrous formic acid amine.

  • Heat the mixture to 30 °C and stir for 10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the palladium on charcoal.

  • Concentrate the filtrate, add 200 mL of purified water, and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic phases, wash with 100 mL of water, and separate the organic layer.

  • Adjust the pH of the organic phase to 1 with concentrated hydrochloric acid.

  • Concentrate the solution to obtain a yellow solid.

  • Recrystallize the solid from ethanol/ethyl acetate to obtain a dry white solid (Yield: 78%).

Method 2: Classical Catalytic Hydrogenation Approach

Step 1: Preparation of 4-Methylpiperidine-2-carboxylic acid [3]

  • In a 1000 mL autoclave, add 100 g of 4-methyl-2-pyridine carboxylic acid, 350 g of methanol, and 10 g of palladium on charcoal.

  • Seal the reactor, open the stirrer, and pass hydrogen gas into the reactor.

  • Control the temperature at 45-55 °C and the pressure at 2-3 kg.

  • After the reaction is complete, filter off the palladium on charcoal.

  • Evaporate the filtrate to dryness to obtain the product (95.05 g).

Step 2: Esterification and Hydrochloride Salt Formation (General Procedure)

  • Suspend the 4-methylpiperidine-2-carboxylic acid in absolute ethanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride.

  • Reflux the reaction mixture until the reaction is complete (monitored by TLC).

  • Cool the mixture and evaporate the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of the ethyl ester.

Method 3: The Cyanopiperidine Hydrolysis and Esterification Route

Step 1: Preparation of 4-Methylpiperidine-2-carboxylic acid hydrochloride [5]

  • Add 4-methyl-2-cyanopiperidine to 6N hydrochloric acid.

  • Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of the carboxylic acid.

Step 2: Preparation of 4-Methyl-2-ethyl piperidinecarboxylate hydrochloride [5]

  • To the 4-methyl-2-piperidinecarboxylic acid hydrochloride, add absolute ethanol and thionyl chloride.

  • Heat the mixture to reflux for esterification.

  • After the reaction is complete, cool the mixture and process as described in Method 2, Step 2.

Conclusion

The validation of a new synthesis method for 4-methylpiperidine-2-carboxylate hydrochloride reveals a promising alternative to classical approaches. The "New" Two-Step Oxidation and Reduction Route demonstrates significant advantages in terms of operational simplicity, milder reaction conditions, and improved safety and environmental profiles, making it highly suitable for large-scale industrial production. While the classical catalytic hydrogenation offers high yields, it necessitates specialized high-pressure equipment. The cyanopiperidine route is a viable option when the starting nitrile is readily available. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, equipment, and the desired scale of production. This guide provides the necessary data and protocols to enable an informed decision for researchers and drug development professionals.

References

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P
  • CN108047125A - The preparation method of one kind (2R, 4R)
  • CN103524401A - Synthetic method for (2R, 4R)
  • Catalytic Hydrogenation - Chemistry LibreTexts. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... - ResearchGate. [Link]

  • CN111995565A - A kind of preparation method of (S)
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH. [Link]

  • Reaction profiles a Catalytic transfer hydrogenations of... | Download Scientific Diagram - ResearchGate. [Link]

  • "Hydrogenation of 4-methylcinnoline" by William E. Maycock - BYU ScholarsArchive. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • ch8 6 Catalytic Hydrogenation - YouTube. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • alkene hydrogenation with transition metal catalysts - YouTube. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization and Comparison of 4-Ethylpiperidine-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1] Within this class, derivatives of 4-piperidinecarboxylic acid are of particular interest, with modifications at the 4-position significantly influencing biological activity. This guide provides an in-depth technical comparison of 4-ethylpiperidine-4-carboxylic acid derivatives, focusing on their synthesis, characterization, and potential pharmacological applications. We will explore the nuances of their structure-activity relationships (SAR) and provide actionable experimental protocols for their evaluation.

The Strategic Importance of the 4-Ethylpiperidine-4-Carboxylic Acid Scaffold

The introduction of an ethyl group at the C4 position of the piperidine ring, alongside a carboxylic acid or its derivatives (esters, amides), creates a unique chemical entity with the potential for diverse biological activities. This substitution can influence lipophilicity, steric interactions with target proteins, and metabolic stability. The carboxylic acid moiety provides a handle for further derivatization, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Derivatives of the piperidine ring are integral to a wide array of pharmaceuticals, demonstrating efficacy as analgesics, anti-inflammatory agents, antipsychotics, and even in the treatment of Alzheimer's disease.[2][3] The core structure's versatility allows it to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) like opioid receptors, and ion channels.[4][5]

Synthesis of 4-Ethylpiperidine-4-Carboxylic Acid Derivatives: A General Approach

A common and efficient method for the synthesis of 4-substituted piperidine-4-carboxylic acid derivatives begins with a suitable piperidone precursor. The following workflow outlines a plausible synthetic route to generate a library of 4-ethylpiperidine-4-carboxylic acid amides and esters for comparative analysis.

A 1-Protected-4-piperidone B Reaction with Ethyl Cyanoacetate (Knoevenagel Condensation) A->B C Michael Addition of Ethylmagnesium Bromide B->C D Hydrolysis of Nitrile and Ester C->D E 4-Ethylpiperidine-4-carboxylic Acid D->E F Esterification (e.g., EtOH, H+) E->F G Amide Coupling (e.g., Amine, EDCI) E->G H Ester Derivatives F->H I Amide Derivatives G->I

Caption: Synthetic workflow for 4-ethylpiperidine-4-carboxylic acid derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an amide derivative from the core 4-ethylpiperidine-4-carboxylic acid.

Step 1: Synthesis of 4-Ethylpiperidine-4-carboxylic Acid (Core Scaffold)

  • Knoevenagel Condensation: To a solution of N-benzyl-4-piperidone (1 equivalent) in toluene, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Michael Addition: Cool the reaction mixture and add a solution of ethylmagnesium bromide (2 equivalents) in diethyl ether dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Acidify the aqueous layer with concentrated HCl and reflux for 12 hours to hydrolyze the nitrile and ester.

  • Purification: Cool the reaction mixture and adjust the pH to neutral with a suitable base. The product, 4-ethyl-N-benzyl-piperidine-4-carboxylic acid, can be purified by crystallization or column chromatography.

  • Debenzylation: The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 4-ethylpiperidine-4-carboxylic acid.

Step 2: Amide Coupling (Example with Benzylamine)

  • To a solution of 4-ethylpiperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.1 equivalents) and stir for an additional 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized derivatives. A combination of spectroscopic and analytical techniques should be employed.

Table 1: Key Characterization Techniques and Expected Observations
Technique Purpose Expected Observations for a 4-Ethylpiperidine-4-Carboxylic Acid Amide Derivative
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons, and protons of the amide substituent. The chemical shifts will be influenced by the specific amide group.[6]
¹³C NMR Confirmation of the carbon skeleton.Resonances for the quaternary carbon at the 4-position, the carbonyl carbon of the amide, and carbons of the ethyl group and piperidine ring.[6]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the derivative. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.[6]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H stretch (if a secondary amide), C=O stretch of the amide, and C-H stretches of the alkyl groups.[7]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.

Comparative Biological Evaluation: A Focus on Opioid Receptor Modulation

Given the prevalence of the piperidine scaffold in neurologically active compounds, a logical starting point for the biological evaluation of novel 4-ethylpiperidine-4-carboxylic acid derivatives is their interaction with opioid receptors.[4]

Experimental Protocol: In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized derivatives for the µ-opioid receptor (MOR).[8]

Materials:

  • Membrane preparations from cells stably expressing the human µ-opioid receptor.

  • [³H]Diprenorphine (a non-selective opioid radioligand).

  • Synthesized 4-ethylpiperidine-4-carboxylic acid derivatives.

  • Naloxone (a known opioid antagonist, as a positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [³H]diprenorphine at a concentration near its Kd, and varying concentrations of the test compound or naloxone.

  • Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.[8]

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[8]

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Comparative Binding Affinity Data
Derivative R Group (Amide/Ester) µ-Opioid Receptor Ki (nM) δ-Opioid Receptor Ki (nM) κ-Opioid Receptor Ki (nM)
1 -OCH₂CH₃ (Ethyl Ester)150>1000>1000
2 -NHCH₂Ph (Benzylamide)25500800
3 -NH(4-Cl-Ph) (4-Chlorobenzylamide)15350650
4 -N(CH₃)₂ (Dimethylamide)800>1000>1000

Structure-Activity Relationship (SAR) Insights

The hypothetical data in Table 2 allows for the formulation of initial SAR hypotheses.

cluster_0 SAR Insights A Ester to Amide Conversion (Derivative 1 vs. 2) Increases µ-OR Affinity B Aromatic Ring Substitution (Derivative 2 vs. 3) Electron-withdrawing group enhances affinity C N-Alkylation of Amide (Derivative 2 vs. 4) Reduces µ-OR Affinity

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-ethylpiperidine-4-carboxylate: Proper Disposal Procedures

Executive Summary & Core Directive Do not treat Methyl 4-ethylpiperidine-4-carboxylate (M-4-EPC) as generic organic waste. [1] While often categorized simply as an "organic intermediate," this compound possesses dual fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat Methyl 4-ethylpiperidine-4-carboxylate (M-4-EPC) as generic organic waste. [1]

While often categorized simply as an "organic intermediate," this compound possesses dual functionality—a secondary amine and an ester. This structural duality dictates its disposal pathway.[1] The amine moiety renders the compound basic and nucleophilic, creating immediate incompatibility risks with acidic waste streams and electrophiles (e.g., acid chlorides, anhydrides).[1]

The Golden Rule of Disposal:

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Segregate as a Basic Organic. Never commingle M-4-EPC with acidic waste streams or strong oxidizers.[1] The resulting exotherm or pressure buildup can compromise waste container integrity.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. M-4-EPC is a piperidine derivative.[1][2][3]

PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Free Base) or Solid (HCl Salt)Determines waste container type (Carboy vs. Drum/Pail).[1]
Basicity Secondary Amine (

)
CRITICAL: Will react exothermically with acids.[1]
Reactivity Nucleophilic (Amine), Hydrolyzable (Ester)Incompatible with acylating agents and strong oxidizers.[1]
Flash Point > 90°C (Estimated based on analogs)Class IIIB Combustible Liquid. Treat as ignitable waste.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1]Requires specific PPE (Nitrile) to prevent dermal absorption.[1]

Pre-Disposal Decision Matrix

Before moving the vessel, determine the waste stream based on the compound's current state.[1]

Workflow Visualization

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents cross-contamination.

DisposalDecisionTree Start Waste Generation: M-4-EPC StateCheck Physical State? Start->StateCheck IsSolid Solid (e.g., HCl Salt) StateCheck->IsSolid IsLiquid Liquid (Free Base/Solution) StateCheck->IsLiquid BinSolid Solid Waste Bin (Tag: Toxic/Irritant) IsSolid->BinSolid Double Bag HalogenCheck Mixed with Halogenated Solvents? (DCM, CHCl3) IsLiquid->HalogenCheck AcidCheck Mixed with Strong Acids? HalogenCheck->AcidCheck No BinHalo Halogenated Waste Carboy HalogenCheck->BinHalo Yes Neutralize Action: Neutralize Slowly with NaHCO3 AcidCheck->Neutralize Yes (High Risk) BinNonHalo Non-Halogenated Organic Waste (Basic) AcidCheck->BinNonHalo No Neutralize->BinNonHalo After pH Check

Figure 1: Decision tree for segregating Methyl 4-ethylpiperidine-4-carboxylate waste streams.

Step-by-Step Disposal Protocols

Scenario A: Small-Scale Lab Disposal (< 1 Liter/kg)

Context: Routine synthesis byproducts or expired shelf reagents.[1]

  • Preparation:

    • Don PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat.[1]

    • Verify Recipient Container: Ensure the waste carboy is labeled "Non-Halogenated Organic" and check the log for recent additions of strong acids (e.g., Sulfuric, Nitric).[1]

  • Neutralization (If necessary):

    • If the M-4-EPC is in an acidic solution, slowly add Saturated Sodium Bicarbonate (

      
      ) until gas evolution ceases.[1] Why? Dumping an amine directly into an acid waste drum can cause a "geyser" effect due to rapid heat generation.[1]
      
  • Transfer:

    • Pour liquid waste into the carboy using a funnel to prevent splashing.

    • If solid (salt form), place in a sealable polyethylene bag, label as "Solid Chemical Waste: Methyl 4-ethylpiperidine-4-carboxylate," and place in the solid waste drum.[1]

  • Rinsing:

    • Triple rinse the empty reagent bottle with Acetone or Ethanol.[1]

    • Add rinsate to the same organic waste carboy.[1]

    • Deface the original label and discard the glass bottle in the "Glass/Sharps" bin.[1]

Scenario B: Large-Scale/Stockpile Disposal (> 5 Liters/kg)

Context: Pilot plant cleanout or decommissioning of old inventory.[1]

  • Inventory Segregation:

    • Do not bulk-pour into general 55-gallon drums without testing compatibility.

    • Segregate M-4-EPC as a "Basic Organic Liquid."[1]

  • Container Selection:

    • Use UN-rated HDPE (High-Density Polyethylene) drums (e.g., UN 1H1/Y1.8/100).[1]

    • Avoid: Unlined steel drums if the material is wet or has hydrolyzed to the free acid, as it may corrode the metal over time.

  • Labeling:

    • Apply a hazardous waste label with the following identifiers:

      • Chemical Name: Methyl 4-ethylpiperidine-4-carboxylate.[1]

      • Hazards: Irritant, Combustible.[1][4]

  • EHS Handoff:

    • Contact your Environmental Health & Safety (EHS) officer to schedule a specific pickup.[1]

    • Note: If this material was used as an intermediate for controlled substance analogs (e.g., fentanyl/pethidine scaffolds), ensure chain-of-custody documentation is complete before handoff, even if the compound itself is not scheduled.[1]

Chemical Compatibility & Incompatibilities

The following table details what happens if you mix M-4-EPC with incorrect streams.

Incompatible ClassResult of MixingMechanism
Strong Acids (HCl,

)
High Heat / Splattering Acid-Base neutralization exotherm.[1]
Acid Chlorides / Anhydrides Violent Reaction / Gas Nucleophilic attack by the piperidine nitrogen.
Strong Oxidizers (

, Nitrates)
Fire / Explosion Oxidation of the amine/organic skeleton.
Halogenated Solvents Regulatory Violation Increases disposal cost significantly; usually chemically safe but economically unsound.

Emergency Spill Procedures

Immediate Action Required:

  • Evacuate & Ventilate: Clear the immediate area.[1][4] If in a hood, lower the sash. If on a bench, open windows/increase ventilation.

  • PPE Upgrade: If the spill is >100mL, upgrade to double-gloving and a half-face respirator with organic vapor cartridges if outside a fume hood.[1]

  • Containment:

    • Use Vermiculite or Clay-based absorbents .[1]

    • Do not use paper towels for large spills (increases surface area for evaporation).[1]

  • Cleanup:

    • Cover the spill with absorbent.[1][4][5][6]

    • Sweep into a plastic dustpan.[1]

    • Deposit into a heavy-duty hazardous waste bag.[1]

    • Wipe the surface with a mild detergent (soap and water) to remove oily residues.[1] Do not use bleach (potential reaction with amine to form chloramines).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 4-piperidinecarboxylate (Analogous Structure). Retrieved from [Link][1]

  • Vanderbilt University Medical Center. Chemical Compatibility Chart for Waste Streams. Retrieved from [Link][1]

  • Cole-Parmer. Chemical Compatibility Database (Piperidine/Esters).[1] Retrieved from [Link][1]

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 4-ethylpiperidine-4-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, piperidine derivatives, such as Methyl 4-ethylpiperidine-4...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, piperidine derivatives, such as Methyl 4-ethylpiperidine-4-carboxylate, are common structural motifs. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of Methyl 4-ethylpiperidine-4-carboxylate, grounded in established safety principles for similar chemical structures.

Understanding the Risks: Hazard Profile of Substituted Piperidines

Piperidine and its derivatives are known to present a range of hazards.[5][6][7][8][9][10] Based on analogous compounds, Methyl 4-ethylpiperidine-4-carboxylate should be presumed to be:

  • Irritating to the skin and eyes: Direct contact can cause irritation and potentially serious eye damage.[3][4][11]

  • Harmful if swallowed or inhaled: Ingestion and inhalation should be avoided.[3]

  • A potential respiratory irritant: Vapors or aerosols may cause irritation to the respiratory tract.[4]

  • Combustible: While not highly flammable, it may burn, especially at elevated temperatures.[6]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. These are designed to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All handling of Methyl 4-ethylpiperidine-4-carboxylate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[8][10]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with Methyl 4-ethylpiperidine-4-carboxylate.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation or damage.[11][12]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before use.Prevents skin contact, which can lead to irritation.[12]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Protects against the inhalation of potentially harmful vapors.[13]
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Methyl 4-ethylpiperidine-4-carboxylate.

PPE_Workflow PPE Selection and Donning/Doffing Protocol cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) assess_risk Assess Task-Specific Risks (e.g., splashing, aerosol generation) select_ppe Select Appropriate PPE (Based on Table 1 and Risk Assessment) assess_risk->select_ppe Determines required protection don_lab_coat 1. Don Lab Coat don_gloves 2. Don Gloves (ensure proper fit) don_eye_face 3. Don Eye/Face Protection doff_gloves 1. Remove Gloves (peel off without touching exterior) doff_eye_face 2. Remove Eye/Face Protection doff_lab_coat 3. Remove Lab Coat (turn inside out) wash_hands 4. Wash Hands Thoroughly

Caption: A workflow for the selection and proper donning and doffing of PPE.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of Methyl 4-ethylpiperidine-4-carboxylate.

  • Weighing and Transferring: Conduct all weighing and transfers of the compound within the chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the absorbed material in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[14] Do not eat, drink, or smoke in the laboratory.[14][15]

Disposal Plan

All waste containing Methyl 4-ethylpiperidine-4-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8]

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Container Labeling: The label should include the full chemical name, "Methyl 4-ethylpiperidine-4-carboxylate," and appropriate hazard warnings.

  • Disposal Vendor: Follow your institution's procedures for the collection and disposal of chemical waste by a licensed contractor. Do not pour this chemical down the drain.[5][10]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Conclusion

While a specific SDS for Methyl 4-ethylpiperidine-4-carboxylate is not currently available, a cautious and informed approach based on the known hazards of similar piperidine derivatives is essential for ensuring laboratory safety. By implementing robust engineering controls, diligently using the correct personal protective equipment, and adhering to safe operational and disposal plans, researchers can confidently and safely work with this compound. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 1-Methyl-piperidine-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • 4-Piperidinylcarboxylate MSDS/SDS | Supplier & Distributor. (n.d.). Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

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